Homopropargylglycine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-aminohex-5-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJGNWMYSYORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Homopropargylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homopropargylglycine (HPG) is a non-canonical amino acid that has emerged as a powerful tool in chemical biology and drug development. As a methionine surrogate, it can be incorporated into proteins and peptides, providing a bioorthogonal alkyne handle for subsequent modifications via click chemistry. This enables a wide range of applications, including proteome profiling, visualization of protein synthesis, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of this compound, with a focus on producing both racemic and enantiomerically pure forms suitable for research and pharmaceutical applications.
Synthesis of this compound
Two principal synthetic routes are commonly employed for the preparation of this compound: the Strecker synthesis and a multi-step synthesis starting from protected glutamic acid.
Strecker Synthesis of this compound
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. For this compound, the starting material is 4-pentynal. This route can be adapted to produce either racemic or enantiomerically enriched HPG.
An improved classic Strecker synthesis can produce racemic this compound in a good overall yield.[1] The general pathway involves the reaction of 4-pentynal with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Experimental Protocol: Racemic Strecker Synthesis
-
Formation of the α-aminonitrile:
-
To a solution of 4-pentynal in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium (B1175870) chloride) and a cyanide salt (e.g., sodium cyanide).
-
Stir the reaction mixture at room temperature for several hours to allow for the formation of the α-aminonitrile.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis of the α-aminonitrile:
-
Once the formation of the α-aminonitrile is complete, the reaction mixture is concentrated under reduced pressure.
-
The residue is then subjected to acidic hydrolysis (e.g., by refluxing with 6 M HCl) to convert the nitrile group to a carboxylic acid.
-
The hydrolysis is typically carried out for several hours until completion.
-
-
Work-up and Isolation:
-
After hydrolysis, the reaction mixture is cooled, and any solid byproducts are removed by filtration.
-
The filtrate is concentrated, and the crude this compound hydrochloride is obtained.
-
To obtain enantiomerically enriched L-homopropargylglycine, an asymmetric Strecker reaction can be employed. This method often utilizes a chiral auxiliary, such as (R)-phenylglycine amide, to induce stereoselectivity. This approach can yield this compound with a high enantiomeric excess.[2][3]
Experimental Protocol: Asymmetric Strecker Synthesis using a Chiral Auxiliary
-
Formation of the Chiral Imine:
-
In a suitable solvent, react 4-pentynal with a chiral amine auxiliary (e.g., (S)-1-(4-methoxyphenyl)ethylamine) to form the corresponding chiral imine.
-
-
Cyanide Addition:
-
To the solution containing the chiral imine, add a cyanide source (e.g., sodium cyanide) and a weak acid (e.g., acetic acid).
-
The diastereoselective addition of the cyanide to the imine results in the formation of a diastereomeric mixture of α-aminonitriles, with one diastereomer predominating.
-
-
Separation and Hydrolysis:
-
The diastereomeric α-aminonitriles can often be separated by crystallization, taking advantage of their different solubilities.
-
The desired diastereomer is then subjected to acidic hydrolysis (e.g., refluxing in 6 M HCl) to cleave the chiral auxiliary and hydrolyze the nitrile to a carboxylic acid, yielding the enantiomerically enriched this compound.
-
Synthesis of Fmoc-L-Homopropargylglycine from L-Glutamic Acid
A highly efficient and scalable synthesis of enantiopure Fmoc-L-homopropargylglycine-OH starts from the readily available and chiral Boc-L-Glu-OtBu.[4] This multi-step route offers excellent control over stereochemistry, resulting in a product with high enantiomeric excess (>98% ee).[4]
Experimental Protocol: Multi-step Synthesis of Fmoc-L-Homopropargylglycine-OH
-
Double Boc Protection and Weinreb Amide Formation:
-
Boc-L-Glu-OtBu is first converted to the corresponding Weinreb amide.
-
A second Boc group is installed on the nitrogen to facilitate the subsequent reduction.
-
-
Reduction to the Aldehyde:
-
The Weinreb amide is then selectively reduced to the corresponding aldehyde using a suitable reducing agent (e.g., LiAlH(OtBu)3).
-
-
Seyferth-Gilbert Homologation:
-
The key step to introduce the alkyne functionality is the Seyferth-Gilbert homologation of the aldehyde using the Bestmann-Ohira reagent.
-
Optimization of this step is crucial to prevent racemization. Using cesium carbonate (Cs₂CO₃) as the base has been shown to give high yields and preserve the enantiomeric excess.[4]
-
-
Deprotection and Fmoc Protection:
-
The Boc and t-butyl ester protecting groups are removed under acidic conditions.
-
The resulting free amine is then protected with an Fmoc group using Fmoc-OSu to yield the final product, Fmoc-L-homopropargylglycine-OH.
-
Quantitative Data Summary
| Synthesis Method | Product | Overall Yield | Enantiomeric Excess (ee) | Key Reagents |
| Racemic Strecker Synthesis | Racemic this compound | 61%[1] | N/A | 4-pentynal, NH₄Cl, NaCN |
| Asymmetric Strecker Synthesis | L-Homopropargylglycine | - | >80%[1] | 4-pentynal, Chiral auxiliary, NaCN |
| From L-Glutamic Acid | Fmoc-L-Homopropargylglycine-OH | 72%[4] | >98%[4] | Boc-L-Glu-OtBu, Bestmann-Ohira Reagent, Cs₂CO₃ |
Purification of this compound
The purification strategy for this compound depends on whether it is in its protected (e.g., Fmoc-HPG-OH) or unprotected form.
Purification of Fmoc-L-Homopropargylglycine-OH
Fmoc-protected this compound is typically a solid and can be purified by recrystallization or silica (B1680970) gel column chromatography.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the Fmoc-HPG-OH is soluble at elevated temperatures but sparingly soluble at room temperature. A common solvent for recrystallizing Fmoc-amino acids is toluene.
-
Dissolution: Dissolve the crude Fmoc-HPG-OH in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Protocol: Purification by Silica Gel Column Chromatography
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude Fmoc-HPG-OH in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Purification of Unprotected this compound
Unprotected this compound is a zwitterionic amino acid and is typically purified by ion-exchange chromatography or recrystallization from a polar solvent system.
Experimental Protocol: Purification by Ion-Exchange Chromatography
-
Resin Selection and Equilibration: Use a strong cation exchange resin. Equilibrate the resin with a low pH buffer.
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a buffer with a higher pH or a higher salt concentration.
-
Desalting: The fractions containing the purified this compound may need to be desalted, for example, by using a size-exclusion column.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: A common solvent system for recrystallizing amino acids is a mixture of water and a water-miscible organic solvent like ethanol (B145695) or isopropanol.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot water.
-
Crystallization: Slowly add the organic solvent to the hot aqueous solution until it becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Visualization of Workflows
Synthesis of Racemic this compound via Strecker Synthesis
Caption: Workflow for the racemic Strecker synthesis of this compound.
Enantioselective Synthesis of Fmoc-L-Homopropargylglycine
Caption: Enantioselective synthesis of Fmoc-L-HPG from L-glutamic acid.
Purification Workflow for this compound
Caption: General purification workflow for this compound.
References
- 1. Convenient syntheses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. 193.16.218.141 [193.16.218.141]
An In-depth Technical Guide to Homopropargylglycine (HPG) Incorporation for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and subsequently identify newly synthesized proteins is a cornerstone of modern biological research, providing invaluable insights into cellular regulation, signaling, and the impact of therapeutic interventions. Homopropargylglycine (HPG) has emerged as a powerful tool for this purpose. As a bioorthogonal analog of methionine, HPG is incorporated into nascent polypeptide chains by the cell's own translational machinery. Its terminal alkyne group then serves as a chemical handle for covalent modification with a variety of reporter tags via a highly specific and efficient "click chemistry" reaction. This guide provides a comprehensive overview of the mechanism of HPG incorporation, detailed experimental protocols, and quantitative data to enable researchers to effectively utilize this technology.
Core Mechanism of HPG Incorporation
The incorporation of L-Homopropargylglycine (HPG) into newly synthesized proteins is a multi-step process that leverages the cell's natural protein synthesis pathway. This technique, a form of bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the specific labeling of proteins synthesized within a defined time window.[1]
The process begins with the introduction of HPG, a synthetic amino acid analog of methionine, to the cellular environment.[2] HPG is cell-permeable and, once inside the cell, competes with endogenous methionine for binding to methionyl-tRNA synthetase (MetRS).[3][4] MetRS, the enzyme responsible for charging tRNA molecules with methionine, recognizes HPG due to its structural similarity to methionine.[4]
Although the affinity of MetRS for HPG is lower than for its natural substrate, methionine, the enzyme can effectively ligate HPG to the methionyl-tRNA (tRNAMet).[4] To enhance the efficiency of HPG incorporation, it is common practice to incubate cells in methionine-free media for a short period to deplete the intracellular pool of methionine, thereby increasing the likelihood of HPG being utilized by MetRS.[5]
Once HPG is attached to tRNAMet, the resulting HPG-tRNAMet is recognized by the ribosomal machinery as a valid substrate for translation. As the ribosome moves along an mRNA transcript, it incorporates HPG into the growing polypeptide chain at positions encoded by the methionine codon (AUG).[3] The presence of the alkyne group on the HPG side chain is a bioorthogonal functionality, meaning it is chemically inert within the cellular environment and does not interfere with protein folding or function.[2]
Following incorporation, the alkyne-tagged proteome can be detected and analyzed using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[6] This reaction involves the covalent ligation of an azide-containing reporter molecule, such as a fluorophore or biotin (B1667282), to the alkyne handle of HPG.[2] This highly specific and efficient reaction allows for the visualization, enrichment, and identification of newly synthesized proteins.[7]
Quantitative Data on HPG Incorporation
The efficiency of HPG incorporation and its effects on cellular processes are critical considerations for experimental design. The following tables summarize available quantitative data.
| Parameter | Organism/Cell Line | Value | Notes | Citation |
| Incorporation Efficiency | E. coli (prototrophic and auxotrophic strains) | 70-80% | Achieved with Hpg supplementation. | [3][8][9] |
| Incorporation Efficiency | Arabidopsis thaliana | HPG is more efficient than AHA | HPG-based BONCAT provides a better sample of nascent plant proteins. | [10] |
| Effect on Cell Growth | E. coli | HPG has a strong inhibitory effect on cell metabolism and growth. | The effect of Hpg cannot be easily offset by de novo methionine synthesis. | [8] |
| Effect on Cell Growth | Arabidopsis thaliana | HPG causes less cell death than AHA. | AHA induces Met metabolism and has a greater inhibition of cell growth rate. | [10] |
| Relative Affinity for MetRS | General | 390–500 fold lower than methionine | This necessitates the use of methionine-free media for efficient labeling. | [4] |
| Parameter | Organism/Cell Line | HPG | AHA (Azidohomoalanine) | Notes | Citation |
| Incorporation Rate | E. coli (auxotrophic) | High (~80%) | Moderate (~50% after 26h) | HPG leads to higher incorporation rates but can also slow down protein expression. | [3][8] |
| Effect on Protein Expression | E. coli (prototrophic) | Lower expression rate compared to AHA and pMet. | Higher protein expression levels than HPG. | HPG incorporation can be more demanding on the cellular machinery. | [8] |
| Toxicity | Arabidopsis thaliana | Less cell death | Greater inhibition of cell growth rate | HPG appears to be less toxic in this plant model system. | [10] |
| Metabolic Perturbation | E. coli | Induces some metabolic changes. | Induces some metabolic changes. | Both NCAA can cause minor metabolic shifts, especially under stress conditions. | [11] |
Experimental Protocols
Cell Culture and HPG Labeling
This protocol is a general guideline and should be optimized for specific cell types and experimental goals.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in DMSO or water)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density to reach approximately 70-80% confluency at the time of labeling. Allow cells to adhere and recover overnight.
-
Methionine Depletion: Gently aspirate the complete culture medium. Wash the cells once with pre-warmed PBS.
-
Add pre-warmed methionine-free medium to the cells and incubate at 37°C in a CO2 incubator for 30-60 minutes. This step is crucial for enhancing HPG incorporation efficiency.[5]
-
HPG Labeling: Add the HPG stock solution to the methionine-free medium to achieve the desired final concentration (typically 25-100 µM). Gently swirl the plate to mix.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours). The optimal time will depend on the protein of interest's synthesis rate and the experimental question.
-
Cell Harvest: After incubation, aspirate the HPG-containing medium. Wash the cells twice with cold PBS.
-
Proceed immediately to cell lysis for biochemical analysis or fixation for imaging applications.
Protein Extraction and Click Chemistry Reaction
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Azide-functionalized reporter tag (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
PBS
Procedure:
-
Cell Lysis: Add lysis buffer to the washed cell pellet and incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Click Reaction: In a microcentrifuge tube, combine the following in order (for a typical 50 µL reaction):
-
Protein lysate (e.g., 20-50 µg)
-
PBS to adjust the final volume
-
CuSO₄ solution (final concentration ~100 µM)
-
THPTA solution (final concentration ~500 µM)
-
Azide-reporter tag (final concentration ~25 µM)
-
Freshly prepared sodium ascorbate solution (final concentration ~2.5 mM) to initiate the reaction.
-
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The HPG-labeled proteins are now tagged and ready for downstream analysis (e.g., SDS-PAGE, western blot, mass spectrometry, or affinity purification if a biotin tag was used).
Mass Spectrometry Analysis of HPG-labeled Proteins
Procedure:
-
Sample Preparation: Tagged proteins can be enriched using affinity purification if a biotin tag was used. The enriched proteins or the total lysate are then typically run on an SDS-PAGE gel.
-
In-gel Digestion: Excise the protein bands of interest or the entire lane. Cut the gel pieces into small fragments, destain, reduce, and alkylate the proteins. Digest the proteins with a protease such as trypsin overnight.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile (B52724) and formic acid washes.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to identify the peptide sequences.[2][12]
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data. The presence of HPG-containing peptides confirms that the identified protein was newly synthesized during the labeling period. Quantitative proteomics software can be used to determine the relative abundance of the labeled proteins.[13][14]
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Mechanism of HPG incorporation into nascent proteins.
Caption: Experimental workflow for HPG-based protein labeling.
Conclusion
This compound has proven to be a robust and versatile tool for the metabolic labeling of newly synthesized proteins. Its efficient incorporation into nascent polypeptide chains and the subsequent highly specific click chemistry reaction provide a powerful platform for a wide range of applications in basic research and drug development. While the incorporation efficiency and potential for cellular perturbation should be carefully considered and optimized for each experimental system, the benefits of HPG-based labeling in providing a temporal window into the proteome are undeniable. This guide offers a foundational understanding and practical protocols to facilitate the successful implementation of this technology. Further research, particularly in generating more comprehensive quantitative data across a wider range of mammalian cell lines, will continue to refine and expand the utility of HPG in proteomic studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 12. Highly accurate quantification of hydroxyproline-containing peptides in blood using a protease digest of stable isotope-labeled collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Homopropargylglycine: A Technical Guide to a Powerful Methionine Analog
A comprehensive overview of the discovery, development, and application of L-Homopropargylglycine (HPG) for the study of nascent protein synthesis.
Introduction
The ability to specifically label and subsequently identify newly synthesized proteins is a cornerstone of modern cell biology and drug discovery. L-Homopropargylglycine (HPG), a non-canonical amino acid analog of methionine, has emerged as a powerful tool for this purpose.[1][2][3][4] Its bioorthogonal alkyne handle allows for the selective tagging of nascent proteins using click chemistry, providing a versatile and robust method for visualizing, isolating, and identifying proteins synthesized within a specific timeframe.[1][3][5] This technical guide provides an in-depth exploration of the discovery, development, and diverse applications of HPG, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this innovative technology.
The Dawn of Bioorthogonal Labeling: The Discovery of HPG
The development of HPG is rooted in the field of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[6] HPG was identified as an excellent surrogate for methionine, readily incorporated into proteins by the endogenous translational machinery.[7] Unlike its counterpart, Azidohomoalanine (AHA), which carries an azide (B81097) group, HPG features a terminal alkyne moiety.[8] This small, chemically inert group serves as a "handle" for subsequent detection.[2][6]
The primary method for detecting HPG-labeled proteins is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[5] This highly efficient and specific reaction forms a stable triazole linkage between the alkyne on HPG and an azide-containing reporter molecule, such as a fluorophore or a biotin (B1667282) tag.[5][9] This two-step process, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), has revolutionized the study of the translatome.[5][10]
Quantitative Insights: HPG in Action
The efficacy of HPG as a methionine analog is underscored by quantitative data on its incorporation efficiency and its effects on cellular processes.
Incorporation Efficiency
Studies in various model systems have demonstrated the efficient incorporation of HPG into newly synthesized proteins. In E. coli, HPG has been shown to have high incorporation rates, with some studies reporting up to 70-80% substitution for methionine.[3][11][12]
| Parameter | HPG | AHA | Organism/Cell Type | Reference |
| Incorporation Rate | ~70-80% | ~50% | E. coli (auxotrophic) | [3][11] |
| Growth Inhibition | Less inhibitory | More inhibitory | Arabidopsis cell culture | [13][14] |
| Effect on Protein Expression | Minimal | Can alter expression of some proteins | E. coli | [15] |
| Toxicity | Growth inhibition at >0.35 μM | Growth at concentrations up to 9 mM | E. coli | [16] |
Cytotoxicity and Cellular Effects
A critical consideration for any metabolic label is its potential toxicity. HPG has been shown to be generally well-tolerated in a variety of systems, with several studies indicating that it has no significant effect on cell viability or global rates of protein synthesis at typical working concentrations.[6] However, some studies in E. coli have shown that HPG can be more growth-inhibitory than AHA at higher concentrations.[16]
Experimental Cornerstones: Detailed Protocols
The successful application of HPG relies on robust and well-defined experimental protocols. This section provides detailed methodologies for the key experiments involving HPG.
Protocol 1: Metabolic Labeling of Mammalian Cells with HPG (BONCAT)
This protocol describes the labeling of nascent proteins in cultured mammalian cells with HPG.
Materials:
-
L-Homopropargylglycine (HPG)
-
Methionine-free DMEM
-
Complete DMEM
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates and reagents
Procedure:
-
Cell Seeding: Plate mammalian cells at the desired density on coverslips or in culture dishes and allow them to adhere and grow overnight.
-
Methionine Depletion (Optional but Recommended): To enhance HPG incorporation, aspirate the complete medium, wash the cells once with pre-warmed PBS, and replace it with methionine-free DMEM. Incubate the cells for 30-60 minutes at 37°C.[5][17]
-
HPG Labeling: Prepare a stock solution of HPG in sterile water or DMSO.[17] Add HPG to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell type and experimental goals.
-
Incubation: Incubate the cells with the HPG-containing medium for the desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The labeling time will depend on the turnover rate of the protein of interest.
-
Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. The cells are now ready for downstream applications such as fixation for microscopy or lysis for proteomic analysis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy
This protocol details the "click" reaction to visualize HPG-labeled proteins in fixed cells.
Materials:
-
HPG-labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional but recommended)
-
Sodium ascorbate (B8700270)
-
PBS
Procedure:
-
Fixation: Fix the HPG-labeled cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[17]
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, add the components in the following order:
-
PBS (to final volume)
-
Azide-fluorophore (e.g., 1-5 µM final concentration)
-
CuSO₄ (e.g., 100 µM final concentration)
-
THPTA (e.g., 500 µM final concentration)
-
Sodium ascorbate (freshly prepared, e.g., 5 mM final concentration) Vortex thoroughly after each addition.
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
Protocol 3: BONCAT for Quantitative Proteomics
This protocol outlines the enrichment of HPG-labeled proteins for subsequent analysis by mass spectrometry.
Materials:
-
HPG-labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized biotin tag
-
Click reaction reagents (as in Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
Procedure:
-
Cell Lysis: Lyse the HPG-labeled cells using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Click Reaction: Perform the CuAAC reaction as described in Protocol 2, but using an azide-biotin tag instead of a fluorophore.
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotinylated protein lysate with streptavidin-coated magnetic beads to capture the newly synthesized proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion: Elute the captured proteins or perform an on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify and quantify the newly synthesized proteins.
Visualizing the Process: Workflows and Pathways
To better understand the core concepts, the following diagrams illustrate the key processes involved in the use of HPG.
References
- 1. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 11. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 16. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
A Technical Guide to Homopropargylglycine (HPG) Labeling for Monitoring Protein Synthesis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the use of L-Homopropargylglycine (HPG), a powerful tool for the metabolic labeling of newly synthesized proteins in cell culture. HPG is an amino acid analog of methionine that contains an alkyne group, allowing for its incorporation into nascent polypeptide chains during translation.[1][2] The subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction enables the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, for visualization and analysis.[1][3] This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), offers a non-radioactive, robust, and versatile method to study protein synthesis dynamics in living cells.[4]
Core Principles
The HPG labeling methodology is a two-step process:
-
Metabolic Labeling: Cells are incubated with HPG, which is actively incorporated into newly synthesized proteins in place of methionine.[3] To enhance incorporation efficiency, cells are often first starved of methionine.[5][6]
-
Click Chemistry Detection: The alkyne handle of the incorporated HPG is then specifically reacted with an azide-containing detection reagent.[1][3] This bio-orthogonal reaction is highly efficient and occurs under biocompatible conditions.[7]
Experimental Protocols
This section details a generalized protocol for HPG labeling in adherent mammalian cell culture, adaptable for various downstream applications such as fluorescence microscopy, flow cytometry, and biochemical analysis.
Materials
-
L-Homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Azide-functionalized fluorophore or biotin
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator/ligand (e.g., THPTA)
General Protocol for Adherent Cells
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a 6-well plate) and allow them to reach the desired confluency (typically 80-90%).[5]
-
Methionine Depletion (Optional but Recommended):
-
HPG Labeling:
-
Prepare the HPG labeling medium by diluting a stock solution of HPG into pre-warmed methionine-free medium to the desired final concentration (typically 50 µM).[1][6]
-
Aspirate the depletion medium and add the HPG labeling medium to the cells.[5]
-
Incubate for a specific duration (e.g., 1-4 hours) at 37°C in a CO₂ incubator.[5] The optimal incubation time depends on the cell type and the rate of protein synthesis.[5]
-
-
Cell Harvesting and Fixation:
-
Permeabilization (for intracellular detection):
-
After fixation, wash the cells twice with PBS.
-
Add permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) and incubate for 20 minutes at room temperature.[6]
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. The components should be added in the specified order to ensure proper complex formation.
-
Wash the cells with 3% BSA in PBS.[6]
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[7]
-
-
Washing and Downstream Analysis:
Quantitative Data Summary
The following tables provide empirically determined concentrations and incubation times for key steps in the HPG labeling protocol. Optimization may be required for specific cell types and experimental goals.[6]
| Parameter | Recommended Range | Typical Value | Reference |
| HPG Concentration | 25 - 100 µM | 50 µM | [1][6][8] |
| Methionine Depletion Time | 15 - 60 minutes | 30 minutes | [6] |
| HPG Incubation Time | 30 minutes - 4 hours | 1 - 2 hours | [5][6] |
| Fixation Time (4% PFA) | 10 - 20 minutes | 15 minutes | [7] |
| Permeabilization Time (0.5% Triton X-100) | 10 - 20 minutes | 20 minutes | [6] |
| Click Reaction Time | 30 - 60 minutes | 30 minutes | [7][9] |
Table 1: Recommended Incubation Times and Concentrations for HPG Labeling.
| Reagent | Stock Concentration | Final Concentration | Reference |
| HPG | 50 mM in DMSO or water | 50 µM | [1][6] |
| Azide-Fluorophore | 10 mM in DMSO | 1 - 10 µM | [5] |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 100 - 200 µM | [5] |
| THPTA Ligand | 100 mM in water | 1 mM | [5] |
| Sodium Ascorbate | 300 mM in water (prepare fresh) | 3 mM | [5] |
Table 2: Typical Reagent Concentrations for Click Chemistry Reaction.
Visualizations
Experimental Workflow
Caption: General workflow for HPG labeling of nascent proteins in cell culture.
Click Chemistry Reaction Mechanism
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting and Optimization
-
High Background: Insufficient washing after HPG incubation or click reaction can lead to high background signal.[1] Ensure thorough washing steps.
-
Low Signal: The concentration of HPG or the incubation time may need to be optimized for different cell types.[6] Some cells may have slower protein synthesis rates. Consider increasing the HPG concentration or extending the incubation period.
-
Cell Viability: High concentrations of HPG or prolonged incubation can affect cell health.[8] It is advisable to perform a toxicity assay to determine the optimal labeling conditions for your specific cell line.
This guide provides a foundational protocol for HPG labeling. For specific applications, further optimization of the protocol is encouraged to achieve the best results.
References
- 1. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A morphologic and semi-quantitative technique to analyze synthesis and release of specific proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of Homopropargylglycine in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of L-homopropargylglycine (HPG), a crucial non-canonical amino acid used in various research applications, particularly in the study of protein synthesis. Understanding its behavior in common experimental buffers is paramount for ensuring the accuracy and reproducibility of experimental results.
Core Concepts: Solubility and Stability of Homopropargylglycine
L-homopropargylglycine (HPG) is an amino acid analog of methionine, which can be incorporated into proteins during synthesis. Its terminal alkyne group allows for bioorthogonal ligation via "click chemistry," enabling the visualization and analysis of newly synthesized proteins.[1][2][3][4] The utility of HPG is critically dependent on its solubility and stability in the aqueous environments of biological experiments.
Solubility refers to the maximum concentration of HPG that can be dissolved in a given solvent to form a homogeneous solution. Inadequate solubility can lead to precipitation, reducing the effective concentration of HPG and impacting experimental outcomes.
Stability pertains to the chemical integrity of HPG over time in a solution. Degradation of HPG can lead to the formation of impurities that may interfere with the experiment or have unintended biological effects. Factors such as pH, temperature, and the presence of other chemical species can influence its stability.
Quantitative Data on this compound Solubility
The following tables summarize the currently available quantitative data on the solubility of L-homopropargylglycine. It is important to note that solubility can be influenced by factors such as temperature and the presence of co-solvents.
Table 1: Solubility of L-Homopropargylglycine in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | 83.33[1] | 655.42[1] | Sonication and warming to 60°C may be required to achieve this concentration.[1] |
| Water | 60[5] | 471.92[5] | Sonication is recommended.[5] |
| DMSO | 250[1] | 1966.34[1] | Ultrasonic assistance is needed. Hygroscopic DMSO can significantly impact solubility.[1] |
| DMSO | 100[5] | 786.53[5] | Sonication is recommended.[5] |
| DMF | Soluble | - | [3][6] |
Table 2: Solubility of L-Homopropargylglycine in In Vivo Formulations
| Formulation | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08[1][7] | ≥ 16.36[1][7] | Provides a clear solution.[1][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08[1][7] | ≥ 16.36[1][7] | Provides a clear solution.[1][7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08[1][7] | ≥ 16.36[1][7] | Provides a clear solution.[1][7] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4[5] | 31.46[5] | Sonication is recommended. Solvents should be added sequentially, ensuring the solution is clear before adding the next component.[5] |
Stability and Storage of this compound
Proper storage is crucial to maintain the stability of HPG. Degradation can occur over time, especially in solution.
Table 3: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a sealed container, away from moisture.[5] |
| In DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Water | -80°C | 6 months | Prepare fresh and filter sterilize (0.22 µm filter) before use. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Water | -20°C | 1 month | Prepare fresh and filter sterilize (0.22 µm filter) before use. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols for Determining Solubility and Stability
Protocol for Determining Kinetic Solubility
Kinetic solubility is a high-throughput method to estimate the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
L-Homopropargylglycine (HPG)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Experimental buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES) at various pH values
-
96-well microplates (UV-transparent)
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare HPG Stock Solution: Prepare a 10 mM stock solution of HPG in anhydrous DMSO.
-
Prepare Buffer Solutions: Prepare the desired experimental buffers (e.g., 10 mM PBS pH 7.4, 10 mM Tris-HCl pH 7.4, 10 mM HEPES pH 7.4).
-
Serial Dilution: Add 100 µL of the experimental buffer to the wells of a 96-well plate.
-
Addition of HPG: Add 1 µL of the 10 mM HPG stock solution to the first well and mix thoroughly. This results in a 100 µM solution with 1% DMSO.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions. An increase in light scattering compared to the buffer control indicates precipitation.
-
UV-Vis Spectroscopy: Measure the absorbance at a predetermined wavelength for HPG. A non-linear increase in absorbance with concentration can indicate precipitation.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.
Protocol for Determining Thermodynamic Solubility
Thermodynamic solubility measures the equilibrium solubility of a solid compound in a buffer.
Materials:
-
L-Homopropargylglycine (HPG), solid
-
Experimental buffers (e.g., PBS, Tris-HCl, HEPES) at various pH values
-
Vials with screw caps
-
Thermostated shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid HPG to a vial containing a known volume of the experimental buffer.
-
Equilibration: Tightly cap the vials and place them in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of dissolved HPG using a validated HPLC method.
-
Quantification: Determine the concentration of HPG in the supernatant by comparing it to a standard curve of known HPG concentrations. The determined concentration represents the thermodynamic solubility.
Protocol for Assessing Stability in Experimental Buffers
This protocol outlines a method to evaluate the stability of HPG in solution over time using HPLC.
Materials:
-
L-Homopropargylglycine (HPG)
-
Experimental buffers (e.g., PBS, Tris-HCl, HEPES) at various pH values
-
HPLC-grade water and acetonitrile
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a C18 column and UV or MS detector
-
Thermostated incubator
Procedure:
-
Prepare HPG Solutions: Prepare solutions of HPG at a known concentration (e.g., 1 mM) in the desired experimental buffers.
-
Incubation: Aliquot the solutions into several vials and incubate them at a constant temperature (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove a vial from each condition for analysis.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact HPG from any potential degradation products.
-
Data Analysis:
-
Quantify the peak area of the intact HPG at each time point.
-
Calculate the percentage of HPG remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
The stability of HPG can be reported as the time at which a certain percentage (e.g., 90%) of the initial concentration remains.
-
Visualizing Experimental Workflows and Chemical Information
Experimental Workflow
The following diagram illustrates the workflow for a comprehensive assessment of HPG's solubility and stability.
Caption: Workflow for assessing HPG solubility and stability.
Chemical Structure and Potential Degradation
Understanding the chemical structure of HPG is essential for predicting its stability. The terminal alkyne and the amino acid moiety are the primary sites for potential chemical reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. L-Homopropargylglycine | TargetMol [targetmol.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The Alkyne Handle: A Technical Guide to Bioorthogonal Chemistry with Homopropargylglycine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and drug discovery, the ability to selectively tag and visualize newly synthesized proteins offers a powerful lens through which to understand dynamic biological processes. Bioorthogonal chemistry, a field centered on chemical reactions that can occur within living systems without interfering with native biochemical processes, has provided the tools for such precise investigations. At the heart of many of these applications is L-Homopropargylglycine (HPG), a non-canonical amino acid that has become an indispensable tool for researchers. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and applications of HPG in bioorthogonal chemistry.
Core Principles: HPG as a Methionine Surrogate
L-Homopropargylglycine is an analog of the essential amino acid methionine.[1][2] Its key feature is a terminal alkyne group, a chemical moiety that is biologically inert but highly reactive in specific, controlled chemical reactions.[3] The cellular machinery for protein synthesis recognizes HPG as a methionine substitute and incorporates it into nascent polypeptide chains during translation.[3][4] This metabolic labeling strategy, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), effectively installs a chemical "handle"—the alkyne group—onto newly synthesized proteins.[5][6]
This "handle" allows for a two-step detection process. First, cells are cultured in a methionine-free medium supplemented with HPG, leading to the incorporation of the alkyne-containing amino acid into the proteome. Subsequently, the alkyne group can be selectively targeted with a molecule containing a complementary azide (B81097) group via a highly efficient and specific reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][7] This reaction forms a stable triazole linkage, covalently attaching a reporter molecule—such as a fluorophore for imaging (Fluorescent Non-Canonical Amino Acid Tagging or FUNCAT) or a biotin (B1667282) tag for enrichment and proteomic analysis—to the newly synthesized proteins.[5][8]
Quantitative Data
While extensive quantitative data across all cell lines and conditions is not exhaustively compiled in the literature, the following tables summarize available information regarding the efficiency and characteristics of HPG-based bioorthogonal labeling.
| Parameter | Value/Observation | Cell Type/System | Reference |
| Incorporation Efficiency | 70-80% | E. coli | [9] |
| Comparative Incorporation | AHA is incorporated faster at very early time points (10-20 min); similar performance to HPG for longer incubations (>30 min). | Rat Hippocampal Neurons | |
| Toxicity | No effect on cell viability, viral protein accumulation, or virus yield at typical working concentrations (e.g., 0.5 mM). | Vero Cells | [2] |
| Toxicity | Generally considered non-toxic and stable at working concentrations. | General Observation | [5] |
| Fluorophore (Azide Derivative) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Alexa Fluor 488 | 495 | 519 | 0.92 | [10] |
| Alexa Fluor 555 | 555 | 565 | - | [11] |
| Alexa Fluor 594 | 590 | 617 | - | [11] |
| Alexa Fluor 647 | 650 | 668 | 0.33 | [10][12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving HPG-based bioorthogonal chemistry. These protocols are generalized and may require optimization for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Mammalian Cells with HPG
This protocol outlines the steps for incorporating HPG into newly synthesized proteins in adherent mammalian cells.
Materials:
-
Complete cell culture medium (e.g., DMEM)
-
Methionine-free DMEM
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in sterile water or PBS, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Lysis buffer (for biochemical analysis) or fixative (for imaging)
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate and culture until they reach 80-90% confluency.
-
Methionine Depletion (Recommended): To enhance HPG incorporation, aspirate the complete medium. Wash the cells once with 1 mL of pre-warmed PBS. Add 1 mL of pre-warmed methionine-free DMEM and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
HPG Labeling: Aspirate the depletion medium. Add 1 mL of HPG labeling medium (methionine-free DMEM supplemented with HPG to a final concentration of 25-50 µM) to each well.
-
Incubation: Incubate the cells for a desired period (e.g., 1-4 hours) in a CO₂ incubator. The optimal time depends on the protein synthesis rate of the cell type and the specific proteins of interest.
-
Cell Harvesting: Aspirate the labeling medium. Wash the cells twice with 1 mL of cold PBS.
-
Downstream Processing: Proceed immediately to cell lysis for biochemical analysis (e.g., Western blot, mass spectrometry) or fixation for imaging applications (e.g., fluorescence microscopy).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling (FUNCAT)
This protocol describes the "click" reaction to attach a fluorescent azide to HPG-labeled proteins in fixed cells for visualization.
Materials:
-
HPG-labeled cells on coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (e.g., 500 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
PBS
Procedure:
-
Fixation: Fix the HPG-labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation (Prepare immediately before use): For a 500 µL reaction, mix the following components in order:
-
444 µL of PBS
-
2.5 µL of Fluorescent azide stock (final concentration: 50 µM)
-
2.5 µL of CuSO₄ stock (final concentration: 250 µM)
-
2.5 µL of THPTA stock (final concentration: 250 µM)
-
50 µL of Sodium Ascorbate stock (final concentration: 50 mM)
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and visualize the fluorescently labeled proteins using a fluorescence microscope.
Visualizations of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in HPG-based bioorthogonal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. setabiomedicals.com [setabiomedicals.com]
An In-depth Technical Guide to the Structural and Functional Similarities of Homopropargylglycine and Methionine
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This guide provides a detailed examination of L-Homopropargylglycine (HPG) as a structural and functional surrogate for L-Methionine (Met). It explores the foundational similarities that permit HPG to be utilized by the cellular translational machinery, enabling advanced proteomic analysis through bio-orthogonal labeling techniques.
Introduction: The Rise of Bio-Orthogonal Amino Acids
The study of the proteome in its dynamic state—the translatome—requires tools that can distinguish newly synthesized proteins from the pre-existing pool. L-Homopropargylglycine (HPG), a non-canonical amino acid, has emerged as a powerful tool for this purpose.[1][2] It is an analog of the essential amino acid L-Methionine.[1][3][4] The structural mimicry between HPG and methionine is so effective that HPG is recognized by the cell's own translational machinery and incorporated into nascent polypeptide chains.[1][2][5]
The key feature of HPG is its terminal alkyne group, a bio-orthogonal chemical handle.[1][2] This handle is chemically inert within the biological environment but can be specifically and efficiently targeted with an azide-bearing reporter molecule (e.g., a fluorophore or biotin) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[6][7] This two-step methodology, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) or Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), provides a non-radioactive, sensitive, and versatile method to visualize, isolate, and identify newly synthesized proteins.[1][2][3][8]
This guide delves into the core structural similarities that underpin HPG's function as a methionine surrogate, presents quantitative data, details key experimental protocols, and illustrates the associated biological and experimental workflows.
Core Structural and Physicochemical Comparison
The efficacy of HPG as a methionine substitute stems from its close resemblance in size, stereochemistry, and overall topology. The primary structural deviation is the substitution of methionine's terminal sulfur-methyl group with a carbon-carbon triple bond (an alkyne). This modification is small enough to be tolerated by the methionyl-tRNA synthetase (MetRS), the enzyme responsible for charging tRNA with methionine.[9]
Figure 1. Chemical structures of L-Methionine (left) and L-Homopropargylglycine (right), highlighting the analogous side-chain structures with the thioether in Met and the terminal alkyne in HPG.
Physicochemical Properties
The following table summarizes the key physicochemical properties of both amino acids.
| Property | L-Methionine | L-Homopropargylglycine (HPG) |
| Molecular Formula | C₅H₁₁NO₂S | C₆H₉NO₂ |
| Molecular Weight | 149.21 g/mol | 127.14 g/mol (Free Acid)[5] |
| CAS Number | 63-68-3 | 942518-19-6[1][5] |
| Key Functional Group | Thioether (-S-CH₃) | Terminal Alkyne (-C≡CH)[1] |
| Solubility | Soluble in water | Good solubility in water, DMSO[1][10] |
Comparative Structural Data
While precise, directly comparable bond length and angle data from a single source are scarce, extensive crystallographic data for methionine in proteins and the successful incorporation of HPG confirm their structural homology. The bond lengths and angles around the α-carbon, amino group, and carboxyl group are virtually identical. The critical similarity lies in the length and flexibility of the side chain, allowing HPG to fit within the active site of MetRS. Studies on methionine's conformational preferences show that the bond lengths and angles in its side chain are well-defined.[11] HPG is designed to mimic these spatial arrangements.
| Structural Parameter | L-Methionine | L-Homopropargylglycine (HPG) | Notes |
| Stereochemistry | L-configuration | L-configuration | Essential for recognition by ribosomal machinery. |
| Side Chain Length | 4 atoms (Cβ-Cγ-Sδ-Cε) | 4 atoms (Cβ-Cγ-Cδ-Cε) | The overall length is highly conserved. |
| Side Chain Terminus | Methyl group | Ethynyl group | This is the key bio-orthogonal modification. |
| Flexibility | Rotation around C-C and C-S single bonds | Rotation around C-C single bonds | Provides necessary conformational freedom to fit into the enzyme active site. |
Biological Incorporation and Signaling
HPG's utility is predicated on its ability to hijack the native methionine metabolic pathway for protein synthesis.[12] It is cell-permeable and, once inside the cell, is recognized by MetRS.[5] This enzyme adenylates HPG and transfers it to the methionine tRNA (tRNA-Met), effectively "tricking" the cell. The resulting HPG-tRNA-Met is then accepted by the ribosome and incorporated into nascent polypeptide chains at positions normally occupied by methionine.[1][3][5]
Experimental Protocols and Workflow
The BONCAT/FUNCAT methods are the primary applications for HPG. They allow for the specific analysis of proteins synthesized within a defined time window.[2][8][13]
Generalized Protocol for FUNCAT in Cultured Cells
This protocol provides a framework for labeling newly synthesized proteins with HPG and visualizing them via fluorescence microscopy. It is adapted from several standard procedures.[2][8][14][15]
1. Materials and Reagents:
-
HPG Labeling Medium: Methionine-free cell culture medium supplemented with dialyzed serum (if required) and L-Homopropargylglycine (HPG). A typical final concentration is 50-100 µM.[14]
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Click Reaction Cocktail (Prepare fresh):
-
Copper(II) Sulfate (CuSO₄): Stock solution of 20 mM in water.[2][14]
-
Copper-chelating Ligand (e.g., THPTA): Stock solution of 50-100 mM in water.[2][14]
-
Reducing Agent (e.g., Sodium Ascorbate): Stock solution of 100 mM in water, prepared fresh.[14]
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide).
-
Reaction Buffer (e.g., PBS).
-
2. Procedure:
-
Step 1: Metabolic Labeling a. Culture cells to the desired confluency (e.g., 80-90%) on coverslips or in glass-bottom dishes.[2] b. (Optional but Recommended) Wash cells once with pre-warmed PBS, then incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.[2] c. Aspirate the depletion medium and add the HPG Labeling Medium. d. Incubate for a desired period (e.g., 1-4 hours) in a CO₂ incubator. The optimal duration depends on the protein synthesis rates of the cells.[2]
-
Step 2: Cell Fixation and Permeabilization a. Aspirate the labeling medium and wash cells twice with cold PBS.[2] b. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[15] c. Wash three times with PBS. d. Permeabilize the cells by incubating with Permeabilization Buffer for 5-10 minutes.[15] e. Wash three times with PBS.
-
Step 3: Click Chemistry Reaction a. Prepare the Click Reaction Cocktail. In a microcentrifuge tube, add the components in the following order (volumes can be scaled): PBS, Azide-Fluorophore, CuSO₄ solution, and THPTA solution. Vortex briefly. Finally, add the freshly prepared Sodium Ascorbate solution.[2][14] b. Aspirate the wash buffer from the cells and add the Click Reaction Cocktail. c. Incubate for 30 minutes at room temperature, protected from light.[15] d. Aspirate the cocktail and wash the cells three times with PBS.
-
Step 4: Imaging and Analysis a. (Optional) Proceed with immunocytochemistry for co-localization with other proteins of interest.[8] b. Mount the coverslips onto microscope slides with an appropriate mounting medium. c. Image the cells using a fluorescence or confocal microscope. The signal intensity correlates with the amount of new protein synthesis.[16]
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical BONCAT/FUNCAT experiment.
Quantitative Analysis: Efficacy and Cellular Impact
A critical consideration for any metabolic label is its effect on normal cellular physiology. HPG is generally considered non-toxic and is incorporated efficiently, though its performance can vary between systems.[1] In some cases, HPG has shown advantages over other methionine analogs like Azidohomoalanine (AHA).
| Parameter | Observation | Source System |
| Incorporation Efficiency | HPG was more efficiently incorporated into proteins than AHA. The ratio of supplied HPG to endogenous Met was 4.8 after 24h. | Arabidopsis cell cultures[17] |
| Effect on Cell Growth | HPG exhibited less inhibition of cell growth rate compared to AHA. | Arabidopsis cell cultures[3][4] |
| Metabolic Perturbation | Both HPG and AHA stimulated the in-vivo synthesis of methionine and related metabolites. | Arabidopsis cell cultures[17] |
| Toxicity | Generally considered non-toxic and stable in biological systems, allowing for prolonged exposure experiments. | General observation[13] |
| Detection Sensitivity | Enables detection of newly synthesized proteins on a timescale of minutes. | Rat hippocampal neurons[16] |
| Versatility | Successfully used in a wide variety of systems, including mammalian cells, plants, bacteria, and Drosophila.[17] | Multiple |
Conclusion
L-Homopropargylglycine serves as an outstanding surrogate for L-Methionine due to its profound structural similarities in size, shape, and chemical properties. This mimicry allows it to be efficiently processed by the cell's native translational apparatus. The introduction of a small, bio-orthogonal alkyne handle transforms this mimicry into a powerful experimental tool. The ability to specifically tag and analyze nascent proteins via BONCAT and FUNCAT has provided unprecedented insights into protein dynamics in health and disease. For researchers in proteomics, cell biology, and drug development, a thorough understanding of the structural basis for HPG's function is essential for its effective application and the reliable interpretation of experimental results.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 6. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 7. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. jamming.research.yale.edu [jamming.research.yale.edu]
- 12. Human Metabolome Database: Showing metabocard for Methionine (HMDB0000696) [hmdb.ca]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 15. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS [bio-protocol.org]
- 16. Visualizing Changes in Protein Synthesis | FUNCAT Method- Oxford Instruments [imaris.oxinst.com]
- 17. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) with Homopropargylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful and widely adopted chemoselective technique for labeling and isolating newly synthesized proteins in living systems. This method provides a temporal window into the proteome, allowing researchers to study dynamic changes in protein synthesis in response to various stimuli, developmental stages, or disease states. At the core of the BONCAT methodology is the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle, a chemical moiety that is inert within the biological system but can be selectively reacted with an external probe.
This guide focuses on the use of L-Homopropargylglycine (HPG), a non-canonical amino acid analogue of methionine. HPG is recognized by the endogenous methionyl-tRNA synthetase (MetRS) and incorporated into nascent polypeptide chains in place of methionine.[1][2][3] The terminal alkyne group on HPG serves as the bioorthogonal handle, which can be specifically and efficiently labeled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4][5][6] This covalent ligation allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.[7][8]
The non-toxic nature of HPG at appropriate concentrations makes it a valuable tool for studying protein synthesis in a wide range of biological contexts, from cell cultures to whole organisms, without significantly perturbing cellular physiology.[7][9] This guide provides a comprehensive overview of the BONCAT workflow using HPG, including detailed experimental protocols, quantitative data analysis, and troubleshooting strategies, to enable researchers to effectively implement this technique in their studies.
Core Principles and Workflow
The BONCAT workflow with HPG can be conceptually divided into three main stages: metabolic labeling, bioorthogonal ligation (click chemistry), and downstream analysis.
Metabolic Labeling with Homopropargylglycine (HPG)
During this initial phase, cells or organisms are incubated with HPG, which is taken up by the cells and incorporated into newly synthesized proteins.
-
Mechanism of Incorporation : HPG is structurally similar to methionine and is recognized by the native cellular machinery, specifically the methionyl-tRNA synthetase (MetRS).[1] This enzyme charges tRNA molecules with HPG, which are then delivered to the ribosome and incorporated into the growing polypeptide chain at methionine codons.
-
Optimizing Labeling : For efficient incorporation of HPG, it is often advantageous to culture cells in methionine-free medium prior to and during HPG incubation.[10] This depletion of the natural amino acid increases the likelihood of HPG being utilized by the translational machinery. However, the optimal concentration of HPG and the duration of labeling must be empirically determined for each experimental system to balance labeling efficiency with potential cellular stress.[11][12]
Bioorthogonal Ligation via Click Chemistry
Once proteins are labeled with HPG, the terminal alkyne group is used for covalent modification with a reporter molecule containing an azide (B81097) group. The most common ligation reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The Click Reaction : This reaction forms a stable triazole linkage between the alkyne on HPG and the azide on the reporter molecule. The reaction is highly specific, efficient, and can be performed under biocompatible conditions.[4][6]
-
Reporter Molecules : A variety of azide-functionalized reporters can be used, including:
Downstream Analysis
The final stage of the BONCAT workflow involves the analysis of the labeled proteins, which depends on the chosen reporter tag.
-
Fluorescence Imaging : Allows for the spatial and temporal localization of protein synthesis within cells and tissues.
-
Flow Cytometry : Enables the quantification of global protein synthesis rates in cell populations.[13]
-
Proteomics : Following biotin-based enrichment, labeled proteins can be identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS), providing a snapshot of the translatome under specific conditions.[7][11]
Experimental Protocols
The following are generalized protocols for HPG-based BONCAT. It is crucial to optimize these protocols for your specific cell type or model organism.
Protocol 1: HPG Labeling of Cultured Cells
-
Cell Culture : Plate cells on an appropriate culture vessel (e.g., coverslips for imaging, multi-well plates for biochemical assays, or larger flasks for proteomics). Allow cells to reach the desired confluency.
-
Methionine Depletion : Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the complete medium with methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine stores.[10]
-
HPG Labeling : Prepare a stock solution of HPG (e.g., 50 mM in DMSO or water). Add HPG to the methionine-free medium to a final concentration of 25-100 µM. The optimal concentration and incubation time (typically 1-4 hours) should be determined experimentally.[10][11]
-
Cell Harvest : After the labeling period, wash the cells twice with ice-cold PBS.
-
Lysis : Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Protein Quantification : Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for Biotin Tagging (for Proteomics)
-
Prepare Click Reaction Cocktail : Freshly prepare the reaction cocktail. For a 100 µL final reaction volume with 100 µg of protein lysate:
-
Protein Lysate: up to 85 µL
-
Biotin-Azide (10 mM stock): 1 µL (final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock): 2 µL (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM in DMSO/t-butanol): 10 µL (final concentration 170 µM)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock): 2 µL (final concentration 1 mM)
-
Note: Add reagents in the order listed. TCEP reduces Cu(II) to the catalytic Cu(I) in situ.
-
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Protein Precipitation : Precipitate the protein to remove excess reagents. A common method is methanol-chloroform precipitation.
-
Enrichment : Resuspend the protein pellet in a buffer containing SDS and enrich for biotinylated proteins using streptavidin-coated magnetic beads or resin.
-
Mass Spectrometry Preparation : Elute the enriched proteins from the beads and prepare for LC-MS/MS analysis (e.g., in-solution or on-bead digestion).
Data Presentation
Quantitative data from BONCAT experiments are crucial for understanding the dynamics of protein synthesis. Below are tables summarizing typical quantitative findings from studies using HPG.
| Parameter | Cell/Organism Type | HPG Concentration | Observation | Reference |
| Growth Inhibition | E. coli | >0.35 µM | Significant reduction in growth rate. | [12] |
| E. coli | 5.6-90 µM | No growth observed. | [12] | |
| Arabidopsis thaliana seedlings | 50 µM and 100 µM | Slight reduction in growth. | [11] | |
| Labeling Efficiency | Arabidopsis thaliana seedlings | 25 µM | Above-background labeling observed. | [11] |
| Incorporation Rate | E. coli (prototrophic and auxotrophic) | Not specified | 70-80% incorporation rates achieved. | [16][17] |
| Comparative Toxicity | Arabidopsis thaliana cell cultures | Not specified | HPG was less toxic than AHA. | [11] |
| E. coli | Varied | AHA was tolerated at higher concentrations than HPG. | [11] |
| Application | Organism/Cell Type | HPG Concentration | Key Quantitative Finding | Reference |
| Proteomics | Arabidopsis thaliana | 50 µM | Successful enrichment of newly synthesized proteins for LC-MS/MS. | [11] |
| Proteomics | Leishmania mexicana | Not specified | Identification and quantification of 166 newly synthesized proteins during starvation. | [18] |
| Metabolomics | E. coli | 50 µM and 1 mM | Minimal and non-dramatic metabolic changes observed. | [9][19][20] |
| In vivo labeling | Xenopus laevis tadpole brains | Not specified | Enables quantitative analysis of total and specific nascent proteins. | [21] |
| In vivo labeling | Murine tissues | 0.1 mg/g per day | Successful in vivo incorporation into various tissues. | [22] |
Mandatory Visualizations
BONCAT with HPG Workflow
Caption: General workflow of BONCAT with this compound (HPG).
Mechanism of HPG Incorporation and Click Chemistry
Caption: HPG incorporation and subsequent click chemistry reaction.
Troubleshooting and Considerations
-
Toxicity and Cellular Perturbation : While generally considered non-toxic at optimal concentrations, high levels of HPG or prolonged incubation times can affect cell viability and growth.[11][12] It is essential to perform dose-response and time-course experiments to determine the optimal labeling conditions for your system.
-
Labeling Efficiency : Inefficient labeling can result from several factors, including insufficient methionine depletion, low HPG concentration, or short incubation times. Conversely, excessively high HPG concentrations can be toxic.
-
Click Reaction Efficiency : The CuAAC reaction is sensitive to oxygen, and the copper(I) catalyst can be readily oxidized.[2] The use of a reducing agent like TCEP and a copper-coordinating ligand like TBTA is crucial for maintaining the catalytic activity of copper.
-
Background Signal : In proteomics experiments, non-specific binding of proteins to the affinity resin can be a source of background. Stringent washing conditions and the use of appropriate controls (e.g., cells not treated with HPG) are necessary to minimize false positives.
Conclusion
BONCAT with this compound is a robust and versatile technique for the analysis of newly synthesized proteins. Its ability to provide a temporal snapshot of the translatome has made it an invaluable tool in various fields, including cell biology, neuroscience, and drug discovery. By carefully optimizing experimental parameters and including appropriate controls, researchers can leverage the power of HPG-based BONCAT to gain novel insights into the dynamic nature of the proteome. This guide provides a solid foundation for the successful implementation and interpretation of BONCAT experiments, empowering researchers to explore the intricacies of protein synthesis in their systems of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 3. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 4. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. quora.com [quora.com]
- 9. Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for in vivo BONCAT labeling of nascent proteins in Xenopus laevis tadpole brains with high temporal precision for quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Nascent Protein Labeling in Mice using Homopropargylglycine (HPG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo labeling of newly synthesized proteins in mice using the non-canonical amino acid Homopropargylglycine (HPG). This technique, a form of Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the selective analysis of proteome dynamics in a whole-animal context, offering valuable insights for basic research and preclinical studies.
Introduction: The Principle of HPG-based Nascent Protein Labeling
L-Homopropargylglycine (HPG) is an analog of the amino acid methionine that contains a terminal alkyne group.[1][2] When administered to an animal, HPG is recognized by the endogenous methionyl-tRNA synthetase (MetRS) and incorporated into newly synthesized proteins in place of methionine during translation.[3] This process effectively "tags" the nascent proteome with a bioorthogonal alkyne handle.
The alkyne group is small, metabolically stable, and does not significantly perturb protein synthesis or function.[4] Because this alkyne handle is absent from naturally occurring biomolecules, it allows for highly specific detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][4] In this reaction, the alkyne-modified proteins are covalently bonded to a molecule containing a reactive azide (B81097) group, such as a fluorescent dye for imaging or a biotin (B1667282) tag for enrichment and subsequent proteomic analysis.[3]
This two-step method provides a powerful, non-radioactive alternative for studying protein synthesis with high temporal and spatial resolution in complex biological systems.[5]
Key Applications in Research and Drug Development
-
Monitoring Protein Synthesis Rates: Quantify global or tissue-specific changes in protein synthesis in response to physiological stimuli, disease progression, or drug treatment.
-
Identifying Drug Targets: Assess the effect of therapeutic compounds on the synthesis of specific proteins or protein populations.
-
Understanding Disease Mechanisms: Investigate dysregulation of protein synthesis in models of cancer, neurodegeneration, and metabolic diseases.
-
Pharmacodynamic Studies: Track the time-course of a drug's effect on protein synthesis in various tissues.
-
Cell-Specific Analysis: When combined with cell-sorting or tissue-specific expression of mutant tRNA synthetases, this method can resolve protein synthesis in specific cell populations within the animal.[6]
Data Presentation: Quantitative Parameters for In Vivo HPG Labeling
The following tables summarize key quantitative data for planning in vivo HPG labeling experiments in mice. Dosages and labeling times should be optimized for the specific mouse strain, age, and experimental goals.
Table 1: Recommended HPG Dosages for In Vivo Labeling in Mice
| Parameter | Value | Administration Route | Mouse Model | Notes |
| Starting Dose | 0.05 mg/g body weight/day | Intraperitoneal (IP) Injection | Juvenile C57BL/6 | A dose-dependent increase in HPG incorporation was observed from 0.025 to 0.1 mg/g/day.[4][7] |
| Optimized Dose Range | 0.025 - 0.1 mg/g body weight/day | Intraperitoneal (IP) Injection | Juvenile C57BL/6 | The optimal dose will balance labeling efficiency with potential toxicity. It is recommended to perform a dose-response experiment.[4][7] |
| Labeling Duration | 16 hours - 2 days | Intraperitoneal (IP) Injection | Various | Shorter durations (pulse-labeling) capture rapid changes, while longer durations increase the signal of labeled proteins.[4][6] |
Table 2: Reagent Concentrations for Click Chemistry Reaction on Tissue Lysates
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Azide-Fluorophore/Biotin | 1-10 mM in DMSO | 10-100 µM | Detection/Enrichment Tag |
| Copper (II) Sulfate (CuSO₄) | 50-100 mM in H₂O | 1 mM | Catalyst |
| Copper Protectant (e.g., BTTAA) | 50 mM in DMSO | 1 mM | Ligand to stabilize Cu(I) and protect proteins |
| Reducing Agent (e.g., Sodium Ascorbate) | 100-500 mM in H₂O (freshly prepared) | 5 mM | Reduces Cu(II) to the active Cu(I) form |
| Protein Lysate | 1-5 mg/mL | N/A | Source of HPG-labeled proteins |
Experimental Protocols
Protocol 1: In Vivo HPG Administration to Mice
This protocol describes the preparation and administration of HPG via intraperitoneal (IP) injection, a common and effective route.
Materials:
-
L-Homopropargylglycine (HPG)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile syringes and needles (e.g., 25-27 gauge)[8]
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse accurately to calculate the correct dosage.
-
HPG Solution Preparation:
-
Prepare a stock solution of HPG in sterile PBS. For example, to achieve a 10 mg/mL stock solution, dissolve 10 mg of HPG in 1 mL of sterile PBS.
-
Gently warm and vortex to ensure complete dissolution.
-
Sterile-filter the solution through a 0.22 µm filter.
-
-
Dosage Calculation:
-
Calculate the required volume for the desired dose. For a 25 g mouse and a target dose of 0.1 mg/g:
-
Total dose = 25 g * 0.1 mg/g = 2.5 mg
-
Volume to inject (from 10 mg/mL stock) = 2.5 mg / 10 mg/mL = 0.25 mL (250 µL)
-
-
-
Intraperitoneal (IP) Injection:
-
Properly restrain the mouse.
-
Insert the needle (bevel up) into the lower right quadrant of the abdomen at a 30-40° angle to avoid the bladder and cecum.[8]
-
Aspirate slightly to ensure no fluid is drawn into the syringe, confirming you have not punctured an organ or vessel.
-
Inject the calculated volume of HPG solution smoothly.[8]
-
-
Labeling Period: House the animal under normal conditions for the desired labeling period (e.g., 16 hours to 2 days).
Protocol 2: Tissue Harvesting and Lysate Preparation
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
Dounce or mechanical homogenizer
-
Microcentrifuge
Procedure:
-
Euthanasia and Tissue Collection: Euthanize the mouse using an approved method. Immediately dissect the tissue(s) of interest and place them in ice-cold PBS to wash away blood.
-
Tissue Homogenization:
-
Blot the tissue dry and weigh it.
-
Mince the tissue into small pieces on ice.
-
Add 5-10 volumes of ice-cold lysis buffer supplemented with protease/phosphatase inhibitors.
-
Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.
-
-
Lysate Clarification:
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant (clarified lysate).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The lysate can be used immediately for the click reaction or stored at -80°C.
-
Protocol 3: Click Chemistry Reaction for Protein Labeling
This protocol is for labeling 1 mg of total protein in the lysate. The reaction can be scaled as needed.
Materials:
-
HPG-labeled protein lysate (from Protocol 2)
-
Azide-fluorophore or Azide-biotin
-
Copper (II) Sulfate (CuSO₄)
-
Copper protectant ligand (e.g., BTTAA)
-
Sodium Ascorbate
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the cocktail by adding the reagents in the following order. Note: Prepare the Sodium Ascorbate solution fresh and add it last to initiate the reaction.
-
Protein Lysate (adjust volume to contain 1 mg of protein)
-
PBS (adjust to a final volume of ~950 µL)
-
Azide-fluorophore/biotin (to a final concentration of 50 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Copper Protectant (to a final concentration of 1 mM)
-
-
Initiate the Reaction: Add Sodium Ascorbate to a final concentration of 5 mM.
-
Incubation: Vortex the tube gently and incubate at room temperature for 1-2 hours, protected from light.
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein using a methanol/chloroform or acetone (B3395972) precipitation protocol.
-
Downstream Analysis: Resuspend the protein pellet in a suitable buffer (e.g., SDS-PAGE loading buffer) for analysis.
Protocol 4: Analysis of Labeled Proteins
A. SDS-PAGE and In-Gel Fluorescence Imaging:
-
Run the labeled protein sample on a standard polyacrylamide gel.
-
Image the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for the chosen fluorophore.
-
After imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize the entire proteome and confirm equal loading.[4]
B. Western Blot and Biotin Detection:
-
If using an azide-biotin tag, run the sample on a gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a streptavidin-HRP conjugate.
-
Detect the signal using an appropriate chemiluminescent substrate.
C. Affinity Purification for Mass Spectrometry:
-
For proteomic analysis, incubate the biotin-labeled lysate with streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.[9]
-
Elute the captured proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the nascent proteome.
Mandatory Visualizations
Caption: Experimental workflow for in vivo nascent protein labeling in mice using HPG.
Caption: Bioorthogonal labeling strategy using HPG and click chemistry.
References
- 1. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Nascent Protein Synthesis: A Detailed Protocol for Homopropargylglycine (HPG) Click Chemistry in Fluorescence Microscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to visualize newly synthesized proteins is crucial for understanding cellular responses to various stimuli, dissecting signaling pathways, and identifying novel therapeutic targets. Homopropargylglycine (HPG), a bioorthogonal analog of methionine, enables the selective labeling and subsequent visualization of nascent proteins within cells.[1][2] HPG is incorporated into newly synthesized proteins by the cell's natural translational machinery.[1] Its terminal alkyne group serves as a handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3] This allows for the covalent attachment of a fluorescent azide (B81097), enabling the visualization of protein synthesis using fluorescence microscopy. This application note provides a detailed protocol for utilizing HPG click chemistry for fluorescence microscopy, along with a summary of relevant quantitative data and troubleshooting guidelines.
Principle of the Method
The HPG-based detection of protein synthesis is a two-step process:
-
Metabolic Labeling: Cells are incubated with HPG, which is incorporated into elongating polypeptide chains in place of methionine.
-
Click Reaction: After labeling, cells are fixed and permeabilized. A fluorescent azide is then covalently attached to the alkyne group of the incorporated HPG via a CuAAC reaction. The resulting fluorescence is directly proportional to the amount of newly synthesized protein.
Quantitative Data Summary
While direct side-by-side quantitative comparisons in a single study are limited, the following table summarizes key quantitative parameters for HPG labeling and a related technique, O-propargyl-puromycin (OPP) labeling.
| Parameter | This compound (HPG) | O-propargyl-puromycin (OPP) | Reference(s) |
| Principle | Methionine analog incorporated during protein synthesis. | Puromycin analog that terminates translation and is incorporated at the C-terminus of truncated polypeptides. | [1][4] |
| Labeling Time | Typically 30 minutes to 4 hours. | Typically 15 minutes to 1 hour. | [4][5] |
| Fluorescence Signal | Higher fluorescence signal, especially for large molecular weight proteins. | Generally lower fluorescence signal compared to HPG. | [6] |
| Cellular Impact | Generally non-toxic with minimal perturbation of protein synthesis at optimized concentrations. | Can be cytotoxic as it inhibits protein synthesis by causing premature chain termination. | [3][7] |
| Requirement for Met-free media | Yes, for efficient incorporation. | No, can be used in complete media. | [4] |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
L-Homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click reaction cocktail components:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator/ligand (e.g., THPTA)
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Step-by-Step Procedure
Step 1: Cell Seeding
-
Seed cells on sterile coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Step 2: Metabolic Labeling with HPG
-
Aspirate the complete medium from the cells.
-
Wash the cells once with pre-warmed, sterile PBS.
-
Add pre-warmed, methionine-free medium to the cells and incubate for 30-60 minutes to deplete intracellular methionine reserves.[3][5]
-
Aspirate the methionine-free medium and replace it with fresh, pre-warmed methionine-free medium containing HPG at a final concentration of 25-50 µM.
-
Incubate the cells for 1-4 hours under standard cell culture conditions. The optimal incubation time will depend on the rate of protein synthesis in the specific cell type.
Step 3: Cell Fixation and Permeabilization
-
Aspirate the HPG-containing medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[5]
-
Aspirate the fixative and wash the cells twice with PBS.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
Step 4: Click Reaction
Note: Prepare the click reaction cocktail immediately before use. The components should be added in the order listed to ensure proper complex formation.
-
Prepare the click reaction cocktail. For a typical reaction, the final concentrations are:
-
Fluorescent Azide: 1-5 µM
-
Copper(II) Sulfate: 100-200 µM
-
THPTA (ligand): 500 µM - 1 mM
-
Sodium Ascorbate (B8700270): 2.5-5 mM
-
-
Add the click reaction cocktail to the cells, ensuring the coverslip is completely covered.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Aspirate the click reaction cocktail.
-
Wash the cells three times with PBS.
Step 5: Nuclear Staining and Mounting
-
Incubate the cells with a nuclear stain (e.g., DAPI) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
Step 6: Fluorescence Microscopy
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental Workflow for HPG Click Chemistry.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting
| Issue | Potential Cause | Suggested Solution | Reference(s) |
| High Background Fluorescence | Incomplete removal of unincorporated HPG. | Ensure thorough washing after HPG incubation. Consider a pre-fixation permeabilization step with a mild detergent like digitonin (B1670571) to wash out unincorporated HPG. | [8] |
| Non-specific binding of the fluorescent azide. | Decrease the concentration of the fluorescent azide. Increase the number and duration of washing steps after the click reaction. Add a blocking agent like BSA to the wash buffers. | [9] | |
| Residual copper ions causing fluorescence. | Ensure the use of a copper chelating ligand (e.g., THPTA) in excess. Perform a final wash with a copper chelator like EDTA. | [9] | |
| Weak or No Signal | Inefficient HPG incorporation. | Ensure complete methionine depletion. Optimize HPG concentration and incubation time for your cell type. | [3][5] |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate solution. Ensure the correct order of addition for the click reaction cocktail components. | [9] | |
| Low protein synthesis rate. | Use a positive control (e.g., a highly proliferative cell line) to confirm the protocol is working. Increase the HPG labeling time. | ||
| Cell Death or Morphological Changes | HPG toxicity. | Reduce the concentration of HPG and/or the incubation time. | [3] |
| Fixation/permeabilization artifacts. | Optimize fixation and permeabilization conditions for your cell type. | [5] |
Conclusion
HPG click chemistry is a powerful and versatile method for visualizing nascent protein synthesis in fluorescence microscopy.[1][10] Its high specificity and efficiency allow for sensitive detection with a good signal-to-noise ratio.[3][11] By following the detailed protocol and considering the troubleshooting guidelines provided, researchers can successfully implement this technique to gain valuable insights into the dynamics of protein synthesis in their experimental systems.
References
- 1. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 2. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 3. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for assessing translation in living Drosophila imaginal discs by O-propargyl-puromycin incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Dynamics of Protein Synthesis: A Guide to Quantitative Proteomics using Homopropargylglycine and Mass Spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to specifically identify and quantify newly synthesized proteins provides a powerful lens through which to view cellular responses to various stimuli, developmental processes, and disease states. Traditional proteomics methods offer a snapshot of the total proteome but often fail to capture the dynamic changes in protein synthesis. This application note details a robust workflow for the quantitative analysis of nascent proteins utilizing the bioorthogonal amino acid analog, Homopropargylglycine (HPG), coupled with mass spectrometry.
HPG, an analog of methionine, is readily incorporated into newly synthesized proteins by the cell's translational machinery.[1] Its terminal alkyne group serves as a bioorthogonal handle, allowing for the selective chemical ligation to a reporter tag, such as biotin, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a "click chemistry" reaction.[2] This enables the efficient enrichment of the newly synthesized proteome for subsequent identification and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This approach, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), offers a time-resolved view of proteome dynamics.[4]
Experimental Workflow Overview
The overall experimental workflow for quantitative proteomics using HPG and mass spectrometry can be summarized in the following key steps:
-
Metabolic Labeling: Cells or organisms are cultured in the presence of HPG, which is incorporated into newly synthesized proteins in place of methionine.
-
Cell Lysis and Protein Extraction: Labeled cells are harvested, and total protein is extracted.
-
Click Chemistry Biotinylation: The alkyne-modified proteins are covalently tagged with an azide-biotin reporter via a CuAAC reaction.
-
Protein Digestion: The biotinylated proteome is digested into peptides.
-
Enrichment of Biotinylated Peptides: Biotin-tagged peptides are captured and enriched using streptavidin-based affinity purification.
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry for identification and quantification.
-
Data Analysis: The acquired mass spectrometry data is processed to identify the newly synthesized proteins and quantify their relative abundance.
Figure 1: General experimental workflow for HPG-based quantitative proteomics.
Detailed Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with HPG
This protocol is designed for adherent mammalian cells in a 6-well plate format. Optimization of HPG concentration and labeling time is recommended for each cell type and experimental condition.[5]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
L-Homopropargylglycine (HPG) stock solution (50 mM in sterile water)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on 6-well plates at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow overnight.
-
Methionine Depletion:
-
Aspirate the complete medium.
-
Wash the cells once with pre-warmed PBS.
-
Add 1 mL of pre-warmed methionine-free DMEM to each well and incubate for 30-60 minutes at 37°C in a CO₂ incubator. This step enhances HPG incorporation.[4]
-
-
HPG Labeling:
-
Prepare the labeling medium by supplementing methionine-free DMEM with HPG to a final concentration of 50 µM.[5]
-
Aspirate the depletion medium and add 1 mL of the HPG labeling medium to each well.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal duration depends on the protein synthesis rate of the cell line and the experimental goals.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis for protein extraction.
-
Protocol 2: Click Chemistry Biotinylation of HPG-labeled Proteins
This protocol describes the biotinylation of HPG-labeled proteins in a cell lysate.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-PEG3-Biotin stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, prepare fresh)
-
Methanol, Chloroform, and Water for protein precipitation
Procedure:
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (up to 1 mg)
-
Azide-PEG3-Biotin (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
THPTA (final concentration: 5 mM)
-
-
Vortex briefly to mix.
-
Add freshly prepared Sodium Ascorbate (final concentration: 5 mM).
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the biotinylated proteins using a methanol/chloroform/water procedure to remove excess reagents.
-
Resuspend the protein pellet in a buffer suitable for protein digestion (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Protocol 3: Protein Digestion and Enrichment of Biotinylated Peptides
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Streptavidin agarose (B213101) beads
-
Wash buffers (e.g., high salt, low salt, urea)
-
Elution buffer (e.g., 0.1% trifluoroacetic acid)
Procedure:
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Trypsin Digestion:
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Acidify the peptide solution with formic acid.
-
Incubate the peptide solution with pre-washed streptavidin agarose beads for 2 hours at room temperature with rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.
-
Elute the biotinylated peptides from the beads.
-
Protocol 4: LC-MS/MS Analysis and Data Processing
LC-MS/MS Parameters: The enriched peptides are analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive HF or Orbitrap). A typical setup would involve:
-
Column: A reversed-phase C18 column (e.g., 75 µm ID x 50 cm length).
-
Mobile Phases: Buffer A (0.1% formic acid in water) and Buffer B (0.1% formic acid in acetonitrile).
-
Gradient: A 60-120 minute gradient from ~5% to ~40% Buffer B.
-
Mass Spectrometry: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. For DDA, a topN method (e.g., top 12) is commonly used where the most intense precursor ions are selected for fragmentation.[6]
Data Analysis: The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or FragPipe). The general steps include:
-
Database Search: The MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the peptides.
-
Peptide and Protein Identification: Peptides and their corresponding proteins are identified with a specified false discovery rate (FDR), typically 1%.
-
Quantification: The relative abundance of the identified proteins is determined based on the intensity of their corresponding peptides. For label-free quantification, methods like MaxLFQ can be used.
Application Example: Investigating the EGF Signaling Pathway
The Epidermal Growth Factor (EGF) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is frequently implicated in cancer.[8] HPG-based quantitative proteomics can be employed to identify and quantify newly synthesized proteins in response to EGF stimulation, providing insights into the downstream cellular responses.
Figure 2: Simplified EGF signaling pathway leading to protein synthesis.
Representative Quantitative Data
The following tables present hypothetical quantitative proteomics data from an experiment where a cancer cell line was treated with EGF for 4 hours, and newly synthesized proteins were quantified using the HPG-based workflow.
Table 1: Upregulated Newly Synthesized Proteins upon EGF Stimulation
| Protein Accession | Gene Name | Protein Name | Fold Change (EGF/Control) | p-value |
| P01116 | HRAS | GTPase HRas | 3.2 | 0.001 |
| P27361 | ARAF | Serine/threonine-protein kinase A-Raf | 2.8 | 0.005 |
| Q02750 | MAP2K1 | Dual specificity mitogen-activated protein kinase kinase 1 | 2.5 | 0.012 |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 2.9 | 0.003 |
| P00533 | EGFR | Epidermal growth factor receptor | 1.8 | 0.045 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 2.1 | 0.021 |
| P16885 | PLCG1 | 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase gamma-1 | 1.9 | 0.038 |
| P42224 | STAT1 | Signal transducer and activator of transcription 1-alpha/beta | 2.3 | 0.015 |
Table 2: Downregulated Newly Synthesized Proteins upon EGF Stimulation
| Protein Accession | Gene Name | Protein Name | Fold Change (EGF/Control) | p-value |
| P14618 | CDKN1A | Cyclin-dependent kinase inhibitor 1 | 0.4 | 0.008 |
| Q02088 | RASA1 | Ras GTPase-activating protein 1 | 0.6 | 0.025 |
| P62258 | DUSP1 | Dual specificity protein phosphatase 1 | 0.5 | 0.011 |
| P29353 | PTEN | Phosphatidylinositol 3,4,5-trisphosphate 3-phosphatase and dual-specificity protein phosphatase PTEN | 0.7 | 0.042 |
Conclusion
The combination of this compound metabolic labeling, click chemistry, and mass spectrometry provides a powerful and versatile platform for the quantitative analysis of newly synthesized proteins. This approach offers a dynamic view of the proteome that is not achievable with traditional proteomics methods. The detailed protocols and application example provided here serve as a guide for researchers to implement this technology to investigate a wide range of biological questions, from fundamental cellular processes to the mechanisms of drug action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. biorxiv.org [biorxiv.org]
- 7. abeomics.com [abeomics.com]
- 8. Proteomic Signatures of Epidermal Growth Factor Receptor and Survival Signal Pathways Correspond to Gefitinib Sensitivity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Proteome: Homopropargylglycine in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Homopropargylglycine (HPG), a non-canonical amino acid analog of methionine, has emerged as a powerful tool in neuroscience for visualizing, identifying, and quantifying newly synthesized proteins.[1] By leveraging bioorthogonal click chemistry, HPG enables researchers to tag and monitor proteome dynamics with high spatial and temporal resolution, offering profound insights into the molecular mechanisms underpinning synaptic plasticity, memory formation, and neurodegenerative diseases.[2][3][4] This document provides detailed application notes and experimental protocols for the use of HPG in neuroscience research.
Principle of HPG-based Protein Labeling
HPG is introduced to cells or organisms, where it is incorporated into nascent polypeptide chains by the endogenous methionyl-tRNA synthetase in place of methionine.[5] The alkyne group on HPG serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with an azide-bearing probe (e.g., a fluorescent dye or biotin) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6][7] This covalent ligation allows for the selective visualization and isolation of newly synthesized proteins.
Experimental Workflow for HPG-based Protein Labeling
Caption: General experimental workflow for labeling newly synthesized proteins with HPG.
Applications in Neuroscience
HPG-based metabolic labeling has a broad range of applications in neuroscience research, including:
-
Visualizing Local Protein Synthesis: HPG allows for the visualization of newly synthesized proteins in specific neuronal compartments, such as dendrites, axons, and even dendritic spines, providing insights into local translation.[8][9]
-
Monitoring Activity-Dependent Protein Synthesis: Researchers can use HPG to study changes in protein synthesis in response to neuronal activity, for example, following depolarization with potassium chloride (KCl) or stimulation with brain-derived neurotrophic factor (BDNF).[8][10]
-
Investigating Synaptic Plasticity and Memory: By labeling proteins during learning and memory tasks, HPG can help to identify the specific proteins synthesized during these processes, contributing to our understanding of the molecular basis of memory.[4][11][12]
-
Studying Neurodegenerative Diseases: HPG can be used to investigate alterations in protein synthesis and degradation that are characteristic of neurodegenerative disorders, potentially revealing new therapeutic targets.[13]
-
Pulse-Chase Analysis: Sequential labeling with HPG and another non-canonical amino acid, azidohomoalanine (AHA), allows for the visualization of two distinct pools of proteins synthesized at different times, enabling pulse-chase experiments to track protein fate.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies for the application of HPG in neuronal cultures.
Table 1: HPG Incubation Conditions for Protein Labeling in Neurons
| Parameter | Value | Cell Type | Application | Reference |
| Concentration | 2 mM | Dissociated primary hippocampal neurons | Visualization of newly synthesized proteins | [9] |
| 2 mM | Rat primary cortical neurons | Detection of nascent proteins in axons and dendrites | [8] | |
| 50 µM | Cultured cells (e.g., IMR90) | Metabolic labeling of mitochondrial translation | [14] | |
| Incubation Time | 10 min | Dissociated hippocampal neurons | Detection in neuronal somata | [6][10] |
| 20 min | Dissociated hippocampal neurons | Detection in proximal dendrites | [6][10] | |
| 1 hour | Dissociated primary hippocampal neurons | Detection in somata and dendrites | [9] | |
| 90 min | Rat primary cortical neurons | Labeling of whole cell cultures | [8] | |
| 2 hours | Dissociated primary hippocampal neurons | Detection in spine-like protrusions | [9] | |
| 120 min | Rat primary cortical neurons (in microfluidic chambers) | Perfusion labeling | [8] |
Table 2: Effects of Treatments on HPG Signal Intensity in Cortical Neurons
| Treatment | Compartment | Change in HPG Signal Intensity (Relative to Control) | Reference |
| Cycloheximide (CHX) | Somata | Significant reduction (p=0.0013) | [8] |
| Dendrites | Complete block of KCl-induced increase (p<0.0001) | [15] | |
| Axons | Complete block of KCl-induced increase (p≤0.0041) | [15] | |
| Potassium Chloride (KCl) | Somata | Strong enhancement (p≤0.0001) | [8] |
| Dendrites | Strong enhancement (p≤0.0001) | [8][15] | |
| Axons | Strong enhancement (p<0.0001) | [8][15] | |
| Anisomycin | Somata & Dendrites | Dramatic reduction | [9] |
Experimental Protocols
Protocol 1: HPG Labeling of Newly Synthesized Proteins in Cultured Neurons
This protocol is adapted from studies on primary hippocampal and cortical neurons.[8][9]
Materials:
-
Primary neuronal culture (e.g., rat hippocampal or cortical neurons)
-
Methionine-free culture medium (e.g., HBSS or DMEM)[8]
-
L-Homopropargylglycine (HPG)
-
Protein synthesis inhibitor (e.g., Cycloheximide or Anisomycin) for negative controls
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit (or individual click chemistry reagents)
Procedure:
-
Methionine Depletion: Remove the culture medium from the neurons and wash once with pre-warmed methionine-free medium. Add fresh methionine-free medium and incubate for 30 minutes at 37°C and 5% CO₂.[8] For negative controls, add a protein synthesis inhibitor (e.g., 100 µM cycloheximide) during this step.[8]
-
HPG Incubation: Add HPG to the methionine-free medium to a final concentration of 2 mM.[8][9] Incubate for the desired time (e.g., 10 minutes to 2 hours) at 37°C and 5% CO₂. Incubation time will depend on the desired localization of the signal (somata, dendrites, or spines).[6][9][10]
-
Fixation: Wash the cells three times with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[8]
-
Click Reaction: Wash the permeabilized cells with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., Click-iT® kit). Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[8]
-
Washing and Imaging: Wash the cells with PBS. The cells are now ready for imaging. If desired, proceed with immunostaining for specific cellular markers.
Signaling Pathway Visualization: BDNF-Induced Protein Synthesis
Caption: Simplified signaling pathway of BDNF-induced protein synthesis.
Protocol 2: Sequential Pulse-Chase Labeling with HPG and AHA
This protocol allows for the visualization of two distinct temporal pools of newly synthesized proteins.[6][10]
Materials:
-
Same as Protocol 1, with the addition of L-Azidohomoalanine (AHA).
-
Two spectrally distinct fluorescent probes (e.g., an alkyne-fluorophore and an azide-fluorophore).
Procedure:
-
First Pulse (HPG): Perform methionine depletion as in Protocol 1. Add HPG (e.g., 2 mM) and incubate for the desired duration of the first pulse (e.g., 1.5 hours).[6]
-
Washout: Remove the HPG-containing medium and wash the cells thoroughly with pre-warmed complete culture medium to remove any unincorporated HPG.
-
Chase Period: Incubate the cells in complete culture medium for the desired chase duration.
-
Second Pulse (AHA): Perform a second methionine depletion. Add AHA (e.g., 2 mM) and incubate for the duration of the second pulse (e.g., 1.5 hours).[6]
-
Fixation and Permeabilization: Proceed with fixation and permeabilization as described in Protocol 1.
-
Sequential Click Reactions:
-
First Click Reaction (for HPG): Perform a click reaction with an azide-bearing fluorescent probe (e.g., Alexa Fluor 594 Azide).
-
Wash: Wash thoroughly to remove unreacted reagents.
-
Second Click Reaction (for AHA): Perform a second click reaction with an alkyne-bearing fluorescent probe (e.g., Alexa Fluor 488 Alkyne).
-
-
Washing and Imaging: Wash the cells and proceed with imaging. The two different fluorophores will distinguish the two pools of proteins synthesized during the respective pulses.
Concluding Remarks
This compound provides a versatile and robust method for investigating protein synthesis in the complex environment of the nervous system. Its compatibility with fluorescence microscopy and mass spectrometry allows for both qualitative and quantitative analyses of the dynamic proteome. By carefully designing experiments and optimizing labeling conditions, researchers can leverage HPG to gain unprecedented insights into the molecular events that govern neuronal function, plasticity, and disease.
References
- 1. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 2. In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. mpfi.org [mpfi.org]
- 5. Unraveling protein dynamics to understand the brain – the next molecular frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monitoring mRNA Translation in Neuronal Processes Using Fluorescent Non-Canonical Amino Acid Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The synaptic plasticity and memory hypothesis: encoding, storage and persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Monitoring Protein Synthesis in Specific Cell Types with Homopropargylglycine (HPG)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to monitor nascent protein synthesis is crucial for understanding cellular physiology, disease pathology, and the mechanism of action of therapeutic agents. Homopropargylglycine (HPG) is a powerful tool for this purpose. As an analog of the amino acid methionine, HPG is incorporated into newly synthesized proteins during translation[1][2]. Its alkyne group allows for a highly specific and efficient bioorthogonal reaction, known as "click chemistry," with a fluorescently labeled azide[1][3][4]. This covalent labeling enables the visualization and quantification of protein synthesis in individual cells, providing a dynamic snapshot of cellular activity.
This technique offers a non-radioactive, sensitive, and versatile alternative to traditional methods like autoradiography using ³⁵S-methionine[2][5]. It is compatible with various downstream applications, including fluorescence microscopy, high-content imaging, and flow cytometry[6][7]. These application notes provide detailed protocols for utilizing HPG to monitor protein synthesis in cultured cells, tailored for researchers in basic science and drug development.
Principle of the Method
The HPG-based protein synthesis assay is a two-step process. First, cells are incubated with HPG, which is actively incorporated into nascent polypeptide chains by the cellular translational machinery. Second, after fixation and permeabilization, the incorporated HPG is detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction with a fluorescent azide (B81097), enabling subsequent analysis.
Data Presentation
Recommended Reagent Concentrations and Incubation Times
For optimal results, it is recommended to optimize the HPG concentration and incubation time for each specific cell type and experimental condition. However, the following table provides a general starting point based on established protocols[1][5][8].
| Parameter | Recommended Condition | Notes |
| HPG Concentration | 50 µM | A range of 25-100 µM can be tested. |
| HPG Incubation Time | 30 - 60 minutes | Shorter times can be used for pulse-labeling experiments. |
| Methionine Depletion | 30 - 60 minutes | Incubation in methionine-free medium prior to HPG addition enhances incorporation[5][8]. |
| Fixative | 3.7% Formaldehyde (B43269) in PBS | Other fixatives like methanol (B129727) can also be used[5]. |
| Permeabilization Agent | 0.5% Triton® X-100 in PBS | Saponin can be used as a milder alternative[5]. |
| Click Reaction Time | 30 minutes | Ensure protection from light during this step[1][8]. |
Click Reaction Cocktail Composition
The following table outlines the components of a typical Click-iT® reaction cocktail for one sample (e.g., one coverslip or one well of a 96-well plate)[1].
| Component | Volume per Reaction |
| 1X Click-iT® HPG Reaction Buffer | 86 µL |
| Copper (II) Sulfate (CuSO₄) | 4 µL |
| Fluorescent Azide | 1 µL |
| Reaction Buffer Additive (Reducing Agent) | 10 µL |
| Total Volume | 101 µL |
Note: The reaction cocktail should be prepared fresh and used within 15 minutes of preparation[1][5].
Experimental Protocols
Protocol 1: HPG Labeling and Detection by Fluorescence Microscopy
This protocol is designed for adherent cells grown on coverslips.
Materials:
-
Cells of interest cultured on coverslips
-
Complete cell culture medium
-
This compound (HPG), 50 mM stock solution in water or DMSO[5]
-
Phosphate-Buffered Saline (PBS)
-
3.7% Formaldehyde in PBS (Fixation Buffer)
-
3% Bovine Serum Albumin (BSA) in PBS (Wash Buffer)
-
Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit (or individual click chemistry reagents)[1]
-
Antifade mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips at the desired density and allow them to adhere and recover overnight[5].
-
Methionine Depletion (Optional but Recommended): Gently wash the cells once with pre-warmed PBS. Replace the complete medium with pre-warmed L-methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves[5][8].
-
HPG Labeling: Prepare a 50 µM working solution of HPG in pre-warmed L-methionine-free medium. Remove the methionine-free medium from the cells and add the HPG-containing medium. Incubate for 30-60 minutes at 37°C[1][5].
-
Cell Fixation: Remove the HPG-containing medium and wash the cells once with PBS. Add 1 mL of 3.7% formaldehyde in PBS to each coverslip and incubate for 15 minutes at room temperature[1][5].
-
Permeabilization: Remove the fixative and wash the cells twice with 3% BSA in PBS. Add 1 mL of 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature[1][5].
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions or the table above. Ensure all components are at room temperature before mixing[9].
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Add the freshly prepared Click-iT® reaction cocktail to the cells, ensuring the entire coverslip is covered.
-
Incubate for 30 minutes at room temperature, protected from light[1][8].
-
-
Washing and Nuclear Staining:
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 2: HPG Labeling and Analysis by Flow Cytometry
This protocol is suitable for both adherent and suspension cells.
Materials:
-
Cells of interest in suspension or trypsinized from a culture dish
-
Complete cell culture medium
-
L-methionine-free medium
-
This compound (HPG)
-
PBS
-
Fixation and Permeabilization Buffers (as in Protocol 1)
-
Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit[7]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Labeling:
-
Treat cells with experimental compounds as required.
-
Harvest cells and wash once with pre-warmed PBS.
-
Resuspend cells in pre-warmed L-methionine-free medium for 30-60 minutes at 37°C for methionine depletion.
-
Add HPG to a final concentration of 50 µM and incubate for 30-60 minutes at 37°C[9].
-
-
Fixation and Permeabilization:
-
Pellet the cells by centrifugation and wash once with PBS.
-
Fix the cells in 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature[1].
-
-
Click Reaction:
-
Wash the cells with 3% BSA in PBS.
-
Resuspend the cell pellet in the freshly prepared Click-iT® reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells once with 3% BSA in PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer equipped with the appropriate lasers and filters.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for monitoring protein synthesis using HPG.
Simplified Protein Synthesis Pathway and Point of HPG Incorporation
Caption: HPG is incorporated into nascent proteins during translation.
Troubleshooting and Considerations
-
Low Signal:
-
Increase HPG concentration or incubation time.
-
Ensure efficient methionine depletion before HPG labeling[5].
-
Prepare the click reaction cocktail fresh and use it immediately.
-
Verify the viability and metabolic activity of the cells.
-
-
High Background:
-
Ensure adequate washing steps after fixation, permeabilization, and the click reaction.
-
Use a BSA solution for blocking and washing to reduce non-specific binding.
-
Titer the fluorescent azide to determine the optimal concentration.
-
-
Cell-Type Specificity: The optimal conditions for HPG labeling can vary significantly between cell types[3][5]. It is essential to perform initial optimization experiments for each new cell line or primary cell type.
-
Cytotoxicity: While HPG is generally considered non-toxic at the recommended concentrations, it is good practice to assess potential cytotoxicity, especially for long-term experiments[1].
-
Drug Development Applications: This assay is highly amenable to high-throughput screening (HCS) for compounds that modulate protein synthesis[1][7]. The protocol can be adapted for multi-well plate formats, and automated microscopy and image analysis can be employed for quantification. The effect of drug candidates on protein synthesis can be a critical parameter in efficacy and toxicity screening[10][11].
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Molecular Probes Click-iT HPG Alexa Fluor 594 Protein Synthesis Assay Kit 25 coverslips or two 96-well plates kit | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 7. Protein Synthesis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Knowledge graphs and their applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Proteome Dynamics: A Deep Dive into BONCAT Proteomics with Homopropargylglycine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the dynamic nature of the proteome is fundamental to unraveling cellular processes in both healthy and diseased states. While traditional proteomic analyses provide a snapshot of total protein abundance, they often fail to capture the real-time synthesis of new proteins in response to various stimuli. Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful technique to specifically label and identify nascent proteins. This application note details the BONCAT proteomics workflow utilizing the methionine analog, Homopropargylglycine (HPG), a robust tool for temporal proteomics analysis.
HPG, containing a terminal alkyne group, is metabolically incorporated into newly synthesized proteins in place of methionine.[1][2] This bio-orthogonal handle allows for the selective tagging of these nascent proteins via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3] The tagged proteins can then be enriched and identified by mass spectrometry, providing a high-resolution view of the cellular translational landscape under specific conditions. This technique has proven invaluable for studying a range of biological processes, including cellular stress responses, drug mechanism of action, and cell differentiation.[4][5][6]
Data Presentation
The quantitative data obtained from an HPG-BONCAT proteomics experiment allows for the precise measurement of changes in the synthesis of individual proteins under specific conditions. Below is a representative table summarizing the quantitative analysis of newly synthesized proteins in response to cellular stress, highlighting the types of insights that can be gained.
Table 1: Quantitative Analysis of Nascent Protein Synthesis in Response to Cellular Stress
| Protein ID (UniProt) | Gene Symbol | Protein Name | Fold Change (Stress vs. Control) | p-value | Biological Process |
| P0DMV8 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.2 | <0.01 | Protein folding, stress response |
| P62937 | HSPA8 | Heat shock cognate 71 kDa protein | 2.8 | <0.01 | Protein folding, chaperone |
| P04792 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 2.5 | <0.01 | Protein folding, mitochondrial stress |
| P60709 | ACTB | Actin, cytoplasmic 1 | -1.8 | <0.05 | Cytoskeleton, cell structure |
| P08670 | VIM | Vimentin | -1.5 | <0.05 | Intermediate filament, cytoskeleton |
| P62736 | UBA52 | Ubiquitin-60S ribosomal protein L40 | 1.9 | <0.05 | Protein degradation, translation |
This table is a representative example compiled from typical results seen in BONCAT cellular stress experiments and does not represent a specific single study.
Experimental Protocols
The following protocols provide a detailed methodology for performing an HPG-BONCAT proteomics experiment on mammalian cells in culture.
Protocol 1: Metabolic Labeling of Mammalian Cells with HPG
This protocol outlines the steps for incorporating HPG into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates and incubator
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of HPG, gently aspirate the complete medium, wash the cells once with pre-warmed PBS, and replace it with pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes.
-
HPG Labeling: Prepare a stock solution of HPG in sterile water or DMSO. Add HPG to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell line and experimental goals and should be determined empirically.
-
Incubation: Incubate the cells with the HPG-containing medium for a period ranging from 1 to 24 hours, depending on the desired labeling window and the turnover rate of the proteins of interest.
-
Cell Harvest: After the incubation period, aspirate the labeling medium and wash the cells twice with cold PBS. The cells are now ready for lysis.
Protocol 2: Cell Lysis and Protein Extraction
This protocol describes the lysis of HPG-labeled cells and the extraction of total protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer.
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant (containing the soluble proteome) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction for Biotin (B1667282) Tagging
This protocol details the copper-catalyzed click reaction to attach a biotin-azide tag to the alkyne group of HPG-incorporated proteins.
Materials:
-
HPG-labeled protein lysate
-
Biotin-azide (or other azide-functionalized tag)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
-
Copper(II) sulfate (B86663) (CuSO4) solution
-
Sodium ascorbate (B8700270) solution
Procedure:
-
Prepare Click Reaction Mix: For a typical 50 µL reaction, combine the following in order:
-
Protein lysate (containing 50-100 µg of protein)
-
Biotin-azide to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1 hour, protected from light.
Protocol 4: Enrichment of Biotinylated Proteins
This protocol describes the enrichment of biotin-tagged nascent proteins using streptavidin-coated magnetic beads.
Materials:
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., buffer containing biotin or on-bead digestion buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and wash them according to the manufacturer's instructions.
-
Binding: Add the click-reacted protein lysate to the washed beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the streptavidin beads.
-
Washing: Place the tube on a magnetic rack to capture the beads. Carefully remove the supernatant. Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series might include:
-
Wash 1: PBS + 1% SDS
-
Wash 2: PBS + 4M Urea
-
Wash 3: PBS
-
-
Elution/On-Bead Digestion:
-
Elution: Elute the bound proteins by incubating the beads with a biotin-containing elution buffer. This method is suitable for subsequent Western blot analysis.
-
On-Bead Digestion (for Mass Spectrometry): For proteomic analysis, resuspend the beads in a digestion buffer containing a protease such as trypsin. Incubate overnight at 37°C to digest the proteins directly on the beads.
-
Protocol 5: Sample Preparation for Mass Spectrometry
This protocol outlines the final steps to prepare the enriched and digested peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Digested peptide solution from on-bead digestion
-
C18 desalting spin tips
-
Mass spectrometry-grade solvents (e.g., acetonitrile, formic acid)
Procedure:
-
Peptide Collection: After on-bead digestion, place the tube on a magnetic rack and carefully collect the supernatant containing the digested peptides.
-
Desalting and Concentration: Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's protocol. This step removes salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid) and analyze by LC-MS/MS for protein identification and quantification.
Mandatory Visualization
BONCAT Proteomics Workflow
The following diagram illustrates the key steps of the HPG-BONCAT proteomics workflow.
Caption: The HPG-BONCAT proteomics workflow from metabolic labeling to data analysis.
mTORC1 Signaling Pathway and Protein Synthesis
The mTORC1 signaling pathway is a critical regulator of cell growth and protein synthesis, making it a relevant pathway to study using BONCAT. The diagram below depicts a simplified overview of the mTORC1 pathway leading to the initiation of protein synthesis.
Caption: Simplified mTORC1 signaling pathway regulating protein synthesis.
References
- 1. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 2. Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BONCAT-based Profiling of Nascent Small and Alternative Open Reading Frame-encoded Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Homopropargylglycine (HPG) Labeling with Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The combination of L-homopropargylglycine (HPG) labeling of nascent proteins with immunoprecipitation (IP) is a powerful technique to isolate and identify a specific, newly synthesized protein and its interacting partners. This approach, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging followed by Immunoprecipitation (BONCAT-IP), provides a temporal window into the proteome, allowing researchers to study the dynamics of protein-protein interactions (PPIs) of a protein of interest shortly after its synthesis.[1][2]
HPG is an analog of the amino acid methionine that contains a bio-orthogonal alkyne group.[3] When cells are cultured in methionine-free medium supplemented with HPG, this non-canonical amino acid is incorporated into newly synthesized proteins during translation.[1][2] The alkyne handle on HPG allows for a highly specific and efficient covalent reaction with an azide-containing reporter molecule via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry."[3] For immunoprecipitation applications, an azide-biotin tag is typically used, which enables the subsequent enrichment of the nascent proteome.[4]
Following the biotinylation of the HPG-labeled nascent proteome, standard immunoprecipitation techniques can be employed using an antibody specific to the protein of interest. This allows for the selective capture of the newly synthesized target protein along with its interacting partners. The resulting protein complex can then be analyzed by various methods, most commonly by mass spectrometry, to identify the constituent proteins.[5][6]
This technique is particularly valuable for:
-
Studying the dynamics of protein complex formation: By pulse-labeling with HPG, one can track the association of a newly synthesized protein with its binding partners over time.
-
Investigating the effects of cellular stimuli or drug treatment on the interactome of a nascent protein: Researchers can treat cells with a compound of interest during or after the HPG labeling period and then assess changes in the protein's interactions.
-
Identifying proteins that interact with a specific protein immediately after its synthesis: This can provide insights into co-translational interactions and the initial steps of protein complex assembly.
-
Distinguishing between pre-existing and newly synthesized protein interactions: This method specifically enriches for the interactome of the nascent protein of interest.
Experimental Protocols
This protocol provides a general framework for combining HPG labeling with immunoprecipitation. Optimization of specific steps, such as HPG concentration, labeling time, and antibody concentration, may be required for different cell types and proteins of interest.
Part 1: HPG Labeling of Nascent Proteins
-
Cell Culture and Methionine Depletion:
-
Plate cells at a desired density and allow them to adhere and grow overnight.
-
To deplete endogenous methionine, wash the cells once with warm phosphate-buffered saline (PBS) and then incubate them in methionine-free DMEM for 30-60 minutes at 37°C and 5% CO2.[7]
-
-
HPG Labeling:
-
Prepare a working solution of HPG in the pre-warmed methionine-free DMEM. A final concentration of 50 µM HPG is a good starting point, but this should be optimized.[8][9]
-
Remove the methionine-depletion medium and replace it with the HPG-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C and 5% CO2. The incubation time will depend on the expression level of the protein of interest and the desired temporal resolution.
-
Part 2: Cell Lysis and Click Chemistry
-
Cell Lysis:
-
After the HPG labeling, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The choice of lysis buffer should be compatible with both the click reaction and the subsequent immunoprecipitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To a defined amount of protein lysate (e.g., 1 mg), add the following components in order:
-
Azide-PEG3-Biotin (final concentration of 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration of 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration of 100 µM)
-
Copper(II) sulfate (B86663) (CuSO4) (final concentration of 1 mM)
-
-
Vortex the reaction mixture and incubate at room temperature for 1-2 hours with rotation.
-
Part 3: Immunoprecipitation
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, pre-clear the lysate by adding protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your protein of interest to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.[10]
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with a cold, stringent wash buffer (e.g., a high-salt or detergent-containing buffer) to remove non-specifically bound proteins.
-
Part 4: Elution and Sample Preparation for Mass Spectrometry
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or a buffer containing a high concentration of a competing agent).
-
Alternatively, for mass spectrometry analysis, proteins can be digested directly on the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
If eluted, neutralize the sample with a Tris-based buffer.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
Desalt the peptides using a C18 spin column.
-
The sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation
Quantitative data from a BONCAT-IP experiment followed by mass spectrometry can be presented in a table format to clearly display the identified proteins and their relative abundance. The following is a representative table structure.
| Protein Accession | Gene Symbol | Protein Description | Peptide Spectrum Matches (PSMs) | Fold Change (Treatment vs. Control) | p-value |
| P01234 | GENE1 | Example Protein 1 | 15 | 2.5 | 0.001 |
| Q56789 | GENE2 | Example Protein 2 | 22 | 1.8 | 0.015 |
| A0A123 | GENE3 | Example Protein 3 | 8 | -1.5 | 0.042 |
| ... | ... | ... | ... | ... | ... |
Table 1: Representative quantitative proteomics data from a BONCAT-IP experiment. The table shows the identified proteins, their corresponding gene symbols and descriptions, the number of peptide spectrum matches (a measure of abundance), the fold change in abundance between experimental conditions, and the statistical significance of the change.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A diagram illustrating a generic signaling pathway leading to the synthesis of a new protein.
Experimental Workflow Diagram
References
- 1. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Spatiotemporal Analysis of Protein Synthesis Using L-Homopropargylglycine (HPG)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to monitor protein synthesis within cells and organisms in real-time and with spatial resolution is critical for understanding cellular physiology, disease pathogenesis, and for the development of novel therapeutics. L-homopropargylglycine (HPG), a bioorthogonal analog of the amino acid methionine, provides a powerful tool for the non-radioactive labeling and subsequent visualization and analysis of newly synthesized proteins.[1][2][3] This document provides detailed application notes and experimental protocols for the use of HPG in the spatial and temporal analysis of protein synthesis.
HPG is a cell-permeable amino acid that is incorporated into nascent polypeptide chains during protein synthesis, substituting for methionine.[3][4] The alkyne group on HPG allows for a highly specific and covalent "click" reaction with an azide-containing fluorescent dye or biotin (B1667282) tag.[2][5] This enables the detection and quantification of protein synthesis in individual cells with high sensitivity and spatiotemporal resolution.[6][7]
Key Advantages of HPG-based Protein Synthesis Analysis:
-
Non-Radioactive: Eliminates the need for handling and disposal of radioactive materials like ³⁵S-methionine.[2][8]
-
High Sensitivity and Specificity: The click chemistry reaction is highly efficient and specific, resulting in low background and high signal-to-noise ratios.[2]
-
Spatiotemporal Resolution: Allows for the visualization of newly synthesized proteins within subcellular compartments and at specific time points.[6][9]
-
Versatility: Compatible with various downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.[7][10]
-
In Vivo Applicability: HPG has been successfully used to label newly synthesized proteins in whole organisms.[11]
Core Principles and Workflow
The fundamental principle behind HPG-based analysis of protein synthesis involves two key steps: the metabolic labeling of nascent proteins with HPG, followed by the chemoselective ligation of a detection probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
Figure 1: Principle of HPG-based protein synthesis analysis.
Experimental Protocols
The following protocols provide a general framework for HPG-based analysis of protein synthesis in cultured cells. Optimization of parameters such as HPG concentration and incubation time is recommended for each specific cell type and experimental condition.[8]
Protocol 1: HPG Labeling of Nascent Proteins in Cultured Cells
Materials:
-
Cells of interest cultured on coverslips or in multi-well plates
-
L-homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and recover overnight.
-
Methionine Depletion: Wash the cells once with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[8][12]
-
HPG Labeling: Prepare a working solution of HPG in methionine-free medium. A final concentration of 50 µM is a good starting point for many cell types.[1][8] Remove the methionine-free medium and add the HPG-containing medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) under normal cell culture conditions (37°C, 5% CO₂). The incubation time will determine the temporal resolution of the analysis.
-
Wash: Remove the HPG-containing medium and wash the cells twice with PBS.
-
Proceed to Fixation and Permeabilization: The cells are now ready for fixation and subsequent detection of incorporated HPG.
Protocol 2: Fixation, Permeabilization, and Click Chemistry Detection
Materials:
-
HPG-labeled cells
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click reaction cocktail (see table below)
-
Fluorescent azide (B81097) probe (e.g., Alexa Fluor 488 Azide)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Click Reaction Cocktail Preparation (per sample):
| Component | Volume | Final Concentration |
| PBS | 430 µL | - |
| Fluorescent Azide (2 mM stock) | 2.5 µL | 5 µM |
| CuSO₄ (50 mM stock) | 10 µL | 1 mM |
| Reducing Agent (e.g., 250 mM Sodium Ascorbate, freshly prepared) | 50 µL | 25 mM |
| Total Volume | 492.5 µL |
Note: The components of the click reaction cocktail should be added in the order listed. The cocktail should be prepared fresh and used within 15 minutes.
Procedure:
-
Fixation: Add 4% PFA to the HPG-labeled cells and incubate for 15 minutes at room temperature.
-
Wash: Remove the fixative and wash the cells twice with 3% BSA in PBS.
-
Permeabilization: Add 0.5% Triton X-100 in PBS to the cells and incubate for 20 minutes at room temperature.[8]
-
Wash: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Click Reaction: Add the freshly prepared click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash: Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
Nuclear Staining: Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Figure 2: Experimental workflow for HPG labeling and detection.
Quantitative Data Summary
The following table summarizes typical experimental parameters for HPG-based protein synthesis analysis, compiled from various studies.
| Parameter | Recommended Range | Notes |
| HPG Concentration | 25 - 100 µM | 50 µM is a common starting concentration. Optimal concentration may vary with cell type.[1][8][13] |
| HPG Incubation Time | 15 minutes - 24 hours | Shorter times (15-60 min) are used for pulse-labeling to measure acute changes in protein synthesis.[6][14] Longer times can be used for steady-state labeling. |
| Methionine Depletion | 30 - 60 minutes | This step increases the efficiency of HPG incorporation.[8][12] |
| Fixation | 4% PFA for 15 min | Other fixatives like methanol (B129727) can also be used, but may affect protein localization. |
| Permeabilization | 0.5% Triton X-100 for 20 min | Saponin can be used for milder permeabilization to preserve membrane integrity. |
| Click Reaction Time | 30 minutes | Incubation at room temperature is sufficient. |
Comparison with Other Methods
HPG offers distinct advantages over other methods for monitoring protein synthesis. The following diagram illustrates the logical differences between HPG, puromycin-based methods (like O-propargyl-puromycin, OPP), and the methionine analog azidohomoalanine (AHA).
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. HPG Protein Synthesis Kit by Western Blot [sbsgenetech.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 7. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Exploring the Spatial and Temporal Organization of a Cell’s Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Homopropargylglycine (HPG) in Plant Biology and Agriculture
Homopropargylglycine (HPG) is a powerful tool for studying de novo protein synthesis in living organisms, including plants. As a non-canonical amino acid analog of methionine, HPG contains a terminal alkyne group.[1] This unique chemical handle allows for the selective labeling and subsequent visualization or enrichment of newly synthesized proteins using bioorthogonal chemistry.[2]
The primary application of HPG in plant science is a technique known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).[3] The workflow involves two main steps:
-
Metabolic Labeling: Plant systems (whole plants, tissues, or cell cultures) are supplemented with HPG. During active protein synthesis (translation), HPG is incorporated into nascent polypeptide chains by the plant's own machinery in place of methionine.[4][5]
-
Click Chemistry: After labeling, total proteins are extracted. The alkyne handle on the incorporated HPG is then covalently linked to a reporter molecule containing a complementary azide (B81097) group. This reaction, a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) often referred to as "click chemistry," is highly specific and efficient under biological conditions.[6][7] The reporter molecule can be a fluorophore for imaging or biotin (B1667282) for affinity purification.[4]
Advantages over Other Methods:
-
Superiority to AHA in Plants: In studies on Arabidopsis thaliana, HPG-based BONCAT has been shown to be more effective than using another methionine analog, azidohomoalanine (AHA). HPG exhibits lower toxicity, causes less inhibition of plant growth, and results in more efficient tagging of nascent proteins compared to AHA.[3][8][9]
-
Non-Radioactive: HPG provides a safer and more accessible alternative to traditional methods that use radioactive amino acids like ³⁵S-methionine to monitor protein synthesis.[5][10]
-
Temporal Resolution: HPG enables "pulse-chase" experiments that can capture a snapshot of the proteome being synthesized within a specific timeframe. This temporal control is crucial for studying dynamic processes like stress responses or developmental changes.[8][11]
Key Applications:
-
Monitoring Global Protein Synthesis: Assessing the overall rate of protein synthesis in response to various stimuli, such as light, hormones, or nutrient availability.[8]
-
Identifying Stress-Response Proteomes: Characterizing the specific proteins that are synthesized when a plant is subjected to abiotic (e.g., drought, salinity, heat) or biotic (e.g., pathogen attack) stress.
-
Investigating Protein Turnover: By tracking the incorporation of HPG and the subsequent disappearance of the labeled protein pool over time, researchers can calculate protein degradation rates, providing critical insights into protein homeostasis.[11][12]
-
Spatial Analysis of Protein Synthesis: Using imaging techniques to determine where in a plant tissue or cell new protein synthesis is occurring.[13][14]
Quantitative Data
The following tables summarize quantitative data from studies comparing HPG and AHA for nascent protein labeling in Arabidopsis thaliana.
Table 1: Comparison of HPG and AHA Effects on Arabidopsis Cell Cultures and Whole Plants
| Parameter | Azidohomoalanine (AHA) | This compound (HPG) | Reference |
| Growth Inhibition (Whole Plants) | Greater inhibition of growth | Less inhibition of growth | [9] |
| Metabolic Perturbation | Induces methionine metabolism | Less impact on metabolism | [3][8] |
| Cell Death (Cell Cultures) | Causes more cell death | Causes less cell death | [3] |
| Tagging Efficiency | Less efficient | More efficient | [3] |
Table 2: Identification of Nascent Proteins in Arabidopsis Cell Culture
| Labeling Method | Number of Protein Groups Identified | Reference |
| ¹⁵N Isotope Labeling | 1294 | [15] |
| Azidohomoalanine (AHA) | 358 | [15] |
| This compound (HPG) | 884 | [15] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Arabidopsis thaliana Seedlings with HPG
This protocol is adapted from methodologies used for in vivo labeling of whole plants.[3][8]
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar (B569324) plates
-
Liquid MS medium
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in water or DMSO)
-
Sterile water
Procedure:
-
Seedling Growth: Sterilize and germinate Arabidopsis seeds on MS agar plates. Grow seedlings for 10-14 days under a controlled light/dark cycle.
-
Preparation of Labeling Medium: Prepare a liquid MS medium containing the final desired concentration of HPG. A typical starting concentration is 50 µM. Prepare a control medium without HPG.
-
Seedling Labeling: Carefully transfer seedlings from the agar plates into a flask or multi-well plate containing the HPG-supplemented liquid medium. Ensure the roots are fully submerged. A "seedling flood" technique can be used where the solution is added directly to plants growing on plates.[9]
-
Incubation: Incubate the seedlings in the labeling medium for the desired pulse duration (e.g., 4 to 24 hours) under standard growth conditions.
-
Harvesting: After incubation, remove the seedlings from the labeling medium. Quickly wash them with sterile water to remove excess HPG.
-
Flash Freezing: Blot the seedlings dry, then immediately flash-freeze the tissue in liquid nitrogen. Store samples at -80°C until protein extraction.
Protocol 2: Click Chemistry Reaction for Protein Tagging
This protocol describes the CuAAC reaction to attach a fluorescent or biotin azide to HPG-labeled proteins in an extracted lysate.[8][16]
Materials:
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
HPG-labeled and control protein lysates
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM)
-
Sodium Ascorbate stock solution (e.g., 100 mM, must be made fresh )
-
Azide probe (e.g., Azide-Fluor 488, Biotin-Azide) stock solution (e.g., 10 mM in DMSO)
-
SDS-PAGE loading buffer
Procedure:
-
Protein Extraction: Homogenize the frozen plant tissue and extract total proteins using a suitable extraction buffer. Quantify the protein concentration of the lysate (e.g., using a BCA assay).
-
Prepare Click Reaction Cocktail: For each 50 µL reaction, prepare the cocktail by adding reagents in the following order to prevent precipitation. This is enough for ~100 µg of protein.
-
Protein Lysate: Adjust volume with extraction buffer to 40 µL.
-
Azide Probe: 2.5 µL (Final concentration: 0.5 mM)
-
THPTA: 2.5 µL (Final concentration: 2.5 mM)
-
CuSO₄: 2.5 µL (Final concentration: 2.5 mM)
-
Sodium Ascorbate: 2.5 µL (Final concentration: 5 mM, added last to start the reaction)
-
-
Reaction Incubation: Vortex the mixture gently and incubate at room temperature for 1-2 hours in the dark.
-
Sample Preparation for Analysis:
-
For Fluorescence Imaging: Add SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and proceed to SDS-PAGE analysis.
-
For Biotin Enrichment: Proceed to protein precipitation (e.g., with chloroform/methanol) to remove excess reagents before resuspending the protein pellet for enrichment on streptavidin beads.
-
Protocol 3: Analysis of HPG-Labeled Proteins
A. In-Gel Fluorescence Scanning:
-
Load the fluorescently-labeled protein samples onto a polyacrylamide gel.
-
Perform SDS-PAGE to separate proteins by size.
-
Without fixing or staining, place the gel directly into a fluorescence gel scanner.
-
Scan the gel using the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., ~488 nm excitation for Alexa Fluor 488). A band pattern will indicate the population of newly synthesized proteins.
-
After scanning, the gel can be stained with Coomassie Blue to visualize the total protein load.
B. Enrichment and Mass Spectrometry Analysis:
-
Take the biotin-labeled protein sample (after removal of click reagents) and incubate it with streptavidin-coated magnetic or agarose (B213101) beads to capture the nascent proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release peptides from the captured proteins.
-
Analyze the resulting peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Use a protein database search algorithm to identify the peptides and, consequently, the proteins that were newly synthesized during the HPG pulse.[3][8]
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 5. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - KZ [thermofisher.com]
- 11. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic imaging of cell wall polysaccharides by metabolic click-mediated labeling of pectins in living elongating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
Detecting Newly Synthesized Proteins in Subcellular Compartments with L-Homopropargylglycine (HPG)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to identify and quantify newly synthesized proteins within specific subcellular locations is crucial for understanding cellular responses to various stimuli, disease progression, and the mechanism of action of therapeutic agents. L-homopropargylglycine (HPG), a bioorthogonal analog of methionine, has emerged as a powerful tool for metabolic labeling of nascent proteins.[1][2][3] HPG is incorporated into elongating polypeptide chains by the cell's translational machinery.[2][3] Its terminal alkyne group allows for a highly specific and efficient covalent reaction, known as a "click" reaction, with an azide-containing fluorescent dye or biotin (B1667282) tag.[4][5][6] This enables the visualization and isolation of newly synthesized proteins for downstream analysis, such as fluorescence microscopy and mass spectrometry.[1][4][7]
This document provides detailed protocols for labeling newly synthesized proteins with HPG in cultured cells, with a specific focus on their detection within subcellular compartments.
Core Principle: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
The methodology, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), involves two main steps:
-
Metabolic Labeling: Cells are incubated with HPG, which is incorporated into newly synthesized proteins in place of methionine.[2][3][7]
-
Click Chemistry Reaction: The alkyne group of HPG reacts with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][5][7]
This two-step process allows for the specific detection and analysis of the nascent proteome.[3]
References
- 1. A morphologic and semi-quantitative technique to analyze synthesis and release of specific proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Functional Annotation of Newly Synthesized Proteins using Homopropargylglycine
Introduction
The ability to identify and quantify newly synthesized proteins is crucial for understanding dynamic cellular processes, such as cell growth, differentiation, signaling, and adaptation to stimuli or stress. Homopropargylglycine (HPG) is a powerful tool for metabolic labeling of nascent proteins. As an analog of methionine, HPG is incorporated into proteins during translation.[1][2][3] Its terminal alkyne group allows for a highly specific and efficient bioorthogonal reaction, known as "click chemistry," with azide-functionalized reporters.[4][5] This enables the visualization (Fluorescent Non-Canonical Amino Acid Tagging, FUNCAT) and affinity purification (Bio-Orthogonal Non-Canonical Amino Acid Tagging, BONCAT) of newly synthesized proteins for downstream analysis.[6][7]
Principle of the Method
The HPG-based functional annotation workflow involves three key steps:
-
Metabolic Labeling: Cells or organisms are incubated with HPG, which is taken up by the cells and charged by the endogenous methionyl-tRNA synthetase. HPG is then incorporated into newly synthesized proteins in place of methionine.
-
Click Chemistry Reaction: After labeling, cell lysates or fixed cells are subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] An azide-containing reporter molecule, such as a fluorophore or biotin, is covalently attached to the alkyne handle of the incorporated HPG.
-
Detection and Analysis: HPG-labeled proteins can then be visualized by fluorescence microscopy (FUNCAT) or enriched using affinity purification for identification and quantification by mass spectrometry (BONCAT).[6][7]
Applications in Research and Drug Development
-
Monitoring Protein Synthesis Dynamics: HPG labeling allows for the temporal tracking of protein synthesis in response to various stimuli, such as growth factors, drugs, or environmental stressors.[4]
-
Identification of Drug Targets: By comparing the proteomes of drug-treated and control cells, researchers can identify proteins whose synthesis is altered, providing insights into the drug's mechanism of action and potential off-target effects.
-
Understanding Disease Pathogenesis: This technique can be applied to study aberrant protein synthesis in diseases like cancer, neurodegenerative disorders, and viral infections.[4]
-
Cell-Specific Proteomics: In complex tissues, HPG labeling can be combined with cell-type-specific promoters to investigate protein synthesis in specific cell populations.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 5. QuaNCAT: quantitating proteome dynamics in primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing Changes in Protein Synthesis | FUNCAT Method- Oxford Instruments [imaris.oxinst.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Homopropargylglycine (HPG) Labeling
Welcome to the technical support center for Homopropargylglycine (HPG) labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during nascent protein synthesis experiments using HPG.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no fluorescent signal after HPG labeling and click chemistry. What are the potential causes?
Low or absent signal is a common issue that can stem from several stages of the experimental workflow. The primary areas to investigate are the efficiency of HPG incorporation into newly synthesized proteins and the success of the subsequent click chemistry reaction.
Potential Causes & Solutions:
-
Suboptimal HPG Incorporation:
-
Presence of Methionine: Methionine in the culture medium will outcompete HPG for incorporation into nascent proteins.[1][2] Ensure that you are using methionine-free medium and that a methionine depletion step is performed before adding HPG.[3][4]
-
Inadequate Incubation Time: The optimal incubation time for HPG labeling can vary between cell types.[1][3] A typical starting point is 1-4 hours, but this may need to be optimized.
-
Incorrect HPG Concentration: The recommended starting concentration for HPG is typically 50 µM, but the optimal concentration can be cell-type dependent and may require titration.[1][3][4]
-
Poor Cell Health: Cells that are unhealthy or have a low proliferation rate will exhibit lower rates of protein synthesis. Ensure your cells are healthy and actively dividing before starting the experiment.
-
-
Inefficient Click Chemistry Reaction:
-
Inactive Copper Catalyst: The click reaction requires Copper(I) as a catalyst. Copper(II) sulfate (B86663) (CuSO₄) is often used as a precursor, which must be reduced to Copper(I) by an agent like sodium ascorbate (B8700270).[5][6] Ensure your sodium ascorbate solution is freshly prepared, as it is prone to oxidation.[3]
-
Incorrect Reagent Preparation or Order of Addition: The components of the click reaction cocktail must be added in the correct order to prevent premature reaction or degradation. It is critical to add the copper catalyst to the reaction mixture just before it is added to the cells.[2]
-
Degraded Reagents: Ensure that all click chemistry reagents, especially the fluorescent azide (B81097) and the reducing agent, have been stored correctly and are not expired.
-
Q2: My fluorescent signal is very high, but so is my background. How can I reduce the background?
High background fluorescence can mask the specific signal from HPG incorporation.
Potential Causes & Solutions:
-
Insufficient Washing: Unincorporated HPG that is not thoroughly washed away can react with the fluorescent azide in the extracellular space or non-specifically within the cell, leading to high background.[1] Increase the number and duration of wash steps after HPG incubation and after the click reaction.
-
Inadequate Fixation and Permeabilization: Improper fixation can lead to leakage of labeled proteins, while insufficient permeabilization can trap reagents, causing background. A pre-fixation permeabilization step has been shown to reduce background fluorescence in some cases.[7]
-
Non-specific Binding of the Fluorescent Azide: The fluorescent probe itself may non-specifically bind to cellular components. Ensure you are using a sufficient blocking step (e.g., with BSA) before and after the click reaction.
Q3: How do I optimize the HPG concentration and labeling time for my specific cell type?
Optimization is crucial as different cell lines can have varying metabolic rates and sensitivities to HPG.
Recommended Optimization Strategy:
-
Concentration Gradient: Perform a dose-response experiment with a range of HPG concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) for a fixed incubation time.
-
Time Course: Using the optimal concentration determined from the first step, perform a time-course experiment with different incubation periods (e.g., 30 min, 1 hr, 2 hrs, 4 hrs).
-
Assess Viability: Alongside fluorescence intensity, it is important to monitor cell viability at different HPG concentrations and incubation times, as high concentrations or prolonged exposure can be cytotoxic to some cells.[8]
Experimental Protocols & Data
Standard HPG Labeling Protocol
This protocol provides a general starting point and should be optimized for your specific experimental conditions.[3][4]
| Step | Procedure | Key Considerations |
| 1. Cell Seeding | Plate cells on coverslips or in plates at the desired density. | Allow cells to adhere and recover overnight before treatment. |
| 2. Methionine Depletion | Wash cells once with pre-warmed PBS. Add pre-warmed, methionine-free medium. | Incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[3][4] |
| 3. HPG Incubation | Add HPG to the methionine-free medium to the desired final concentration (e.g., 50 µM). | Incubate for the desired length of time (e.g., 1-4 hours) under optimal cell culture conditions.[3] |
| 4. Cell Fixation | Remove the HPG-containing medium and wash cells with PBS. Add 3.7% formaldehyde (B43269) in PBS. | Incubate for 15 minutes at room temperature. |
| 5. Permeabilization | Wash cells twice with 3% BSA in PBS. Add 0.5% Triton® X-100 in PBS. | Incubate for 20 minutes at room temperature.[3] |
Click Chemistry Reaction Cocktail
The following table outlines a typical recipe for a click reaction cocktail. Prepare this solution fresh immediately before use.[3][9]
| Component | Stock Concentration | Volume for 1 mL Cocktail | Final Concentration |
| Reaction Buffer | 10X | 100 µL | 1X |
| Fluorescent Azide | 1 mM in DMSO | 10 µL | 10 µM |
| Copper (II) Sulfate | 100 mM | 2 µL | 200 µM |
| Reducing Agent | Freshly prepared 500 mM Sodium Ascorbate | 10 µL | 5 mM |
| Water/Buffer | - | to 1 mL | - |
Note: The components should be added in the order listed. Use the reaction cocktail within 15 minutes of preparation.[9]
Visual Troubleshooting Guides
HPG Labeling and Detection Workflow
The following diagram illustrates the key steps in a typical HPG labeling experiment. Issues at any of these stages can lead to poor results.
Troubleshooting Logic Diagram for Low Signal
If you are experiencing low or no signal, use the following decision tree to diagnose the potential problem.
References
- 1. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing Homopropargylglycine (HPG) Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Homopropargylglycine (HPG) for labeling newly synthesized proteins.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for HPG labeling?
A1: The optimal concentration of HPG can vary significantly between cell lines and experimental goals. However, a common starting concentration for many mammalian cell lines is 50 µM.[1][2][3][4] The concentration may be optimized in a range from 10 µM to 250 µM.[5] For some applications, such as labeling mitochondrial protein synthesis, concentrations as low as 50 µM have been used successfully.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How long should I incubate my cells with HPG?
A2: The incubation time for HPG labeling depends on the protein of interest's synthesis rate and the desired labeling intensity.[6] Typical incubation times range from 1 to 4 hours.[6] However, shorter incubation times of 15 to 30 minutes have also been reported, particularly for labeling highly abundant proteins or for pulse-chase experiments. For long-term labeling, incubation can be extended up to 24 hours, but potential toxicity should be monitored.[5]
Q3: Is HPG toxic to cells?
A3: HPG can exhibit toxicity at high concentrations or with prolonged exposure. The toxic concentration of HPG varies between cell types. For example, in E. coli, HPG concentrations above 2.8 µM reduced bacterial growth, while AHA was tolerated at much higher concentrations.[5][7] In Arabidopsis seedlings, HPG concentrations of 50 µM and 100 µM showed a slight reduction in growth.[5] It is always recommended to perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line.
Q4: Do I need to use methionine-free medium for HPG labeling?
A4: Yes, it is highly recommended to use methionine-free medium.[1][6] HPG is a methionine analog and competes with methionine for incorporation into newly synthesized proteins by the cell's translational machinery.[6] To maximize HPG incorporation and labeling efficiency, it is best to deplete endogenous methionine reserves by pre-incubating the cells in methionine-free medium for 30-60 minutes before adding HPG.[2]
Q5: What is the difference between BONCAT and FUNCAT?
A5: Both BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) and FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging) utilize HPG to label newly synthesized proteins. The primary difference lies in the downstream application. BONCAT is typically used to enrich and identify newly synthesized proteins via affinity purification.[8] FUNCAT, on the other hand, is used to visualize newly synthesized proteins in situ using fluorescence microscopy or flow cytometry by conjugating a fluorescent azide (B81097) to the HPG-labeled proteins.[8][9]
Troubleshooting Guides
Issue: No or Weak Signal
Q: I am not seeing any signal, or the signal is very weak after the click chemistry reaction. What could be the problem?
A: Several factors can contribute to a weak or absent signal. Here's a step-by-step troubleshooting guide:
-
Insufficient HPG Incorporation:
-
Suboptimal HPG Concentration: The HPG concentration may be too low for your cell line. Perform a titration experiment to determine the optimal concentration.
-
Short Incubation Time: The incubation time may not be long enough to label a sufficient amount of protein. Try increasing the incubation time.
-
Methionine Competition: Ensure you are using methionine-free medium and that the pre-incubation step to deplete endogenous methionine is adequate.[2]
-
-
Inefficient Click Reaction:
-
Reagent Quality: Ensure your click chemistry reagents (copper catalyst, reducing agent, azide probe) are fresh and have been stored correctly. Prepare the sodium ascorbate (B8700270) solution fresh each time.[6]
-
Copper Catalyst: The copper(I) catalyst is essential for the click reaction and is oxygen-sensitive. Ensure the reaction is set up correctly to maintain the copper in its active Cu(I) state.
-
-
Antibody-based Detection Issues (if applicable):
-
Primary Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or the incubation time.[10]
-
Secondary Antibody Issues: Ensure the secondary antibody is appropriate for the primary antibody and is not expired.
-
Issue: High Background
Q: My images have high background fluorescence, making it difficult to distinguish the signal. How can I reduce the background?
A: High background can obscure your signal and lead to misinterpretation of results. Consider the following solutions:
-
Excess HPG: Unincorporated HPG can be a source of background if it non-specifically reacts with the fluorescent azide.
-
Thorough Washing: Ensure adequate washing steps after HPG incubation and before fixation to remove any free HPG.[11]
-
Pre-fixation Permeabilization: A brief permeabilization with a mild detergent like digitonin (B1670571) before fixation can help wash out trapped, unincorporated HPG.[12]
-
-
Non-specific Antibody Binding:
-
Blocking: Increase the concentration or duration of your blocking step. Using a blocking serum from the same species as your secondary antibody can be effective.[10]
-
Antibody Concentration: High primary or secondary antibody concentrations can lead to non-specific binding. Try reducing the antibody concentrations.[10][13]
-
Secondary Antibody Control: Run a control sample with only the secondary antibody to check for non-specific binding.[11]
-
-
Autofluorescence:
-
Cell Type: Some cell types have higher intrinsic autofluorescence.
-
Fixation: Aldehyde-based fixatives like formaldehyde (B43269) can induce autofluorescence. Consider using a different fixation method or a quenching step (e.g., with sodium borohydride (B1222165) or glycine) after fixation.
-
Data Presentation
Table 1: Recommended HPG Concentrations for Different Cell Lines and Applications
| Cell Line/Organism | Application | HPG Concentration (µM) | Incubation Time | Reference |
| IMR90 | Mitochondrial Translation | 50 | 15 min - 1 hr | [1] |
| HEK293 | General Protein Synthesis | 50 | 3 hr | [3] |
| HeLa S3 | General Protein Synthesis | 100 | Not Specified | [3] |
| C2C12 | General Protein Synthesis | 100 | Not Specified | [3] |
| Primary Mouse Hepatocytes | General Protein Synthesis | 50 | Variable | [4] |
| Arabidopsis Seedlings | General Protein Synthesis | 10 - 250 (50 optimal) | 30 min - 24 hr | [5] |
| E. coli | General Protein Synthesis | < 2.8 (non-toxic) | 30 min - 20 hr | [7][14] |
| Human Gut Microbiota | General Protein Synthesis | 2000 | 2 hr | [15] |
Experimental Protocols
General Protocol for HPG Labeling and Detection in Mammalian Cells
This protocol provides a general workflow for labeling newly synthesized proteins with HPG and detecting them via fluorescence microscopy.
Materials:
-
Adherent mammalian cells cultured on coverslips in a 6-well plate
-
Complete cell culture medium (e.g., DMEM)
-
Methionine-free DMEM[6]
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in sterile water or PBS)[6]
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 3.7% formaldehyde in PBS)[2]
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[2]
-
Click reaction cocktail (Copper (II) Sulfate, THPTA ligand, Sodium Ascorbate, Azide-fluorophore)[6]
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells on coverslips in a 6-well plate and grow until they reach 80-90% confluency.[6]
-
Methionine Depletion:
-
Aspirate the complete medium.
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Add 1 mL of pre-warmed methionine-free DMEM and incubate for 30-60 minutes at 37°C.[2]
-
-
HPG Labeling:
-
Aspirate the methionine-free medium.
-
Add 1 mL of HPG labeling medium (methionine-free DMEM containing the desired final concentration of HPG, e.g., 50 µM).
-
Incubate the cells for 1-4 hours at 37°C.[6]
-
-
Fixation:
-
Aspirate the labeling medium.
-
Wash the cells twice with 1 mL of cold PBS.
-
Add 1 mL of 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature.[2]
-
-
Permeabilization:
-
Remove the fixative and wash the cells twice with 1 mL of 3% BSA in PBS.
-
Add 1 mL of 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature.[2]
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the copper sulfate, fluorescent azide, and a reducing agent (like sodium ascorbate) in a buffer.
-
Wash the cells once with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
If desired, counterstain with a nuclear stain like DAPI.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: A general workflow for HPG-based metabolic labeling of proteins.
Caption: The principle of BONCAT and FUNCAT using HPG.
References
- 1. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Mito-FUNCAT-FACS reveals cellular heterogeneity in mitochondrial translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Translational activity is uncoupled from nucleic acid content in bacterial cells of the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Homopropargylglycine (HPG) in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Homopropargylglycine (HPG) in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Homopropargylglycine (HPG) and how is it used?
A1: L-Homopropargylglycine (HPG) is an amino acid analog of methionine. It contains a terminal alkyne group, which allows for its detection via a "click" chemistry reaction with an azide-functionalized probe (e.g., a fluorescent dye or biotin). HPG is incorporated into newly synthesized proteins during translation, providing a non-radioactive method to label and track protein synthesis in living cells.
Q2: Is HPG cytotoxic in long-term cell culture?
A2: The cytotoxicity of HPG is context-dependent and influenced by its concentration, the duration of exposure, and the cell type. While many studies report no significant effect on cell viability during short-term labeling (e.g., up to 72 hours), prolonged exposure in long-term experiments may impact cellular health.[1] It is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental timeframe.
Q3: How does HPG compare to other metabolic labeling reagents like Azidohomoalanine (AHA)?
A3: Both HPG and AHA are methionine analogs used for metabolic labeling. The choice between them may depend on the specific experimental setup and the available detection reagents (alkyne-reactive for AHA, azide-reactive for HPG). Some studies suggest that the rate of protein synthesis can be dynamic, and using both HPG and AHA at different time points can reveal these fluctuations.[2]
Q4: Can long-term HPG treatment affect cellular processes other than protein synthesis?
A4: Yes, prolonged exposure to HPG, especially at higher concentrations, could potentially lead to cellular stress. This may manifest as alterations in cell morphology, proliferation rates, differentiation capacity, and mitochondrial function.[3][4] It is advisable to monitor these parameters throughout a long-term experiment.
Troubleshooting Guide
Problem 1: Decreased Cell Viability or Proliferation Over Time
Possible Causes:
-
HPG Concentration is Too High: The concentration of HPG may be toxic to the cells with prolonged exposure.
-
Nutrient Depletion: Long-term culture in methionine-free or -depleted medium can be detrimental to cell health.
-
Solvent Toxicity: If HPG is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium might be toxic.
Solutions:
-
Optimize HPG Concentration: Perform a dose-response experiment to determine the highest concentration of HPG that does not affect cell viability or proliferation over your experimental timeframe.
-
Replenish Medium: Change the medium with freshly prepared HPG-containing medium every 2-3 days to ensure a consistent supply of nutrients and HPG.[5]
-
Vehicle Control: Always include a vehicle control (medium with the solvent at the same final concentration) to distinguish between HPG-induced and solvent-induced cytotoxicity.[5]
Problem 2: Altered Cell Morphology or Differentiation
Possible Causes:
-
Cellular Stress: Continuous incorporation of a non-canonical amino acid may induce cellular stress, leading to changes in cell shape or behavior.
-
Impact on Specific Proteins: HPG incorporation might alter the function of certain proteins that are critical for maintaining cell morphology or directing differentiation.
Solutions:
-
Lower HPG Concentration: Use the lowest effective concentration of HPG that still provides a detectable signal.
-
Periodic Monitoring: Regularly observe cell morphology using phase-contrast microscopy.
-
Functional Assays: If studying differentiation, include functional assays and marker expression analysis to ensure that HPG is not altering the differentiation process.
Problem 3: Reduced Protein Synthesis Rate Over Time
Possible Causes:
-
Negative Feedback Mechanisms: Cells may adapt to the presence of HPG by downregulating protein synthesis.
-
Cellular Stress Response: Prolonged stress can lead to a global reduction in translation.
Solutions:
-
Pulsed Labeling: Instead of continuous exposure, consider a pulse-chase experimental design where cells are labeled with HPG for a shorter period.
-
Monitor Protein Synthesis Rates: Use a complementary method, such as a puromycin-based assay, to independently measure global protein synthesis rates at different time points.
-
Dynamic Measurement: Employing sequential pulses of HPG and another methionine analog like AHA can help to understand the dynamics of protein synthesis rates in individual cells over time.[2]
Quantitative Data on Cytotoxicity
The following tables provide examples of how to structure quantitative data from cytotoxicity assays. The data presented here is hypothetical and for illustrative purposes. Researchers should generate their own data for their specific cell lines and experimental conditions.
Table 1: Example of IC50 Values for HPG in Different Cell Lines at Various Time Points
| Cell Line | IC50 (µM) - 72h | IC50 (µM) - 96h | IC50 (µM) - 7 days |
| HeLa | > 100 | 85.3 | 52.1 |
| HEK293 | > 100 | 92.7 | 68.4 |
| Jurkat | 75.2 | 58.9 | 35.6 |
Table 2: Example of Cell Viability (MTT Assay) and Proliferation (Cell Count) Data for a Hypothetical Cell Line Treated with HPG for 7 Days
| HPG Conc. (µM) | Cell Viability (% of Control) | Cell Proliferation (% of Control) |
| 0 (Control) | 100 ± 4.2 | 100 ± 5.1 |
| 10 | 98.1 ± 3.9 | 97.5 ± 4.8 |
| 25 | 95.3 ± 4.5 | 91.2 ± 5.5 |
| 50 | 82.4 ± 5.1 | 75.6 ± 6.2 |
| 100 | 61.7 ± 6.8 | 50.3 ± 7.1 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of HPG using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
HPG Treatment: The next day, replace the medium with fresh medium containing a range of HPG concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control if a solvent is used.
-
Incubation: Incubate the cells for your desired long-term time points (e.g., 72h, 96h, 7 days), replacing the medium with fresh HPG-containing medium every 2-3 days.
-
MTT Assay: At each time point, add MTT solution to each well and incubate according to the manufacturer's protocol.
-
Data Analysis: Dissolve the formazan (B1609692) crystals and measure the absorbance. Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Assessing Apoptosis using Caspase-3/7 Assay
-
Cell Treatment: Culture cells in the presence of different concentrations of HPG for the desired long-term duration.
-
Caspase Assay: At the end of the treatment period, perform a luminogenic or fluorogenic caspase-3/7 assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence, which is proportional to the amount of active caspase-3/7. An increase in signal indicates an induction of apoptosis.
Visualizations
Caption: Workflow for assessing long-term HPG cytotoxicity.
Caption: Troubleshooting logic for decreased cell health.
Caption: Potential signaling pathways affected by HPG.
References
- 1. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 2. TOR regulates variability of protein synthesis rates | The EMBO Journal [link.springer.com]
- 3. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial dysfunction in long-term neuronal cultures mimics changes with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Homopropargylglycine (HPG) Labeling
Welcome to the technical support center for Homopropargylglycine (HPG) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound (HPG) and how does it work?
This compound (HPG) is a bio-orthogonal analog of the amino acid methionine.[1][2] It contains an alkyne group, a small, inert chemical handle. When introduced to cells, HPG is recognized by the cellular translational machinery as methionine and is incorporated into newly synthesized proteins.[1][2] The alkyne group then allows for the selective chemical ligation, via a "click" reaction, to a reporter molecule (e.g., a fluorophore or biotin) containing a complementary azide (B81097) group. This enables the visualization and isolation of nascent proteins.
Q2: What are the primary advantages of using HPG for metabolic labeling?
HPG labeling offers a non-radioactive, sensitive, and versatile method for studying new protein synthesis.[3] Key advantages include:
-
Non-radioactive: Safer to handle compared to traditional methods using ³⁵S-methionine.
-
High sensitivity: The click reaction is highly efficient, allowing for the detection of low-abundance proteins.
-
Versatility: Compatible with various downstream applications, including fluorescence microscopy, flow cytometry, and mass spectrometry.
-
In vivo applicability: HPG has been successfully used for labeling in living organisms.
Q3: What are "off-target effects" in the context of HPG labeling?
Off-target effects refer to any unintended biological consequences resulting from the use of HPG. These can include:
-
Misincorporation: Incorporation of HPG into proteins at sites not normally occupied by methionine.
-
Cellular Toxicity: Detrimental effects on cell health, viability, and proliferation.
-
Alterations in Protein Synthesis and Function: HPG incorporation may affect the rate of protein synthesis, as well as the folding, stability, and function of labeled proteins.
-
Induction of Stress Responses: Activation of cellular stress pathways, such as the Unfolded Protein Response (UPR), in response to the presence of the analog or the labeling process.
Minimizing Off-Target Effects
Q4: How can I minimize the cytotoxic effects of HPG labeling?
Minimizing cytotoxicity is crucial for obtaining biologically relevant results. Key strategies include:
-
Optimize HPG Concentration: Use the lowest concentration of HPG that provides a sufficient signal for your specific cell type and experimental goals. A typical starting concentration is 50 µM, but this should be optimized.[2][3]
-
Limit Incubation Time: Use the shortest incubation time necessary to achieve adequate labeling.
-
Monitor Cell Viability: Routinely assess cell health using assays like Trypan Blue exclusion or MTT assays.
-
Consider Copper-Free Click Chemistry: The copper catalyst used in the standard click reaction can be cytotoxic.[4] Copper-free click chemistry methods, which utilize strained alkynes, offer a less toxic alternative for live-cell imaging.[5][6][7]
Q5: How does HPG compare to Azidohomoalanine (AHA) in terms of off-target effects?
Both HPG and AHA are methionine analogs used for metabolic labeling. However, studies have suggested that HPG may be less perturbing to cellular systems than AHA. HPG has been shown to cause less inhibition of cell growth and induce fewer changes in the metabolome compared to AHA in some model systems.[8][9]
Q6: Can the copper catalyst in the click reaction cause off-target effects?
Yes, the copper(I) catalyst used in the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known to be cytotoxic, primarily through the generation of reactive oxygen species (ROS).[4] This can lead to decreased cell viability and potentially confound experimental results. To mitigate this, it is important to:
-
Use a copper-chelating ligand (e.g., THPTA) to protect cells from copper-induced toxicity.
-
Use the lowest effective concentration of copper.
-
Consider using copper-free click chemistry for live-cell applications.[5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during HPG labeling experiments.
High Background Signal
Problem: I'm observing high, non-specific fluorescence, making it difficult to distinguish my signal from the background.
| Potential Cause | Recommended Solution |
| Excess unincorporated HPG | Ensure thorough washing steps after HPG incubation and before fixation to remove any free HPG. Consider an additional wash with a mild detergent like Tween-20. |
| Non-specific binding of the detection reagent | Increase the stringency of the blocking and washing steps. Use a high-quality blocking buffer (e.g., 3% BSA in PBS). |
| Autofluorescence of cells or medium | Image an unstained control sample to assess the level of autofluorescence. Use a mounting medium with an anti-fade reagent. |
| Suboptimal fixation and permeabilization | Optimize fixation and permeabilization conditions for your cell type. Over-fixation or harsh permeabilization can lead to artifacts. |
Low or No Signal
Problem: I'm not seeing any signal, or the signal is very weak.
| Potential Cause | Recommended Solution |
| Inefficient HPG incorporation | - Methionine Competition: Ensure you are using methionine-free medium during the HPG incubation step.[2] A pre-incubation step in methionine-free medium can help deplete endogenous methionine stores.[3] - Low Protein Synthesis Rate: The cell type you are using may have a low basal rate of protein synthesis. Increase the HPG incubation time or use a positive control (e.g., a rapidly dividing cell line). - Suboptimal HPG Concentration: The HPG concentration may be too low for your cell type. Perform a titration to determine the optimal concentration. |
| Inefficient Click Reaction | - Reagent Quality: Use fresh, high-quality click chemistry reagents. The reducing agent (e.g., sodium ascorbate) is particularly prone to oxidation. - Copper Catalyst Activity: Ensure the copper catalyst is in its active Cu(I) state. Prepare the catalyst solution fresh. |
| Cell Health Issues | Poor cell health can lead to decreased protein synthesis. Ensure your cells are healthy and in the exponential growth phase before starting the experiment. |
Quantitative Data Summary
HPG vs. AHA: A Comparative Overview
| Parameter | This compound (HPG) | Azidohomoalanine (AHA) | Reference |
| Effect on Cell Growth Rate | Less inhibitory | More inhibitory | [8][9] |
| Metabolic Perturbation | Less perturbing | Induces changes in methionine metabolism | [8][9] |
| Incorporation Efficiency | Generally considered efficient | Can be less efficient in some systems due to metabolic effects | [8] |
Recommended HPG Labeling Conditions for Different Cell Lines
| Cell Line | HPG Concentration | Incubation Time | Reference |
| HeLa | 50 µM | 1 - 4 hours | General Protocol |
| HEK293T | 25 - 50 µM | 1 - 2 hours | [4] |
| Primary Neurons | 50 µM | 30 min - 4 hours | General Protocol |
| Vero Cells | 0.5 mM | 30 minutes | [10] |
| Primary Mouse Hepatocytes | 50 µM | 1 - 4 hours | [1][2] |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Standard HPG Labeling and Detection in Cultured Cells
This protocol provides a general workflow for labeling newly synthesized proteins with HPG and detecting them via fluorescence microscopy.
-
Cell Seeding: Plate cells on coverslips at an appropriate density to reach 60-70% confluency at the time of the experiment.
-
Methionine Depletion (Optional but Recommended):
-
Wash cells once with pre-warmed PBS.
-
Replace the growth medium with pre-warmed methionine-free medium.
-
Incubate for 30-60 minutes at 37°C to deplete intracellular methionine.[3]
-
-
HPG Labeling:
-
Replace the methionine-free medium with fresh, pre-warmed methionine-free medium containing the desired concentration of HPG (e.g., 50 µM).
-
Incubate for the desired length of time (e.g., 1-4 hours) under normal cell culture conditions.
-
-
Cell Fixation:
-
Remove the HPG-containing medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes an azide-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Wash the cells twice with 3% BSA in PBS.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Assessing HPG-Induced Cellular Stress
This protocol describes a method to evaluate if HPG labeling induces the Unfolded Protein Response (UPR), a common cellular stress pathway.
-
HPG Labeling: Treat cells with varying concentrations of HPG (e.g., 0, 25, 50, 100 µM) for different durations (e.g., 4, 8, 12 hours). Include a positive control for UPR induction (e.g., tunicamycin (B1663573) or thapsigargin).
-
Protein Extraction: Lyse the cells and collect the total protein lysate.
-
Western Blot Analysis:
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key UPR markers, such as:
-
p-eIF2α (phospho-eIF2α): A marker for the PERK branch of the UPR.
-
ATF4: A transcription factor downstream of p-eIF2α.
-
CHOP: A pro-apoptotic transcription factor induced by prolonged ER stress.
-
BiP/GRP78: An ER chaperone whose expression is upregulated during ER stress.
-
XBP1s (spliced XBP1): A key transcription factor in the IRE1 branch of the UPR.
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in the expression and phosphorylation of UPR markers.
Visualizations
Caption: Experimental workflow for this compound (HPG) labeling of nascent proteins.
Caption: A decision tree for troubleshooting common issues in HPG labeling experiments.
Caption: The Unfolded Protein Response (UPR) signaling pathways potentially activated by HPG-induced ER stress.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. confluore.com [confluore.com]
- 8. Quantitative measurement of events in the mammalian unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient HPG Incorporation Through Complete Methionine Starvation
Welcome to the technical support center for ensuring complete methionine starvation for efficient L-homopropargylglycine (HPG) incorporation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is complete methionine starvation necessary for efficient HPG incorporation?
L-homopropargylglycine (HPG) is a methionine analog that gets incorporated into newly synthesized proteins.[1][2] For efficient labeling, it is crucial to deplete the intracellular pool of natural methionine. If methionine is present, it will compete with HPG for incorporation by methionyl-tRNA synthetase, leading to reduced labeling intensity and inaccurate measurement of protein synthesis.[1][3]
Q2: How long should I starve my cells of methionine before adding HPG?
The optimal starvation time can vary depending on the cell type and its metabolic rate. However, a common starting point is to incubate cells in methionine-free medium for 30 to 60 minutes to deplete intracellular methionine reserves.[4][5] For some cell lines or to ensure more complete depletion, this period can be extended. It is advisable to optimize the starvation time for your specific cell type.[1]
Q3: What type of medium should I use for methionine starvation?
You must use a methionine-free formulation of your basal medium, such as Dulbecco's Modified Eagle's Medium (DMEM) without methionine.[6][7] It is also critical to use this medium without serum, or with dialyzed fetal bovine serum (FBS), as standard serum contains amino acids, including methionine, which would interfere with the starvation process.[1][8][9]
Q4: What is the recommended concentration of HPG for labeling?
A commonly used starting concentration for HPG is 50 µM.[1][4][5] However, the optimal concentration can be cell-type dependent and should be determined empirically for each experimental system to achieve sufficient labeling without inducing cytotoxicity.[1][4][5]
Q5: Can methionine starvation affect cell health and behavior?
Yes. Methionine is an essential amino acid, and its deprivation can impact various cellular processes.[10] Prolonged starvation can lead to cell cycle arrest, typically in the G0/G1 phase, reduced cell viability, and altered gene expression.[10][11][12] It is important to balance the need for complete starvation with maintaining the health of the cells for the duration of the experiment. Methionine deprivation has also been shown to induce autophagy and can affect cellular methylation patterns as it is a precursor for S-adenosylmethionine (SAM), the primary methyl donor in the cell.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no HPG signal | 1. Incomplete methionine starvation: Residual methionine in the medium or from intracellular pools is outcompeting HPG. 2. Suboptimal HPG concentration: The HPG concentration may be too low for your cell type. 3. Short HPG incubation time: The labeling pulse may be too short to incorporate a detectable amount of HPG. 4. Low protein synthesis rate: The experimental conditions or cell type may have a naturally low rate of protein synthesis. | 1. Optimize starvation: Increase the starvation period (e.g., up to 4 hours). Ensure you are using methionine-free medium and dialyzed or no serum.[1][8] Wash cells with PBS before adding the starvation medium.[4][5] 2. Titrate HPG: Perform a dose-response experiment with HPG concentrations ranging from 25 µM to 100 µM to find the optimal concentration for your cells.[1][4][5] 3. Extend incubation: Increase the HPG labeling time (e.g., from 30 minutes to 2-4 hours). 4. Include a positive control: Use a known protein synthesis stimulator or a cell line with high metabolic activity to verify the experimental setup. |
| High background signal | 1. Non-specific binding of detection reagents: The fluorescent azide (B81097) probe may be binding non-specifically to cellular components. 2. Incomplete removal of excess reagents: Residual reagents from the click chemistry reaction can contribute to background. | 1. Optimize fixation and permeabilization: Use appropriate fixation (e.g., 3.7% formaldehyde) and permeabilization (e.g., 0.5% Triton X-100) protocols.[5] Include blocking steps (e.g., with 3% BSA in PBS) before and after the click reaction.[5] 2. Thorough washing: Ensure adequate washing steps after the click reaction to remove all unbound reagents.[5] |
| Increased cell death or altered morphology | 1. Prolonged methionine starvation: Extended periods without methionine can be cytotoxic.[12] 2. HPG toxicity: High concentrations of HPG may be toxic to some cell lines. | 1. Reduce starvation time: Determine the minimum starvation time required for efficient HPG incorporation through a time-course experiment. 2. Optimize HPG concentration: Use the lowest effective concentration of HPG as determined by a titration experiment.[1] |
Experimental Protocols
Protocol 1: Standard Methionine Starvation and HPG Labeling for Fluorescence Microscopy
This protocol is a general guideline and should be optimized for your specific cell type and experimental goals.
Materials:
-
Cells plated on coverslips
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
Methionine-free DMEM (or other appropriate basal medium)[6][7]
-
L-Homopropargylglycine (HPG)
-
Fixation solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click chemistry detection reagents (e.g., Alexa Fluor® azide)
-
Wash buffer (e.g., 3% BSA in PBS)
Procedure:
-
Cell Seeding: Plate cells on coverslips at the desired density and allow them to adhere and recover overnight in complete growth medium.[5]
-
Methionine Starvation:
-
HPG Labeling (Pulse):
-
Prepare a working solution of HPG in pre-warmed methionine-free medium (a common starting concentration is 50 µM).[1][4]
-
Remove the starvation medium and add the HPG-containing medium to the cells.
-
Incubate for the desired length of time (e.g., 30-60 minutes) under optimal conditions for your cell type.[4]
-
-
Fixation and Permeabilization:
-
Click Chemistry Detection:
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Wash the cells twice with 3% BSA in PBS.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[4]
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells thoroughly with wash buffer and then PBS.[5]
-
Mount the coverslips and proceed with imaging.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Methionine Starvation Time | 30 - 60 minutes (optimization recommended) | [4][5][15] |
| HPG Concentration | 50 µM (optimization recommended) | [1][4][5] |
| HPG Incubation (Pulse) Time | 30 - 60 minutes (can be varied) | [4][16] |
| Fixation (Formaldehyde) | 3.7% in PBS for 15 minutes | [5] |
| Permeabilization (Triton X-100) | 0.5% in PBS for 20 minutes | [5] |
Visualizations
Caption: Experimental workflow for HPG-based metabolic labeling of nascent proteins.
Caption: Simplified overview of methionine metabolism and the effects of its deprivation.
References
- 1. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. crystalgen.com [crystalgen.com]
- 7. assaycell.com [assaycell.com]
- 8. Differences in cell death in methionine versus cysteine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methionine Deprivation Reveals the Pivotal Roles of Cell Cycle Progression in Ferroptosis That Is Induced by Cysteine Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Effect of methionine-deprived nutrition on cell growth and cell kinetics in cell cultures and experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Methionine Restriction on Aging: Its Relationship to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Profiling of Amino Acid Response Uncovers Unique Methionine-Deprived Response Dependent on Intact Creatine Biosynthesis | PLOS Genetics [journals.plos.org]
- 15. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Utilizing Homopropargylglycine (HPG) for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals using Homopropargylglycine (HPG) for in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow, from administration to analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your in vivo experiments with HPG.
Q1: I am observing low or no signal of HPG incorporation in my tissue of interest. What are the possible causes and solutions?
A1: Low or no HPG signal is a common issue that can arise from several factors throughout the experimental process. Here’s a troubleshooting guide to help you identify and resolve the problem:
| Potential Cause | Recommended Solution(s) |
| Insufficient HPG Dose or Bioavailability | Increase the HPG dose. Optimization may be required for your specific animal model and tissue. Consider alternative administration routes (e.g., intravenous vs. intraperitoneal) to improve bioavailability. |
| Short Labeling Time | Extend the HPG labeling period to allow for sufficient incorporation into newly synthesized proteins. |
| Competition with Endogenous Methionine | While complete methionine depletion is not feasible in vivo, ensure that the diet is not excessively high in methionine, which can outcompete HPG for incorporation.[1] |
| Inefficient Click Chemistry Reaction | Ensure all click chemistry reagents are fresh and properly prepared. Optimize the concentration of copper, ligand, and reducing agent. Ensure complete permeabilization of tissues to allow reagent penetration. |
| Low Protein Synthesis Rate in Target Tissue | Confirm that your tissue of interest has a sufficiently high rate of protein synthesis to detect HPG incorporation within your experimental timeframe. Consider using a positive control tissue with known high protein turnover. |
| Protein Degradation | Use protease inhibitors during tissue homogenization and protein extraction to prevent the degradation of HPG-labeled proteins. |
| Issues with Detection/Imaging | For fluorescence microscopy, ensure the correct filter sets are used for your chosen fluorophore. For western blotting, confirm the efficiency of protein transfer and the functionality of your detection reagents (e.g., streptavidin-HRP). |
Q2: I am concerned about the potential toxicity of HPG in my animal model. What is known about HPG's in vivo toxicity?
A2: HPG is generally considered to be of low toxicity and well-tolerated in vivo.[2] Studies in various models, including mice and zebrafish, have shown no significant adverse effects on cell viability, virus yields, or overall animal health at typical working concentrations.[2] However, as with any experimental reagent, it is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific model and experimental duration. In some systems, particularly at high concentrations or with prolonged exposure, HPG may have an impact on cell growth.[3] When compared to another commonly used methionine analog, azidohomoalanine (AHA), HPG has been reported to be less toxic in some contexts, such as in plant cell cultures.[4][5]
Q3: Which methionine analog is better for in vivo studies: HPG or Azidohomoalanine (AHA)?
A3: The choice between HPG and AHA depends on the specific experimental goals and the biological system. Both are effective for metabolic labeling of newly synthesized proteins.[2]
| Feature | This compound (HPG) | Azidohomoalanine (AHA) |
| Toxicity | Generally considered less toxic in some systems.[4][5] | May exhibit higher toxicity in certain models, potentially affecting cell growth and metabolism.[4][6] |
| Incorporation Efficiency | Efficiently incorporated into proteins. Some studies suggest it may be more efficient than AHA in certain contexts.[4][6] | Efficiently incorporated, though some studies report lower incorporation rates compared to HPG.[7] |
| Click Chemistry Reaction | Reacts with azide-modified probes. | Reacts with alkyne-modified probes. |
Ultimately, the optimal choice may require empirical testing in your specific in vivo model.
Q4: What are the recommended administration routes and dosages for HPG in mice?
A4: While a universally standardized protocol for HPG administration in mice is not yet established, intraperitoneal (i.p.) injection is a commonly used and effective method. Based on protocols for similar molecules like O-propargyl-puromycin (OP-Puro), a starting point for dosage can be in the range of 25-50 mg/kg body weight.[1] However, it is critical to perform a dose-response study to determine the optimal concentration that provides sufficient labeling without inducing toxicity in your specific mouse strain and experimental conditions. The labeling duration can range from a few hours to several days, depending on the protein turnover rate in the tissue of interest.[1]
Q5: Can HPG administration affect endogenous methionine metabolism?
A5: As a methionine analog, HPG can compete with endogenous methionine for incorporation into proteins by methionyl-tRNA synthetase.[7] While this is the basis of its function as a metabolic label, high concentrations of HPG or prolonged administration could potentially perturb normal methionine metabolism.[8][9] Studies have shown that the presence of non-canonical amino acids can influence the metabolism of their natural counterparts.[6] It is advisable to be aware of this potential for metabolic alteration and to use the lowest effective dose of HPG for the shortest necessary duration.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo use of HPG.
Protocol 1: In Vivo Metabolic Labeling of Newly Synthesized Proteins in Mice using HPG
Objective: To label newly synthesized proteins in a mouse model by administering HPG.
Materials:
-
L-Homopropargylglycine (HPG)
-
Sterile PBS (Phosphate-Buffered Saline)
-
Animal model (e.g., C57BL/6 mice)
-
Syringes and needles for injection
Procedure:
-
Preparation of HPG solution: Dissolve HPG in sterile PBS to the desired stock concentration. Ensure complete dissolution. The final concentration for injection should be determined based on your dose-response optimization.
-
Animal Handling: Acclimatize the mice to the experimental conditions.
-
HPG Administration: Administer the HPG solution to the mice via intraperitoneal (i.p.) injection. A typical injection volume is 10 µl/g of body weight.[1]
-
Labeling Period: House the animals under normal conditions for the desired labeling period. This can range from hours to days, depending on the experimental question and the turnover rate of the proteins of interest.
-
Tissue Harvesting: At the end of the labeling period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Tissue Processing: Immediately dissect the tissues of interest and either snap-freeze them in liquid nitrogen for later analysis or proceed directly to protein extraction or tissue fixation for imaging.
Protocol 2: Detection of HPG-Labeled Proteins in Tissue Lysates via Click Chemistry and Western Blot
Objective: To detect and visualize HPG-labeled proteins from tissue homogenates.
Materials:
-
HPG-labeled tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Click chemistry reagents:
-
Azide-functionalized biotin (B1667282) or fluorescent probe
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
SDS-PAGE gels and Western blot apparatus
-
Streptavidin-HRP conjugate (for biotin probes) or appropriate imaging system for fluorescent probes
Procedure:
-
Protein Extraction: Homogenize the tissue samples in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a standard assay (e.g., BCA).
-
Click Chemistry Reaction: a. In a microcentrifuge tube, combine the protein lysate (typically 20-50 µg) with the click chemistry reaction cocktail. The final concentrations of the reagents should be optimized, but a common starting point is:
- Azide probe: 10-50 µM
- CuSO4: 100-200 µM
- Ligand: 500-1000 µM
- Sodium Ascorbate: 1-2 mM b. Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation method is effective.
-
SDS-PAGE and Western Blot: a. Resuspend the protein pellet in SDS-PAGE sample buffer, heat, and load onto a polyacrylamide gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Detection:
-
For Biotin Probes: Block the membrane and then incubate with a streptavidin-HRP conjugate. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
For Fluorescent Probes: Directly visualize the fluorescent signal on the membrane using a suitable fluorescence imaging system.
-
Visualizations
Experimental Workflow for In Vivo HPG Labeling and Analysis
The following diagram illustrates the general workflow for conducting an in vivo HPG labeling experiment, from administration to data analysis.
Caption: Workflow for in vivo HPG metabolic labeling.
Troubleshooting Logic for Low HPG Signal
This diagram outlines a logical approach to troubleshooting experiments with low or no HPG signal.
Caption: Troubleshooting flowchart for low HPG signal.
References
- 1. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. medium.com [medium.com]
- 7. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in Homopropargylglycine labeling between experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding L-homopropargylglycine (HPG) labeling for the analysis of newly synthesized proteins.
Troubleshooting Guide
This guide addresses common issues that can lead to variability or failure in HPG labeling experiments.
Question: Why am I observing low or no fluorescent signal after HPG labeling and click chemistry?
Possible Causes and Solutions:
-
Suboptimal HPG Concentration: The optimal HPG concentration can vary significantly between cell types.[1] It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line.
-
Insufficient Incubation Time: The rate of protein synthesis and HPG incorporation can differ between cell types. It's advisable to test a range of incubation times (e.g., 1-4 hours) to find the optimal window for robust labeling.[2]
-
Methionine Competition: The presence of methionine in the culture medium will compete with HPG for incorporation into newly synthesized proteins, thereby reducing labeling efficiency.[3][4] To enhance HPG incorporation, it is crucial to deplete methionine from the cells by incubating them in methionine-free medium for 30-60 minutes prior to adding HPG.[1][2]
-
Problems with the Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a critical step for fluorescently tagging HPG-labeled proteins. Issues with this reaction can lead to poor signal.
-
Reagent Quality: Ensure that all click chemistry reagents, including the copper(II) sulfate, reducing agent (e.g., sodium ascorbate), and fluorescent azide (B81097), are of high quality and have been stored correctly.[5] Prepare the sodium ascorbate (B8700270) solution fresh.[2]
-
Ligand Issues: The use of a copper-chelating ligand, such as THPTA or TBTA, is important to stabilize the copper(I) catalyst and improve reaction efficiency.[6][7]
-
Thiol Interference: Free thiols from cysteine residues in proteins can interfere with the click reaction. Pre-treatment with a mild oxidizing agent like hydrogen peroxide may help to mitigate this issue.[8]
-
-
Cell Health and Density: The metabolic state of the cells significantly impacts protein synthesis rates. Ensure that cells are healthy, in the exponential growth phase, and plated at an appropriate density (typically 80-90% confluency for adherent cells).[2]
Question: Why am I seeing high background fluorescence?
Possible Causes and Solutions:
-
Non-specific Staining: In some cases, particularly with strain-promoted click chemistry, non-specific staining of proteins can occur.[6] Optimizing the concentration of the fluorescent probe may help reduce this background.
-
Improper Washing: Insufficient washing after the click reaction can leave residual fluorescent azide, leading to high background. Ensure thorough washing steps are performed as outlined in the protocol.[1]
-
Fixation and Permeabilization Artifacts: The choice of fixation and permeabilization reagents can sometimes contribute to background fluorescence. If high background is an issue, consider testing alternative protocols, such as using methanol (B129727) instead of formaldehyde (B43269) and Triton X-100.[1]
Question: Why is there significant well-to-well or experiment-to-experiment variability in my HPG labeling?
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Variations in the number of cells plated per well can lead to differences in overall protein synthesis and, consequently, HPG incorporation. Ensure consistent cell seeding densities across all wells and experiments.
-
Variations in Reagent Preparation: Inconsistent concentrations of HPG, click chemistry reagents, or other solutions can introduce variability. Always prepare master mixes for reagents where possible to ensure they are added uniformly to all samples.
-
Metabolic State of Cells: As mentioned earlier, cell health and metabolic activity are critical. Factors such as passage number, time in culture, and exposure to stressors can all influence protein synthesis rates and should be kept as consistent as possible between experiments.[9]
-
Differential Effects of HPG: HPG itself can sometimes perturb cellular metabolism to a greater extent than other methionine analogs like azidohomoalanine (AHA), which could contribute to variability.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for HPG?
A typical starting concentration for HPG is 50 µM.[1][4] However, this should be optimized for each cell type to achieve robust labeling without inducing cytotoxicity.[1]
Q2: Is methionine depletion always necessary?
While not strictly essential in all cases, depleting methionine from the culture medium before adding HPG is highly recommended as it significantly enhances the incorporation of the analog.[2][3] This is because HPG competes with methionine for the same metabolic pathway.[4]
Q3: How long should I incubate my cells with HPG?
Incubation times can range from 1 to 4 hours.[2] The optimal time depends on the rate of protein synthesis in your specific cell type and the experimental goals. For proteins with a high turnover rate, a shorter incubation may be sufficient.
Q4: Can I use HPG for in vivo labeling?
Yes, HPG has been successfully used for in vivo labeling in organisms like Arabidopsis thaliana to sample and identify newly synthesized proteins.[10]
Q5: Are there alternatives to HPG?
Yes, L-azidohomoalanine (AHA) is another commonly used methionine analog for metabolic labeling.[3] Both AHA and HPG have their own characteristics, and in some systems, HPG has been shown to provide a better sample of nascent proteins with less impact on cell growth compared to AHA.[10][11]
Data Presentation
Table 1: Recommended Starting Conditions for HPG Labeling
| Parameter | Recommended Range/Value | Notes |
| HPG Concentration | 25-50 µM | Optimal concentration is cell-type dependent and should be determined experimentally.[1][2][4] |
| Methionine Depletion | 30-60 minutes | Perform in methionine-free medium prior to HPG addition.[1][2] |
| HPG Incubation Time | 1-4 hours | Dependent on the protein synthesis rate of the cell type.[2] |
| Cell Confluency | 80-90% | For adherent cells.[2] |
Experimental Protocols
Protocol: Metabolic Labeling of Mammalian Cells with HPG and Fluorescent Detection
This protocol is adapted for adherent mammalian cells in a 6-well plate format.
Materials:
-
Complete cell culture medium (e.g., DMEM)
-
Methionine-free DMEM
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in sterile water)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click Reaction Cocktail Components:
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared)
-
-
Wash Buffer (e.g., 3% BSA in PBS)
Procedure:
-
Cell Seeding: Plate cells on coverslips in a 6-well plate and allow them to reach 80-90% confluency.[2]
-
Methionine Depletion (Recommended):
-
HPG Labeling:
-
Prepare the HPG labeling medium by diluting the HPG stock solution in pre-warmed methionine-free medium to a final concentration of 50 µM (or your optimized concentration).[4]
-
Aspirate the depletion medium and add 1 mL of the HPG labeling medium to each well.
-
Incubate the cells for 1-4 hours in a CO₂ incubator.[2]
-
-
Cell Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells twice with cold PBS.
-
Add 1 mL of 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature.[1]
-
Remove the fixative and wash twice with 3% BSA in PBS.[1]
-
Add 1 mL of 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.[1]
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. Note: The order of addition can be critical.
-
Remove the permeabilization buffer and add the reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by a wash with PBS.[1]
-
If desired, counterstain the nuclei with a DNA stain like Hoechst.
-
Mount the coverslips and image using a fluorescence microscope.
-
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 10. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium [mdpi.com]
Validation & Comparative
Decoding Protein Synthesis: A Comparative Guide to Homopropargylglycine (HPG) Labeling and its Mass Spectrometric Validation
For researchers, scientists, and drug development professionals delving into the intricacies of protein synthesis, the precise and specific labeling of nascent proteins is paramount. Homopropargylglycine (HPG), a bioorthogonal analog of methionine, has emerged as a powerful tool for this purpose. This guide provides an objective comparison of HPG labeling with its primary alternative, L-azidohomoalanine (AHA), supported by experimental data from mass spectrometry-based validation, and furnishes detailed experimental protocols for its application.
Executive Summary
This compound (HPG) is a non-canonical amino acid that is incorporated into newly synthesized proteins in place of methionine. Its alkyne group allows for covalent ligation to reporter tags via "click chemistry," enabling the visualization and enrichment of nascent proteins. Mass spectrometry analysis has been instrumental in validating the specificity of HPG labeling, confirming its incorporation at methionine residues. Comparative studies with L-azidohomoalanine (AHA), another methionine analog, have highlighted key differences in their performance. Evidence suggests that HPG can exhibit higher incorporation efficiency and lower cellular perturbation in certain biological contexts, making it a preferred choice for specific research applications.
Performance Comparison: HPG vs. AHA
The selection of a bioorthogonal amino acid for nascent protein labeling hinges on its incorporation efficiency, specificity, and potential impact on cellular physiology. The following tables summarize quantitative data from mass spectrometry-based studies comparing HPG and AHA.
| Parameter | This compound (HPG) | L-Azidohomoalanine (AHA) | Organism/Cell Type | Citation |
| Incorporation Efficiency | 70-80% | ~50% | E. coli (auxotrophic and prototrophic strains) | [1][2] |
| 3.2% of identified protein groups showed MS evidence of incorporation | No MS evidence of incorporation detected | Arabidopsis thaliana cell culture | [3][4] | |
| Metabolic Perturbation | Altered 19% of detected metabolites | Altered 8% of detected metabolites | E. coli (under heat stress) | [5] |
| Data not available | Altered expression of ~10% of proteins | Developing murine proteome | [5] | |
| Specificity | Confirmed incorporation at methionine sites by MS/MS peptide sequencing | Incorporation at methionine sites confirmed, but with evidence of greater metabolic disruption | Various, including Arabidopsis thaliana and murine models | [3][6][7] |
Key Findings:
-
Higher Incorporation Efficiency: In both prokaryotic (E. coli) and plant (Arabidopsis thaliana) systems, HPG has demonstrated higher or more readily detectable incorporation into newly synthesized proteins compared to AHA.[1][2][3][4]
-
Differential Metabolic Impact: While both analogs can cause some level of metabolic perturbation, studies in E. coli suggest that HPG may have a more pronounced effect on the metabolome under certain stress conditions.[5] Conversely, in a developing mouse model, AHA was shown to alter the expression of a significant portion of the proteome.[5] The choice between HPG and AHA may therefore depend on the specific experimental system and the tolerance for metabolic alterations.
-
Validated On-Target Specificity: Mass spectrometry has consistently verified that HPG is incorporated into proteins at methionine residues.[3][6] This on-target specificity is crucial for the accurate analysis of nascent proteomes. While comprehensive quantitative data on off-target incorporation for either analog is limited in the current literature, the existing evidence strongly supports methionine-specific labeling.
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows for validating HPG labeling specificity by mass spectrometry.
Caption: Experimental workflow for HPG labeling and enrichment for mass spectrometry.
Caption: Mass spectrometric validation of HPG incorporation at the peptide level.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the validation of HPG labeling specificity.
Protocol 1: HPG Labeling of Mammalian Cells (BONCAT)
This protocol is adapted from established Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) procedures.
-
Cell Culture and Methionine Depletion:
-
Culture mammalian cells to the desired confluency in standard growth medium.
-
To enhance HPG incorporation, aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with methionine-free DMEM for 30-60 minutes.
-
-
HPG Labeling:
-
Prepare a stock solution of HPG in sterile water or DMSO.
-
Replace the methionine-free medium with fresh methionine-free medium supplemented with HPG at a final concentration of 25-50 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
Aspirate the labeling medium and wash the cells twice with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Click Chemistry Reaction:
-
To a protein lysate (e.g., 1 mg), add the click chemistry reaction components in the following order:
-
Biotin-azide (final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) sulfate (B86663) (CuSO₄) (final concentration 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the biotinylated proteins using a methanol/chloroform precipitation method.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Enrich the biotinylated proteins using streptavidin-coated magnetic beads or agarose (B213101) resin.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
On-Bead Digestion:
-
After enrichment, wash the streptavidin beads extensively to remove non-specifically bound proteins.
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Add trypsin and incubate overnight at 37°C.
-
-
In-Solution Digestion (after elution):
-
Elute the enriched proteins from the streptavidin beads using a high concentration of biotin (B1667282) or by boiling in SDS-PAGE sample buffer.
-
Perform an in-solution digestion following standard proteomics protocols (e.g., filter-aided sample preparation - FASP).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a relevant protein database (e.g., Swiss-Prot) using a search engine such as MaxQuant, Proteome Discoverer, or Mascot.
-
Specify a variable modification for methionine corresponding to the mass shift induced by HPG incorporation and subsequent click chemistry with the biotin-azide tag.
-
Validate the identification of HPG-containing peptides by manual inspection of the MS/MS spectra, looking for the characteristic mass shifts in the fragment ions.
-
Conclusion
The validation of this compound labeling specificity by mass spectrometry provides a robust framework for studying nascent protein synthesis. The experimental evidence presented in this guide demonstrates that HPG is a highly specific and, in many cases, more efficient alternative to AHA for bioorthogonal labeling. The detailed protocols and workflows provided herein offer a practical resource for researchers aiming to implement this powerful technique in their studies of proteome dynamics. The continued application of quantitative mass spectrometry will further refine our understanding of the subtle metabolic impacts of non-canonical amino acid labeling and guide the selection of the most appropriate tools for specific biological questions.
References
- 1. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 6. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Protein Synthesis and Turnover Data: Homopropargylglycine (HPG) vs. SILAC
In the dynamic world of cellular biology, understanding the lifecycle of proteins—from synthesis to degradation—is fundamental to unraveling complex biological processes. Researchers employ various techniques to measure protein synthesis and turnover, with Homopropargylglycine (HPG) labeling and Stable Isotope Labeling with Amino acids in Cell culture (SILAC) being two prominent mass spectrometry-based methods. This guide provides a comprehensive comparison of these two powerful techniques, offering insights into their principles, experimental workflows, and the nature of the data they generate.
At a Glance: HPG vs. SILAC
| Feature | This compound (HPG) Labeling | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) |
| Principle | A non-canonical amino acid analog of methionine, HPG is incorporated into newly synthesized proteins. An alkyne handle on HPG allows for the "click" chemistry-mediated attachment of a reporter tag (e.g., biotin (B1667282), fluorophore) for enrichment and detection. | Cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine). Over several cell divisions, these heavy amino acids are fully incorporated into the proteome, allowing for the differentiation and relative quantification of protein populations from different experimental conditions by mass spectrometry. |
| Primary Measurement | Primarily measures de novo protein synthesis during a defined labeling period (pulse). | Measures relative protein abundance between different cell populations. In a "dynamic SILAC" or "pulse-SILAC" experiment, it can be used to measure protein turnover (synthesis and degradation rates).[1][2][3][4] |
| Typical Experiment | A short "pulse" with HPG-containing medium is followed by cell lysis, click chemistry to attach a biotin tag, enrichment of newly synthesized proteins, and identification by mass spectrometry.[5][6][7] | Cells are grown for multiple generations in "light" or "heavy" SILAC medium. For turnover studies, cells are switched from one medium to another, and samples are collected at various time points.[1][8] |
| Temporal Resolution | High temporal resolution, capable of capturing snapshots of protein synthesis in response to stimuli.[6] | Lower temporal resolution for steady-state labeling, but can be adapted for time-course experiments to measure turnover kinetics.[1][3] |
| Quantification | Relative quantification of newly synthesized proteins. Can be made more quantitative with the use of isotopic tags in the click chemistry reagent. | Highly accurate relative quantification of total protein levels or turnover rates.[8] |
| Strengths | - Excellent for pulse-chase experiments to study rapid changes in protein synthesis.[5] - Does not require extensive adaptation of cell lines. - Can be used in a wider range of biological systems, including some in vivo models.[9][10][11] | - "Gold standard" for accurate quantitative proteomics.[8] - Provides a comprehensive view of the entire proteome's dynamics. - Minimizes experimental variability as samples are mixed early in the workflow. |
| Limitations | - Potential for incomplete methionine substitution. - The efficiency of the click reaction can influence quantification. - Primarily focuses on synthesis, with degradation inferred indirectly. | - Requires cell lines that can be metabolically labeled, which can be a lengthy process.[8] - Not easily applicable to all cell types or primary cells. - The cost of stable isotope-labeled amino acids can be high. |
Experimental Protocols
This compound (HPG) Labeling for Nascent Protein Profiling
This protocol provides a general workflow for labeling newly synthesized proteins with HPG, followed by enrichment and preparation for mass spectrometry analysis.
-
Cell Culture and HPG Labeling:
-
Cell Lysis:
-
After the pulse, wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing detergents (e.g., SDS) and protease inhibitors.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail. This typically includes a biotin-azide probe, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate the reaction to allow the covalent linkage of the biotin-azide to the HPG-alkyne within the newly synthesized proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Use streptavidin-coated magnetic beads or resin to capture the biotinylated proteins from the lysate.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing a protease, such as trypsin.
-
Incubate to digest the captured proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.
-
Dynamic SILAC for Protein Turnover Analysis
This protocol outlines a typical dynamic SILAC experiment to measure protein turnover rates.
-
Cell Adaptation to SILAC Media:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal arginine and lysine (B10760008). The other is grown in "heavy" medium containing stable isotope-labeled arginine (e.g., ¹³C₆-Arg) and lysine (e.g., ¹³C₆,¹⁵N₂-Lys).[8]
-
Grow the cells for at least five to six doublings to ensure complete incorporation of the heavy amino acids.[8]
-
-
Isotope Label Switching (The "Pulse-Chase"):
-
To start the time-course, switch the cells from their respective SILAC media to a medium with the opposite isotope composition (i.e., "heavy" cells are switched to "light" media, and "light" cells can be used as a time zero control).
-
-
Time-Course Sample Collection:
-
Harvest cells at various time points after the media switch (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Lyse the cells from each time point.
-
-
Protein Extraction and Digestion:
-
Extract total protein from the cell lysates.
-
For each time point, mix equal amounts of protein from the "heavy" and "light" populations (if a reference is used).
-
Digest the protein mixture into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labels.
-
-
Data Analysis:
-
Quantify the relative abundance of the "heavy" and "light" forms of each peptide at each time point.
-
Calculate protein turnover rates by fitting the change in the heavy-to-light ratio over time to an exponential decay or synthesis model.
-
Visualizing the Workflows
Caption: Workflow for HPG-based analysis of newly synthesized proteins.
Caption: Workflow for dynamic SILAC-based protein turnover analysis.
Concluding Remarks
Both this compound labeling and SILAC are indispensable tools in the field of quantitative proteomics, each offering unique advantages for studying protein dynamics. HPG-based methods excel in providing high-resolution snapshots of protein synthesis, making them ideal for investigating rapid cellular responses. In contrast, SILAC provides a highly accurate and comprehensive view of the entire proteome's turnover, establishing itself as a benchmark for quantitative protein analysis. The choice between these two powerful techniques will ultimately depend on the specific biological question, the experimental system, and the desired temporal resolution. In many cases, a combination of these approaches can provide a more complete and cross-validated understanding of the intricate and ever-changing world of the proteome.
References
- 1. Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mass spectrometry workflow for measuring protein turnover rates in vivo | Semantic Scholar [semanticscholar.org]
- 10. arts.units.it [arts.units.it]
- 11. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Homopropargylglycine (HPG): A Superior, Non-Radioactive Alternative for Tracking Protein Synthesis
For researchers, scientists, and drug development professionals engaged in the study of protein synthesis, the choice of labeling methodology is critical. Traditional radioactive methods, while foundational, present significant safety and logistical challenges. Homopropargylglycine (HPG), a bioorthogonal analog of methionine, offers a robust, non-radioactive alternative that provides comparable, and in many aspects superior, performance for tracking nascent protein synthesis.
This guide provides an objective comparison of HPG-based labeling with traditional radioactive methods, supported by experimental data. It details the methodologies for key experiments and visualizes the workflows to aid in the selection of the most appropriate technique for your research needs.
At a Glance: HPG vs. Radioactive Labeling
| Feature | This compound (HPG) Labeling | Radioactive Labeling (e.g., 35S-Methionine) |
| Principle | Bioorthogonal non-canonical amino acid tagging (BONCAT) followed by click chemistry. | Incorporation of a radioactive amino acid. |
| Detection | Fluorescence microscopy, flow cytometry, mass spectrometry. | Autoradiography, phosphorimaging, liquid scintillation counting. |
| Safety | Non-radioactive, low cellular toxicity.[1][2] | Radioactive material requiring specialized handling and disposal, potential for cellular damage.[2] |
| Sensitivity | Comparable to radioactive methods.[1] | High sensitivity. |
| Resolution | High spatial resolution with fluorescence microscopy (down to ~250 nm).[3] | Limited spatial resolution with autoradiography.[4] |
| Multiplexing | Easily multiplexed with other fluorescent probes. | Difficult to multiplex. |
| Workflow | Safer, more versatile, and often faster downstream detection. | Requires specialized equipment and longer exposure times for detection. |
| Cost | Higher initial cost for reagents, but lower disposal and safety overhead. | Lower reagent cost, but high costs associated with radioactive material handling, licensing, and disposal. |
Deeper Dive: A Quantitative Look
While direct, comprehensive side-by-side quantitative comparisons in a single study are limited, data from multiple sources allow for a comparative assessment.
| Parameter | This compound (HPG) Labeling | 35S-Methionine Labeling | Supporting Evidence |
| Incorporation Efficiency | Achieved 70-80% incorporation rates in E. coli.[5][6] | Varies depending on experimental conditions. | Jecmen et al. (2023) demonstrated high incorporation rates of HPG.[5][6] |
| Percentage of Labeled Cells | Labeled a significantly higher percentage of marine bacteria compared to 35S-methionine microautoradiography in parallel experiments. | Lower percentage of labeled cells observed in the same study. | A study by Hatzenpichler et al. (2014) found that HPG labeling (without transfer-freeze) yielded a similar percentage of labeled cells as 35S-methionine microautoradiography, suggesting comparable performance. However, with a filter-transfer-freeze technique to reduce background, HPG labeling was 5- to 8-fold higher.[7] |
| Cellular Perturbation | No significant effect on cell viability, viral protein accumulation, or virus yields was observed.[1] | Can inhibit cell cycle progression, proliferation, and induce apoptosis.[2] | A study on HSV infection showed no adverse effects of HPG labeling on the biological system being studied.[1] In contrast, another study highlighted the detrimental effects of 35S-methionine on cell health.[2] |
Visualizing the Workflows
The following diagrams illustrate the distinct experimental workflows for HPG-based labeling and traditional radioactive labeling.
Caption: Workflow for HPG-based protein labeling.
Caption: Workflow for radioactive protein labeling.
Experimental Protocols
This compound (HPG) Labeling and Detection Protocol
This protocol is a general guideline for labeling newly synthesized proteins in cultured mammalian cells using HPG followed by fluorescent detection.
Materials:
-
L-Homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Click chemistry reaction buffer kit (containing copper(II) sulfate, a reducing agent, and a copper-chelating ligand)
-
Fluorescent azide (e.g., Alexa Fluor™ 488 azide)
-
Wash buffer (e.g., PBS with 3% BSA)
Procedure:
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and grow to the desired confluency.
-
Methionine Depletion (Optional but Recommended): Gently aspirate the complete medium, wash the cells once with pre-warmed methionine-free medium, and then incubate the cells in methionine-free medium for 30-60 minutes at 37°C. This step enhances the incorporation of HPG.
-
HPG Labeling: Replace the methionine-free medium with fresh methionine-free medium containing HPG at a final concentration of 25-50 µM. The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically for each cell type and experimental condition.
-
Cell Fixation: After labeling, remove the HPG-containing medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Wash the permeabilized cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with wash buffer.
-
Imaging: Mount the coverslips and visualize the fluorescently labeled proteins using a fluorescence microscope.
35S-Methionine Pulse-Chase Labeling and Autoradiography Protocol
This protocol provides a general procedure for a pulse-chase experiment to study protein turnover using 35S-methionine.
Materials:
-
35S-Methionine
-
Methionine-free cell culture medium
-
Chase medium (complete medium supplemented with a high concentration of non-radioactive methionine, e.g., 10 mM)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein electrophoresis reagents and equipment (SDS-PAGE)
-
Gel drying apparatus
-
Autoradiography film or phosphorimager screen and cassette
-
Appropriate shielding and radioactive waste disposal containers
Procedure:
-
Cell Culture: Grow cells in a multi-well plate to the desired confluency.
-
Methionine Starvation: Wash the cells with pre-warmed methionine-free medium and incubate in the same medium for 30-60 minutes at 37°C.
-
Pulse Labeling: Replace the starvation medium with methionine-free medium containing 35S-methionine (typically 50-200 µCi/mL). Incubate for a short period (the "pulse," e.g., 15-30 minutes) to label newly synthesized proteins.
-
Chase: Remove the radioactive medium and wash the cells once with pre-warmed chase medium. Add fresh chase medium to each well. This initiates the "chase" period, where the fate of the labeled proteins is followed over time.
-
Time Points: At various time points during the chase (e.g., 0, 30, 60, 120 minutes), wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer.
-
Protein Quantification and Electrophoresis: Determine the protein concentration of each lysate. Load equal amounts of protein from each time point onto an SDS-PAGE gel and run the electrophoresis.
-
Gel Processing: After electrophoresis, fix and dry the gel.
-
Autoradiography/Phosphorimaging: Place the dried gel in a cassette with X-ray film or a phosphorimager screen. Expose for an appropriate amount of time (from hours to days) at -80°C.
-
Analysis: Develop the film or scan the screen to visualize the radiolabeled protein bands. The decrease in band intensity over time reflects the degradation of the protein.[8][9]
Conclusion
This compound offers a compelling alternative to radioactive labeling for the study of protein synthesis. Its non-radioactive nature eliminates significant safety and regulatory burdens, while its versatility allows for a broader range of downstream applications, including high-resolution fluorescence microscopy and proteomic analysis.[10][11] While radioactive methods have historically been the gold standard for sensitivity, HPG-based techniques have demonstrated comparable performance with the added benefits of improved safety, ease of use, and multiplexing capabilities. For modern cell biology and drug discovery research, HPG provides a powerful and adaptable tool for elucidating the dynamics of the proteome.
References
- 1. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 2. Radiolabeling revisited: metabolic labeling with (35)S-methionine inhibits cell cycle progression, proliferation, and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does Super Resolution Fluorescence Microscopy Obsolete Previous Microscopic Approaches to Protein Co-localization? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Broad distribution and high proportion of protein synthesis active marine bacteria revealed by click chemistry at the single cell level [frontiersin.org]
- 8. Fig. 1, [Optimized BONCAT workflow in H...]. - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
A Comparative Analysis of Click Chemistry Reagents for Homopropargylglycine (HPG) Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used click chemistry reagents for the detection of nascent proteins metabolically labeled with L-homopropargylglycine (HPG). The choice of reagent is critical and depends on the specific experimental requirements, such as the need for rapid labeling, biocompatibility for live-cell imaging, or high signal-to-noise for sensitive detection. We present a data-driven analysis of two major click chemistry platforms: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Data Presentation: Quantitative Comparison of Click Chemistry Reagents
The selection of a click chemistry methodology hinges on factors such as reaction speed, potential toxicity of the catalyst, and the nature of the reactants. The following table summarizes the key performance characteristics of various reagents.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reagent Type | Ligand for Copper(I) | Cyclooctyne |
| Examples | TBTA, THPTA, BTTAA | DBCO, BCN |
| Catalyst | Copper(I) | None |
| Alkyne Type | Terminal (from HPG) | Strained Cyclooctynes |
| Reaction Rate | Very fast (can be ligand-accelerated)[1] | Generally slower than CuAAC, but highly dependent on the strain of the cyclooctyne[2] |
| Biocompatibility | Potentially cytotoxic due to copper, although ligands can mitigate this[3][4] | Generally considered highly biocompatible for live-cell imaging[5] |
| Signal-to-Noise Ratio | Can be very high, but also prone to background if not optimized | Generally high, though some cyclooctynes can have off-target reactivity with thiols[6] |
| Relative Reactivity | BTTAA > BTTES > THPTA > TBTA[1] | DBCO > BCN (with aliphatic azides)[2][7][8] |
| Key Advantage | Fast kinetics, small alkyne tag on HPG | Copper-free, ideal for live-cell and in vivo applications |
| Key Disadvantage | Potential copper cytotoxicity | Larger, bulkier tags which can sometimes affect protein function or solubility |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for metabolic labeling with HPG and subsequent detection using either CuAAC or SPAAC.
Protocol 1: Metabolic Labeling of Mammalian Cells with HPG
This protocol is a general guideline for incorporating HPG into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells once with pre-warmed PBS.
-
Replace the standard medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine reserves.
-
Add HPG to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
Wash the cells twice with cold PBS to remove unincorporated HPG.
-
The cells are now ready for either cell lysis and biochemical analysis or fixation and imaging.
Protocol 2: CuAAC Reaction for Fluorescent Labeling of HPG-Proteins in Cell Lysate
This protocol describes the labeling of HPG-containing proteins in a cell lysate with an azide-functionalized fluorophore.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-fluorophore conjugate (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Copper(I)-stabilizing ligand solution (e.g., 100 mM THPTA)
-
Freshly prepared sodium ascorbate (B8700270) solution (e.g., 300 mM)
-
PBS
Procedure:
-
Lyse the HPG-labeled cells using a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS
-
20 µL of 2.5 mM azide-fluorophore solution
-
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.[9]
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[9]
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex briefly.[9]
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The proteins in the lysate are now fluorescently labeled and ready for downstream analysis (e.g., SDS-PAGE).
Protocol 3: SPAAC Reaction for Fluorescent Labeling of HPG-Proteins on Live Cells
This protocol is for the copper-free labeling of HPG-incorporated proteins on the surface of live cells.
Materials:
-
HPG-labeled live cells
-
DBCO- or BCN-functionalized fluorophore
-
Cell culture medium or PBS
Procedure:
-
Following HPG labeling (Protocol 1), wash the cells twice with pre-warmed PBS or culture medium.
-
Prepare a solution of the DBCO- or BCN-fluorophore in culture medium at a final concentration of 5-25 µM.
-
Add the fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove the unreacted fluorophore.
-
The cells are now fluorescently labeled and can be fixed for imaging or analyzed by flow cytometry.
Mandatory Visualization
Experimental Workflow for HPG Labeling and Detection
Caption: Workflow for nascent protein labeling using HPG and click chemistry.
Comparative Mechanisms of CuAAC and SPAAC
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. confluore.com [confluore.com]
A Comparative Analysis of the Metabolic Impact of Homopropargylglycine (HPG) and Azidohomoalanine (AHA) for Bioorthogonal Labeling
A Guide for Researchers in Cellular Biology and Drug Development
In the realm of studying protein synthesis and cellular dynamics, the use of non-canonical amino acids (ncAAs) for bioorthogonal labeling has become an indispensable tool. Among the most prominent ncAAs are L-homopropargylglycine (HPG) and L-azidohomoalanine (AHA), both analogs of methionine that are incorporated into newly synthesized proteins. Their subsequent detection via click chemistry allows for the visualization and identification of proteomes in a variety of biological contexts. However, a crucial consideration for the interpretation of such experiments is the potential metabolic impact of these amino acid surrogates on the cells under investigation. This guide provides a comprehensive comparison of the metabolic effects of HPG and AHA, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Executive Summary
Both HPG and AHA serve as powerful tools for tracking protein synthesis. Experimental evidence suggests that while both can introduce some level of metabolic perturbation, the extent and nature of these effects differ. HPG has been observed to exhibit a greater impact on the metabolome and can be more toxic at lower concentrations compared to AHA in certain model organisms like E. coli.[1] Conversely, in other systems such as Arabidopsis thaliana, HPG appears to be more efficiently incorporated into proteins with less disruption to cell growth than AHA.[2] The choice between HPG and AHA should therefore be carefully considered based on the specific biological system and the experimental goals.
Comparative Data on Metabolic Impact
The following tables summarize key quantitative data from studies comparing the effects of HPG and AHA on cellular metabolism and viability.
Table 1: Comparative Toxicity in E. coli
| Parameter | Homopropargylglycine (HPG) | Azidohomoalanine (AHA) | Reference |
| Concentration Leading to No Growth | 5.6 - 90 µM | > 9 mM | [1] |
| Concentration for Significant Growth Rate Reduction | > 0.35 µM | Not observed at comparable concentrations | [1] |
| Effect on Growth Rate (at high concentrations) | Immediate reduction at 90 µM | Immediate reduction at 10 mM | [1] |
Table 2: Metabolic Perturbation in E. coli Under Heat Stress
| Parameter | This compound (HPG) | Azidohomoalanine (AHA) | Reference |
| Percentage of Differentially Expressed Metabolites (vs. Methionine control) | 19% | 8% | [3] |
| Observed Metabolic Pathway Alterations | Amino acid and protein synthesis, choline (B1196258) and betaine (B1666868) metabolism, TCA cycle | Amino acid and protein synthesis, choline and betaine metabolism, TCA cycle | [3] |
| General Observation | Perturbs E. coli metabolism to a larger extent than AHA | Milder metabolic impact compared to HPG | [3] |
Table 3: Incorporation Rates and Protein Expression in E. coli
| Parameter | This compound (HPG) | Azidohomoalanine (AHA) | Reference |
| Incorporation Rate (Auxotrophic & Prototrophic strains) | 70-80% | ~50% (Auxotrophic) | [4][5][6] |
| Protein Expression Levels | Generally lower than with AHA | Higher than with HPG | [5] |
Table 4: Effects on Arabidopsis thaliana Cell Cultures
| Parameter | This compound (HPG) | Azidohomoalanine (AHA) | Reference |
| Protein Tagging Efficiency | More efficient | Less efficient, no tagged proteins detected via LC-MS/MS in one study | [2] |
| Inhibition of Cell Growth Rate | Less inhibition | Greater inhibition | [2][7] |
| Induction of Methionine Metabolism | Less induction | Induces methionine metabolism | [2][7] |
Signaling Pathways and Cellular Processes Affected
The incorporation of HPG and AHA can trigger cellular stress responses and affect various metabolic pathways. While both are methionine analogs and are processed by the methionyl-tRNA synthetase, their distinct chemical structures—an alkyne group in HPG and an azide (B81097) group in AHA—can lead to differential downstream effects.
In E. coli, both ncAAs have been shown to dysregulate glycerophospholipid metabolism and affect central carbon metabolism, including the TCA cycle, which is a common stress response.[3] In the case of E. coli B834, both HPG and AHA induced the overexpression of the phage shock protein A (pspA), which is involved in adaptation to various types of stress.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of key experimental protocols used in the comparative assessment of HPG and AHA.
BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)
These techniques are fundamental to studying newly synthesized proteins using HPG and AHA.[8][9]
1. Cell Labeling:
-
Cells are typically cultured in a methionine-free medium for a period (e.g., 30-60 minutes) to deplete endogenous methionine reserves.[10]
-
L-HPG or L-AHA is then added to the medium at a predetermined optimal concentration (often around 50 µM, but should be optimized for each cell type) for a specific duration (e.g., 1-4 hours).[10]
2. Cell Fixation and Permeabilization:
-
Following labeling, cells are washed with PBS and then fixed, commonly with 3.7% formaldehyde.
-
Permeabilization is then carried out using agents like 0.5% Triton X-100 or methanol (B129727) to allow entry of the detection reagents.[10]
3. Click Chemistry Reaction:
-
The azide or alkyne functional group on the incorporated ncAA is detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11]
-
For FUNCAT , a fluorescently tagged alkyne (for AHA) or azide (for HPG) is used for visualization by microscopy or flow cytometry.[8]
-
For BONCAT , a biotin-tagged alkyne or azide is used, enabling the subsequent enrichment of newly synthesized proteins using streptavidin-coated beads for proteomic analysis.[12]
E. coli Growth and Metabolomics Analysis
-
Bacterial Strains and Growth Conditions: Studies often utilize both prototrophic and auxotrophic E. coli strains.[5] Cells are grown in minimal medium, and after reaching a certain optical density, they are washed and transferred to a medium containing either HPG, AHA, methionine (as a control), or no amino acid supplement.[3]
-
Metabolite Extraction: Cell pellets are flash-frozen in liquid nitrogen and stored at -80°C. Metabolites are then extracted using a solvent system, such as a mixture of chloroform, methanol, and water.[3]
-
Metabolomics Analysis: The extracted metabolites are analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify changes in the metabolome.[3]
Conclusion and Recommendations
The selection of HPG versus AHA for bioorthogonal labeling is not a one-size-fits-all decision. The existing literature highlights a trade-off between incorporation efficiency, toxicity, and the extent of metabolic perturbation, which appears to be highly dependent on the model organism.
-
For studies in E. coli where minimal metabolic disruption is paramount, AHA may be the preferred choice due to its lower toxicity and less pronounced impact on the metabolome at typical working concentrations.[3][1] However, researchers should be aware of its potentially lower incorporation efficiency compared to HPG.[5]
-
For applications in Arabidopsis thaliana, HPG appears to be superior , demonstrating more efficient protein tagging and less inhibition of cell growth.[2][7]
-
In all cases, it is highly recommended to perform pilot experiments to determine the optimal concentration and labeling time for the specific cell type and experimental conditions. This initial optimization is critical to minimize off-target metabolic effects and ensure the validity of the experimental findings.
By carefully considering the data presented in this guide and conducting appropriate preliminary studies, researchers can confidently select the most suitable non-canonical amino acid for their research, leading to more accurate and reliable insights into the dynamic world of the proteome.
References
- 1. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 4. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
A Researcher's Guide to Nascent Protein Probes: A Comparative Analysis of Homopropargylglycine (HPG) and its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of newly synthesized proteins is crucial for understanding cellular responses to stimuli and the mechanisms of disease. This guide provides an objective comparison of Homopropargylglycine (HPG), a commonly used nascent protein probe, with its main alternatives: L-azidohomoalanine (AHA) and O-propargyl-puromycin (OPP). By presenting experimental data, detailed protocols, and clear visualizations, this guide aims to equip researchers with the information needed to select the most appropriate tool for their specific experimental needs.
Introduction to Nascent Protein Labeling
The ability to distinguish newly synthesized proteins from the pre-existing proteome provides a dynamic snapshot of the cellular response to various internal and external cues. Bioorthogonal non-canonical amino acid tagging (BONCAT) and related techniques have revolutionized the study of protein synthesis. These methods utilize amino acid or aminoacyl-tRNA analogs that are incorporated into nascent polypeptide chains. These analogs contain a "bioorthogonal" chemical handle (e.g., an alkyne or azide (B81097) group) that can be selectively tagged with a reporter molecule, such as a fluorophore or biotin (B1667282), through a highly specific chemical reaction known as "click chemistry."[1][2] This allows for the visualization, isolation, and identification of proteins synthesized within a specific timeframe.
This compound (HPG) is a widely used methionine analog containing an alkyne group.[3] Like its azide-containing counterpart, L-azidohomoalanine (AHA), HPG is incorporated into proteins in place of methionine during translation.[1][2] A different class of probes, represented by O-propargyl-puromycin (OPP), are analogs of aminoacyl-tRNA that are incorporated into the C-terminus of nascent polypeptide chains, causing premature termination of translation.[4] Each of these probes has distinct characteristics and limitations that can significantly impact experimental design and data interpretation.
Mechanism of Action: A Visual Comparison
The fundamental difference between these probes lies in their mechanism of incorporation into nascent proteins. HPG and AHA are methionine surrogates that are charged by the endogenous methionyl-tRNA synthetase (MetRS) and subsequently incorporated throughout the polypeptide chain at methionine residues. In contrast, OPP mimics an aminoacyl-tRNA, specifically tyrosyl-tRNA, and is incorporated at the A-site of the ribosome, leading to the termination of translation and the release of a C-terminally tagged polypeptide.
Caption: Mechanisms of HPG/AHA vs. OPP incorporation.
Performance Comparison: HPG vs. Alternatives
The choice of a nascent protein probe depends on several factors, including the biological system, experimental goals, and potential for cellular perturbation. The following table summarizes key performance metrics for HPG, AHA, and OPP based on available experimental data.
| Feature | This compound (HPG) | L-Azidohomoalanine (AHA) | O-propargyl-puromycin (OPP) |
| Mechanism | Methionine analog (alkyne) | Methionine analog (azide) | Aminoacyl-tRNA analog (alkyne) |
| Labeling | Internal (at Met sites) | Internal (at Met sites) | C-terminal |
| Media Requirement | Methionine-free medium required for efficient incorporation[5] | Methionine-free medium required for efficient incorporation[6] | Can be used in complete medium[7] |
| Cytotoxicity | More toxic than AHA in E. coli; growth inhibited at concentrations >5.6 µM[8] | Less toxic than HPG in E. coli; growth observed at concentrations up to 9 mM[8] | No effect on cell viability observed at 30 µM in mammalian cells[7] |
| Incorporation Efficiency | Generally higher than AHA in E. coli (70-80% incorporation). More efficient than AHA in Arabidopsis. | Less efficient than HPG in Arabidopsis due to induction of methionine metabolism. | Not directly comparable as it terminates translation. |
| Protein Identification | In a comparative study, 25 µM HPG led to the identification of 335 unique proteins[7]. | Generally considered to have good protein identification, but can be less efficient than HPG in some systems. | In the same study, 30 µM OPP led to the identification of 535 unique proteins (a 1.6-fold increase over HPG)[7]. |
| Off-Target Effects | Can cause minor metabolic changes in E. coli. | Can alter the expression of a small percentage of proteins (~10%) in mice. Can cause minor metabolic changes in E. coli. | As a translation inhibitor, it can lead to the accumulation of truncated proteins. |
Limitations of this compound (HPG)
While HPG is a powerful tool, it has several limitations that researchers must consider:
-
Requirement for Methionine Depletion: For efficient incorporation of HPG, cells must be cultured in methionine-free medium.[5] This starvation step can itself induce a stress response and alter the cellular proteome, potentially confounding the interpretation of results.
-
Cytotoxicity: HPG has been shown to be more toxic than AHA in some systems. For example, in E. coli, HPG inhibited growth at concentrations above 5.6 µM, whereas AHA was tolerated at much higher concentrations.[8] This higher toxicity may limit the applicable concentration range and duration of labeling experiments.
-
Lower Protein Identification Compared to OPP: In a direct comparison, OPP-based methods identified significantly more newly synthesized proteins than HPG-based methods.[7] This suggests that for comprehensive proteomic analyses, OPP may be a more sensitive probe.
-
Potential for Metabolic Perturbation: Like other non-canonical amino acids, HPG can cause minor alterations in cellular metabolism, which could have subtle effects on the biological processes being studied.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. Below are representative protocols for nascent protein labeling using HPG (for BONCAT/FUNCAT) and OPP.
Protocol 1: BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) with HPG
This protocol is adapted for cultured mammalian cells and aims to identify newly synthesized proteins via biotin tagging and subsequent mass spectrometry.
Workflow:
Caption: BONCAT experimental workflow.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
Methionine-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
L-Homopropargylglycine (HPG)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction components:
-
Biotin-azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Streptavidin-conjugated magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Culture and Methionine Depletion: a. Plate cells and grow to the desired confluency in complete medium. b. To deplete endogenous methionine, wash the cells twice with warm PBS. c. Replace the medium with pre-warmed methionine-free DMEM supplemented with 10% dFBS. d. Incubate the cells for 30-60 minutes at 37°C.
-
HPG Labeling: a. Prepare a stock solution of HPG in sterile water or DMSO. b. Add HPG to the methionine-free medium to a final concentration of 25-50 µM. c. Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C.
-
Cell Lysis: a. After labeling, place the culture dish on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and scrape to collect the lysate. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the proteome.
-
Click Chemistry Reaction: a. Determine the protein concentration of the lysate. b. In a microcentrifuge tube, combine the cell lysate (containing 100-500 µg of protein), biotin-azide (final concentration 100 µM), TCEP or sodium ascorbate (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM). c. Vortex to mix and incubate at room temperature for 1-2 hours with rotation, protected from light.
-
Affinity Purification: a. Equilibrate streptavidin magnetic beads by washing them three times with lysis buffer. b. Add the equilibrated beads to the click reaction mixture. c. Incubate for 1 hour at room temperature with rotation to allow binding of biotinylated proteins. d. Pellet the beads using a magnetic stand and discard the supernatant. e. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.
-
On-Bead Digestion and Mass Spectrometry: a. Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. b. Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide). c. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides. d. Pellet the beads and collect the supernatant containing the tryptic peptides. e. Desalt the peptides and analyze by LC-MS/MS.
Protocol 2: O-propargyl-puromycin (OPP) Labeling for Proteomics
This protocol is adapted for cultured mammalian cells and allows for the identification of newly synthesized proteins without the need for amino acid starvation.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
O-propargyl-puromycin (OPP)
-
Cycloheximide (B1669411) (optional, as a negative control)
-
All other materials as listed in Protocol 1.
Procedure:
-
Cell Culture and OPP Labeling: a. Plate cells and grow to the desired confluency in complete culture medium. b. Prepare a stock solution of OPP in DMSO. c. Add OPP directly to the complete culture medium to a final concentration of 20-30 µM. d. For a negative control, pre-treat cells with a translation inhibitor like cycloheximide (50 µg/mL) for 15-30 minutes before adding OPP. e. Incubate the cells for the desired labeling period (e.g., 1-2 hours) at 37°C.
-
Cell Lysis, Click Chemistry, Affinity Purification, and Mass Spectrometry: a. Follow steps 3 through 6 as described in Protocol 1.
Conclusion
The selection of a nascent protein probe is a critical decision in the design of experiments aimed at understanding protein synthesis dynamics. This compound (HPG) is a valuable tool, but its limitations, particularly the requirement for methionine depletion and its potential for cytotoxicity, must be carefully considered. For studies where minimizing cellular perturbation is paramount, or where maximal protein identification is required, O-propargyl-puromycin (OPP) presents a strong alternative. L-azidohomoalanine (AHA) remains a viable option, especially in systems where its lower toxicity compared to HPG is advantageous. By understanding the comparative performance and limitations of these probes, researchers can make informed decisions to best suit their experimental goals and obtain the most reliable and insightful data.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative in vitro cytotoxicity study of silver nanoparticle on two mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
A Comparative Guide to the Biocompatibility of HPG Polymer at Working Concentrations
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design of effective and safe therapeutic delivery systems. This guide provides a comprehensive comparison of the non-toxic nature of N-(2-hydroxypropyl) methacrylamide (B166291) (HPG) polymers with common alternatives, supported by experimental data and detailed protocols.
Quantitative Toxicity Data: A Comparative Overview
The following table summarizes the available quantitative data on the toxicity of HPG and its alternatives. It is important to note that while specific LD50 and IC50 values for HPG are not widely reported, the existing literature consistently demonstrates its high biocompatibility and lack of toxicity at typical working concentrations.
| Polymer | In Vitro Cytotoxicity (IC50) | In Vivo Acute Toxicity (LD50) | Key Observations |
| HPG (pHPMA) | > 1 mg/mL in U87MG and CP-A cells | Not established; considered non-toxic.[1][2] | Consistently demonstrated as biocompatible, non-immunogenic, and showing high cell viability (>95%) at high concentrations.[1] |
| Poly(ethylene glycol) (PEG) | Molecular weight dependent; e.g., 19.8 mg/mL (TEG) to >20 mg/mL for higher MW PEGs in HeLa and L929 cells.[3] | Oral (rat): >22 g/kg to >50 g/kg, indicating very low acute toxicity.[1][4][5] | Generally considered biocompatible and FDA-approved, but concerns about immunogenicity and the "accelerated blood clearance" (ABC) phenomenon exist.[6] |
| Chitosan | Cell type and nanoparticle formulation dependent. | Oral (rodent): Often > 5 g/kg, indicating low acute toxicity.[7] | Generally biocompatible and biodegradable. Toxicity can be influenced by factors like molecular weight, degree of deacetylation, and particle size. |
| Poly(glutamic acid) (PGA) | Carrier itself has low to no cytotoxicity. | Oral (rat): > 6 g/kg to >30 g/kg, indicating very low acute toxicity.[8][9] | Biodegradable, non-toxic, and non-immunogenic. |
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the polymer to be tested. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells. The IC50 value, the concentration of the substance that inhibits 50% of cell viability, can then be calculated.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Principle: LDH is a stable cytoplasmic enzyme present in all cells. When the plasma membrane is damaged, LDH is released into the cell culture supernatant. The amount of LDH released is proportional to the number of lysed cells. The assay measures the LDH-mediated conversion of a substrate, which results in a color change that can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add a specific volume of the collected supernatant to the LDH assay reaction mixture, as per the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is calculated based on a standard curve, and cytotoxicity is expressed as a percentage of the LDH released from positive control cells (cells treated with a lysis buffer).
Visualizing Cellular and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for assessing polymer cytotoxicity.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Hydroxypropyl) methacrylamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Poly(HPMA)-based copolymers with biodegradable side chains able to self assemble into nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In vitro cytotoxicity of poly(amidoamine)s: relevance to DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparative Study of Cytotoxicity of PPG and PEG Surface-Modified 2-D Ti3C2 MXene Flakes on Human Cancer Cells and Their Photothermal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPMA Copolymer Mebendazole Conjugate Allows Systemic Administration and Possesses Antitumour Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternatives for Homopropargylglycine in Nascent Protein Analysis
For researchers, scientists, and drug development professionals engaged in the study of newly synthesized proteins, L-Homopropargylglycine (HPG) has been a valuable tool for metabolic labeling. As a non-canonical amino acid analog of methionine, HPG is incorporated into nascent polypeptide chains, enabling their subsequent detection and analysis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) or Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), offers a non-radioactive alternative to traditional methods.[1][2][3] However, the requirement for methionine-depleted media to ensure efficient HPG incorporation can induce cellular stress and may not be suitable for all experimental systems.[4][5] This guide provides a comprehensive comparison of HPG with its primary alternatives, offering supporting experimental data, detailed protocols, and visual workflows to assist in selecting the optimal reagent for specific research applications.
The main alternatives to HPG for monitoring protein synthesis include another methionine analog, L-Azidohomoalanine (AHA), puromycin (B1679871) analogs like O-Propargyl-puromycin (OPP), and a threonine analog, Beta-Ethynylserine (βES).[3][6][7] Each of these alternatives presents a unique set of advantages and disadvantages in terms of incorporation efficiency, cytotoxicity, and experimental workflow.
Performance Comparison of HPG and its Alternatives
The choice of a metabolic labeling reagent can significantly impact the outcome and interpretation of an experiment. The following tables summarize quantitative data comparing the performance of HPG with AHA, OPP, and βES.
| Feature | Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) | O-Propargyl-puromycin (OPP) | Beta-Ethynylserine (βES) |
| Mechanism of Action | Methionine analog incorporated during translation.[2] | Methionine analog incorporated during translation.[6] | Puromycin analog that terminates translation and is incorporated at the C-terminus.[7] | Threonine analog incorporated during translation.[4] |
| Requirement for Special Media | Often requires methionine-free media for efficient incorporation.[5] | Often requires methionine-free media for efficient incorporation.[8] | No, labeling is performed in complete growth media.[7] | No, labeling is efficient in complete growth media.[4] |
| Toxicity | Can exhibit toxicity at higher concentrations or with prolonged incubation.[9] | Generally considered to have lower toxicity than HPG in some systems.[9] | Can be toxic due to its mechanism of inhibiting protein synthesis.[10] | Generally demonstrates low toxicity.[11] |
| Effect on Protein Function | Forms stable, full-length proteins.[2] | Forms stable, full-length proteins.[6] | Produces truncated polypeptides that are often unstable.[10] | Forms stable, full-length proteins.[2] |
| In Vivo Applicability | Demonstrated in various organisms.[12] | Demonstrated in various organisms.[12] | Can be used in whole organisms, but toxicity is a concern.[10] | Demonstrated in Drosophila.[11] |
Table 1: General Comparison of HPG and its Alternatives. This table provides a high-level overview of the key features of each metabolic labeling reagent.
| Method | Cell Line | Labeling Condition | Number of Newly Synthesized Proteins (NSPs) Identified | Reference |
| THRONCAT (βES) | HeLa | 4 mM βES in complete medium for 5h | ~3073 | [13] |
| BONCAT (HPG) | HeLa | 4 mM HPG in Met-free medium for 5h | ~3000 | [2] |
| THRONCAT (βES) | Ramos B-cells | 1 mM βES in complete medium | 2751 | [2] |
Table 2: Proteomic Identification of Newly Synthesized Proteins. This table compares the number of newly synthesized proteins identified by mass spectrometry using the THRONCAT (with βES) and BONCAT (with HPG) methods. The data indicates that THRONCAT in complete medium can identify a comparable number of proteins to BONCAT in methionine-free medium.[2][13]
| Cell Type | Labeling Agent | Condition | Signal (ΔMFI vs. Inhibitor) | p-value (vs. HPG) | Reference |
| Naïve CD4 T cells | HPG | Medium Control | 937 ± 578 | - | [2] |
| Naïve CD4 T cells | βES | Medium Control | 6715 ± 3909 | p = 0.035 | [2] |
| Naïve CD4 T cells | HPG | Stimulated | 6547 ± 4139 | - | [2] |
| Naïve CD4 T cells | βES | Stimulated | 12865 ± 6629 | p = 0.018 | [2] |
Table 3: Flow Cytometry Analysis of Labeling Efficiency. This table shows that βES labeling results in a significantly higher fluorescence signal in primary immune cells compared to HPG, as measured by the change in mean fluorescence intensity (ΔMFI) relative to an inhibitor control.[2]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the different metabolic labeling techniques and the general principle of click chemistry for detection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BONCAT-based Profiling of Nascent Small and Alternative Open Reading Frame-encoded Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
A Head-to-Head Battle: Evaluating the Incorporation Efficiency of Homopropargylglycine (HPG) vs. Azidohomoalanine (AHA) for Nascent Protein Labeling
For researchers, scientists, and drug development professionals engaged in understanding dynamic cellular processes, the ability to accurately label and identify newly synthesized proteins is paramount. Bio-orthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique for this purpose, with L-Homopropargylglycine (HPG) and L-azidohomoalanine (AHA) being two of the most commonly used methionine analogs. This guide provides an objective comparison of their incorporation efficiency, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.
At a Glance: HPG vs. AHA Incorporation Efficiency
The choice between HPG and AHA is not always straightforward, as their incorporation efficiency can be highly dependent on the model system. While some studies in mammalian cells suggest a lower incorporation rate for HPG compared to AHA[1], research in other organisms like E. coli and the plant species Arabidopsis thaliana indicates that HPG can be incorporated more efficiently.[2][3][4][5][6]
| Feature | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) |
| Reactive Group | Alkyne | Azide (B81097) |
| Incorporation Efficiency | Can be higher than AHA in some systems like E. coli and Arabidopsis.[2][3][4][5][6] May be lower than AHA in some mammalian systems.[1] | Generally considered a reliable tool for protein labeling.[7] Incorporation rates can be cell-type and condition-dependent.[7] |
| Reported Incorporation Rates | 70-80% in E. coli.[2][5][6] | Approximately 50% in E. coli.[2][5][6] |
| Cellular Impact | Has been shown to cause more significant growth inhibition in E. coli at lower concentrations compared to AHA.[8] | Generally well-tolerated, but can induce metabolic changes.[3][4] |
The Underlying Mechanism: A Shared Pathway
Both HPG and AHA are analogs of the amino acid methionine and are incorporated into nascent polypeptide chains by the cell's own translational machinery.[9] The process begins with the recognition and charging of the respective non-canonical amino acid to the methionine tRNA by the methionyl-tRNA synthetase. This charged tRNA is then delivered to the ribosome and incorporated into the growing protein chain in place of methionine.
Experimental Workflow for Evaluating Incorporation Efficiency
A typical experiment to compare the incorporation efficiency of HPG and AHA involves several key steps, from cell culture and labeling to detection and analysis.
Detailed Experimental Protocols
The following are generalized protocols for labeling newly synthesized proteins with HPG or AHA, followed by fluorescent detection. These protocols may require optimization depending on the specific cell type and experimental goals.
Cell Culture and Labeling
This protocol is adapted for mammalian cells grown in culture.
-
Materials:
-
Mammalian cells of choice (e.g., HeLa, HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-Homopropargylglycine (HPG) or L-Azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Plate cells on a suitable culture vessel (e.g., coverslips for microscopy or plates for western blotting) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Wash the cells once with warm PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate the cells for 30-60 minutes to deplete intracellular methionine reserves.[10]
-
Add HPG or AHA to the methionine-free medium to the desired final concentration (e.g., 50 µM, but this should be optimized).[10]
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
Cell Fixation and Permeabilization (for Microscopy)
-
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
-
Procedure:
-
After labeling, remove the medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Click Chemistry Reaction for Fluorescence Detection
This reaction covalently attaches a fluorescent probe to the incorporated HPG (alkyne) or AHA (azide).
-
Materials:
-
Fluorescent azide (for HPG labeling) or alkyne (for AHA labeling) (e.g., Alexa Fluor 488 Azide/Alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator/ligand (e.g., TBTA)
-
-
Procedure (for a single coverslip):
-
Prepare a fresh reaction cocktail. A typical cocktail might include:
-
PBS
-
Fluorescent probe (e.g., 1-10 µM)
-
CuSO₄ (e.g., 1 mM)
-
Reducing agent (e.g., 10 mM Sodium Ascorbate, added last)
-
-
Remove the wash buffer from the fixed and permeabilized cells.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
The cells are now ready for imaging. A nuclear counterstain like DAPI can be included in one of the final washes.
-
Concluding Remarks
The selection between HPG and AHA for labeling nascent proteins is a critical decision that can significantly impact experimental outcomes. While both are powerful tools, their incorporation efficiencies and potential cellular perturbations can vary across different biological systems. Therefore, it is highly recommended to perform pilot experiments to determine the optimal labeling conditions and to validate the chosen analog in your specific model system. By carefully considering the data presented and following robust experimental protocols, researchers can confidently employ these bio-orthogonal tools to unravel the complexities of the dynamic proteome.
References
- 1. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
comparative review of Homopropargylglycine and O-propargyl-puromycin (OPP)
A Comparative Review of Homopropargylglycine (HPG) and O-propargyl-puromycin (OPP) for Nascent Protein Synthesis Analysis
In the dynamic field of molecular biology, the ability to specifically label and analyze newly synthesized proteins is crucial for understanding cellular processes in both health and disease. Two powerful tools that have emerged for this purpose are L-Homopropargylglycine (HPG) and O-propargyl-puromycin (OPP). Both molecules enable the detection of nascent proteins through bioorthogonal click chemistry, but they differ fundamentally in their mechanisms of action, leading to distinct advantages and applications. This guide provides an objective comparison of HPG and OPP, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: A Tale of Two Analogs
This compound (HPG) is an amino acid analog of methionine.[1][2][3] Cellular translational machinery recognizes HPG and incorporates it into elongating polypeptide chains in place of methionine.[4][5] This results in full-length, newly synthesized proteins that are tagged with an alkyne group, ready for detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4][6]
O-propargyl-puromycin (OPP) , on the other hand, is an analog of the antibiotic puromycin (B1679871).[7][8] Puromycin mimics the 3' end of an aminoacylated tRNA and enters the A site of the ribosome.[9][10] Upon incorporation into the growing polypeptide chain, it causes premature translation termination.[9][10] OPP functions similarly but carries a terminal alkyne group.[7][11] This results in the C-terminal labeling of truncated nascent polypeptides, which can then be detected using click chemistry.[7][11]
dot
Caption: Mechanisms of HPG and OPP in labeling nascent proteins.
Comparative Performance
The choice between HPG and OPP often depends on the specific experimental question and the desired outcome. A key difference lies in the requirement for methionine-free media when using HPG to reduce competition with the natural amino acid, which is not necessary for OPP.[7]
| Feature | This compound (HPG) | O-propargyl-puromycin (OPP) |
| Mechanism | Methionine analog, incorporates into full-length proteins.[1][2][3] | Puromycin analog, terminates translation and labels C-terminus of truncated polypeptides.[7][9][10][11] |
| Media Requirement | Requires methionine-free media for efficient labeling.[12][13][14] | No special media required.[7][8] |
| Labeling Time | Typically 30 minutes to 4 hours.[4][12][13] | Typically 30 minutes to 1 hour.[15][16][17] |
| Toxicity | Generally considered low toxicity, though high concentrations or prolonged exposure can affect cell growth.[18] | Potent protein synthesis inhibitor; concentration and incubation time must be carefully optimized to avoid significant cellular stress.[8][19] |
| Signal Intensity | Can yield higher overall fluorescence signals in imaging applications.[19] | Signal intensity is dependent on the rate of translation initiation. |
| Proteomic Analysis | Identifies full-length proteins. | Can identify a larger number of unique proteins with better peptide sequence coverage in mass spectrometry-based proteomics.[19] |
| Applications | Pulse-chase experiments to study protein degradation, visualization of protein synthesis in specific cellular compartments.[6] | Measuring global changes in protein synthesis, identifying rapidly synthesized proteins in response to stimuli.[8][11] |
Experimental Protocols
Detailed and optimized protocols are critical for successful nascent protein labeling experiments. Below are generalized protocols for both HPG and OPP, which should be optimized for specific cell types and experimental conditions.
This compound (HPG) Labeling Protocol
This protocol is a general guideline for labeling cultured cells with HPG.
Materials:
-
Cells of interest plated on a suitable culture vessel
-
L-methionine-free DMEM[6]
-
Click-iT® HPG (L-Homopropargylglycine)[6]
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click-iT® reaction cocktail components (e.g., Alexa Fluor® azide, Copper (II) Sulfate, buffer additive)[6]
Procedure:
-
Methionine Depletion: Wash cells once with pre-warmed PBS. Replace the complete medium with pre-warmed L-methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[13][14]
-
HPG Labeling: Prepare the HPG working solution in pre-warmed L-methionine-free medium (a common starting concentration is 50 µM).[6][12][13] Remove the depletion medium and add the HPG labeling medium to the cells.
-
Incubation: Incubate the cells for 30 minutes to 4 hours at 37°C.[4][12][13] The optimal time depends on the rate of protein synthesis in the specific cell type.
-
Fixation and Permeabilization:
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.[6]
-
Remove the permeabilization buffer and add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells with PBS.
-
Counterstain with a nuclear stain like DAPI, if desired.
-
Mount the coverslips and image using a fluorescence microscope.[6]
-
dot
Caption: Experimental workflow for HPG-based nascent protein labeling.
O-propargyl-puromycin (OPP) Labeling Protocol
This protocol provides a general framework for OPP labeling in cultured cells.
Materials:
-
Cells of interest plated on a suitable culture vessel
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click-iT® reaction cocktail components (e.g., Alexa Fluor® azide, Copper (II) Sulfate, buffer additive)[20]
Procedure:
-
OPP Labeling: Prepare the OPP working solution in pre-warmed complete cell culture medium (a common starting concentration is 20-50 µM).[15][20] Add the OPP labeling medium to the cells.
-
Incubation: Incubate the cells for 30 minutes to 1 hour at 37°C.[15][16][17] Shorter incubation times are generally preferred to minimize toxicity.
-
Fixation and Permeabilization:
-
Click Reaction:
-
Washing and Analysis:
dot
Caption: Experimental workflow for OPP-based nascent protein labeling.
Applications in Drug Discovery and Development
Both HPG and OPP are valuable tools in the pharmaceutical industry for assessing the effects of drug candidates on protein synthesis.
-
Target Validation: These methods can be used to confirm whether a compound that is designed to inhibit translation has the desired effect in a cellular context.
-
Toxicity Screening: Changes in global protein synthesis can be an early indicator of cellular stress and toxicity. HPG and OPP can be used in high-throughput screening assays to assess the off-target effects of compounds on translation.
-
Mechanism of Action Studies: By analyzing the specific proteins whose synthesis is altered by a drug, researchers can gain insights into its mechanism of action.
Conclusion
This compound and O-propargyl-puromycin are powerful and versatile tools for studying nascent protein synthesis. HPG, a methionine analog, allows for the labeling of full-length proteins and is well-suited for pulse-chase experiments and detailed imaging studies. OPP, a puromycin analog, provides a rapid snapshot of global translation and can be more effective for identifying a broader range of newly synthesized proteins by mass spectrometry. The choice between these two reagents will ultimately depend on the specific biological question being addressed. By understanding their distinct mechanisms and optimizing the experimental protocols, researchers can effectively harness the power of these bioorthogonal tools to unravel the complexities of the cellular translatome.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-Propargyl-puromycin, Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]
- 8. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Puromycin - Wikipedia [en.wikipedia.org]
- 10. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. vectorlabs.com [vectorlabs.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vectorlabs.com [vectorlabs.com]
Safety Operating Guide
Proper Disposal of Homopropargylglycine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like Homopropargylglycine (HPG) is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
This compound is classified as a self-reactive substance, meaning it can undergo a strongly exothermic decomposition even without participation of oxygen from the air.[1][2][3] Heating may cause a fire, and it is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[1] Therefore, adherence to strict disposal protocols is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound.
Personal Protective Equipment (PPE): Always wear the following appropriate PPE when handling this compound:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A lab coat or other protective clothing.[1][4]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. For larger quantities or if aerosol formation is possible, a respirator may be necessary.[1][4]
Storage: Store this compound in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[1] Keep the container tightly sealed and in its original packaging.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. However, for small quantities typically used in a research setting, a chemical deactivation step to mitigate its reactivity prior to collection is a prudent safety measure. This involves the oxidative cleavage of the terminal alkyne group.
Deactivation of Small Quantities of this compound (less than 1 gram):
This procedure should be performed in a chemical fume hood.
-
Preparation:
-
Prepare a solution of potassium permanganate (B83412) (KMnO₄) in water. A typical concentration is 5-10%.
-
Have a quenching agent, such as a saturated solution of sodium bisulfite (NaHSO₃), readily available.
-
-
Dissolution:
-
Oxidation:
-
Slowly and with constant stirring, add the potassium permanganate solution to the this compound solution. An exothermic reaction may occur, so add the oxidant in small portions and consider using an ice bath to control the temperature.
-
The purple color of the permanganate will disappear as it reacts with the alkyne. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete. The terminal alkyne will be oxidized to a carboxylic acid and carbon dioxide.[8]
-
-
Quenching:
-
After the reaction is complete, quench any excess potassium permanganate by slowly adding the sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) may form.
-
-
Neutralization:
-
Check the pH of the resulting solution. If it is acidic or basic, neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
-
Collection as Hazardous Waste:
-
The final, deactivated solution should be collected in a designated hazardous waste container for aqueous chemical waste.
-
Clearly label the container with its contents, including the reaction products (e.g., "Deactivated this compound solution containing manganese salts").
-
Disposal of Contaminated Materials:
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[4]
-
Sharps: Any contaminated sharps, such as needles or glass pipettes, must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[4]
-
Glassware: Glassware that has been in contact with this compound should be rinsed with a suitable solvent (e.g., water or ethanol). The initial rinsate should be collected as hazardous liquid waste. Subsequent rinses with detergent and water can typically be disposed of down the drain, but always adhere to your institution's specific guidelines.[4]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₆H₉NO₂ | [Source 1] |
| Molecular Weight | 127.14 g/mol | [Source 1] |
| Hazard Classification | Self-reactive substance | [1][2][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
References
- 1. Carboxylic acid synthesis by oxidative cleavage of alkynes [organic-chemistry.org]
- 2. mst.elsevierpure.com [mst.elsevierpure.com]
- 3. orgosolver.com [orgosolver.com]
- 4. fiveable.me [fiveable.me]
- 5. Khan Academy [khanacademy.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. louisville.edu [louisville.edu]
- 8. Ozonolysis of Alkynes with Practice Problems [chemistrysteps.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Homopropargylglycine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Homopropargylglycine (HPG). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for the routine handling of this compound. It is imperative that all personnel are trained in the proper use and disposal of PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tight-sealing to protect against splashes. Must comply with ANSI Z87.1 standard. |
| Face Shield | Recommended when there is a significant risk of splashing or explosion. To be worn over safety goggles. | |
| Hand Protection | Gloves | Compatible chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for damage before each use and dispose of after contact or completion of work. |
| Body Protection | Laboratory Coat | A flame-resistant Nomex® lab coat is recommended. It should be fully buttoned with sleeves rolled down. |
| Protective Clothing | Impervious clothing should be worn. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid synthetic fabrics like polyester (B1180765) or acrylic. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is required if working in an area with insufficient ventilation or where dusts or aerosols may be generated. A respiratory protection program, including fit-testing, must be in place. |
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Material Handling: Ground and bond containers and receiving equipment to prevent static discharge.[1]
2. Handling Procedures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not inhale dust or aerosols.[1]
-
Heat and Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1] No smoking is permitted in the handling area.[1]
-
Personal Hygiene: Practice good industrial hygiene.[2] Wash hands thoroughly after handling and before eating, drinking, or smoking.
3. Storage:
-
Temperature: Store in a cool, dry, and well-ventilated place at -20°C.[3][4]
-
Container: Keep in the original, tightly sealed container.[1]
-
Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in designated, clearly labeled, and sealed containers.
-
Disposal Route: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1] Do not allow the product to enter drains or watercourses.[1]
-
Empty Containers: Empty containers may retain product residues and should be handled as hazardous waste.
Emergency Procedures: Chemical Spill Workflow
In the event of a this compound spill, follow the established protocol outlined below to ensure a safe and effective response.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 4. L- this compound (HPG) HCl salt | CAS: 98891-36-2 | AxisPharm [axispharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
